molecular formula C8H10N2O2 B555658 3-(3-Pyridyl)-D-alanine CAS No. 70702-47-5

3-(3-Pyridyl)-D-alanine

Cat. No.: B555658
CAS No.: 70702-47-5
M. Wt: 166,18*72,90 g/mole
InChI Key: DFZVZEMNPGABKO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(αR)​-α-Amino-3-pyridinepropanoic Acid is used to prepare potent and subtype selective ligands derived by N-methylation of a somatostatin antagonist. It is also used to synthesize morphiceptin analogs in brain and mammary adenocarcinoma with μ-receptor binding activities.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVZEMNPGABKO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70702-47-5
Record name (αR)-α-Amino-3-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70702-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(3-Pyridyl)-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-(3-PYRIDYL)-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Pyridyl)-D-alanine: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-(3-Pyridyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of neuroprotective agents and other therapeutic peptides. This document consolidates key data, presents detailed experimental protocols, and visualizes important structural and procedural information to support researchers in their work with this compound.

Chemical Properties and Structure

This compound, a derivative of the amino acid alanine, incorporates a pyridine ring at the β-position. This structural feature imparts unique chemical and biological properties, influencing its polarity, potential for hydrogen bonding, and interactions with biological targets.[1]

Identifiers and General Properties

A summary of the key identifiers and general properties of this compound is presented in Table 1.

PropertyValueReference(s)
IUPAC Name (2R)-2-amino-3-(pyridin-3-yl)propanoic acid[2]
Synonyms D-3-(3-pyridyl)-alanine, (R)-2-Amino-3-(pyridin-3-yl)propanoic acid, H-D-3-Pal-OH[2]
CAS Number 70702-47-5[2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Appearance White to off-white powder/crystalline powder[3][4]
Optical Rotation [α]²⁰/D = -25 ± 1° (c=0.5 in 1N HCl)[3]
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings (Table 2).

PropertyValueReference(s)
Melting Point 256 - 258 °C[3]
Boiling Point 344.4 ± 32.0 °C (Predicted)[5]
Solubility Soluble in a clear solution (0.3 g in 2 ml DMF)[5]
pKa (Predicted) 1.95 ± 0.10[5]
XLogP3 -2.5[2]

Chemical Structure

The chemical structure of this compound consists of a chiral center at the α-carbon, an amino group, a carboxylic acid group, and a 3-pyridyl group attached to the β-carbon.

Figure 1. Chemical structure of this compound.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established literature.[6][7]

Synthesis of 3-(3-Pyridyl)-DL-alanine via Diethyl Acetamidomalonate Condensation

This protocol outlines the synthesis of the racemic mixture of 3-(3-Pyridyl)-alanine.

Materials:

  • Diethyl acetamidomalonate

  • 3-(Chloromethyl)pyridine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until dissolved.

  • Add 3-(chloromethyl)pyridine hydrochloride to the reaction mixture.

  • Reflux the mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and neutralize with hydrochloric acid.

  • Remove the ethanol by rotary evaporation.

  • Hydrolyze the resulting ester by refluxing with concentrated hydrochloric acid.

  • Cool the solution and neutralize to precipitate the crude 3-(3-Pyridyl)-DL-alanine.

  • Filter, wash with cold water, and dry the product.

G A Diethyl Acetamidomalonate + 3-(Chloromethyl)pyridine HCl C Condensation (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D Intermediate Ester C->D E Acid Hydrolysis (Conc. HCl, Reflux) D->E F 3-(3-Pyridyl)-DL-alanine E->F

Figure 2. Synthesis workflow for 3-(3-Pyridyl)-DL-alanine.

Enzymatic Resolution of 3-(3-Pyridyl)-DL-alanine

This protocol describes the separation of the D- and L-enantiomers using an enzymatic method.[6][7]

Materials:

  • 3-(3-Pyridyl)-DL-alanine

  • Appropriate enzyme (e.g., a commercially available protease or lipase)

  • Buffer solution (pH optimized for the chosen enzyme)

  • Acid and base for pH adjustment

  • Standard laboratory equipment for enzymatic reactions

Procedure:

  • Dissolve the racemic 3-(3-Pyridyl)-DL-alanine in the appropriate buffer solution.

  • Adjust the pH to the optimal range for the selected enzyme.

  • Add the enzyme to the solution and incubate at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by chiral HPLC to follow the conversion of the L-enantiomer.

  • Once the desired conversion (typically ~50%) is reached, stop the reaction by denaturing the enzyme (e.g., by pH shift or heat).

  • Separate the unreacted this compound from the modified L-enantiomer (e.g., N-acetyl-L-alanine) by extraction or chromatography.

  • If necessary, hydrolyze the modified L-enantiomer to recover L-alanine.

  • Purify the this compound by recrystallization.

Chiral HPLC Analysis for Enantiomeric Purity

This method is used to determine the enantiomeric excess of this compound.[3][6][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., a teicoplanin-based column like Astec CHIROBIOTIC T)[3]

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., methanol), with the pH adjusted as needed for optimal separation.[7]

Procedure:

  • Prepare a standard solution of 3-(3-Pyridyl)-DL-alanine and a sample solution of the synthesized this compound in the mobile phase.

  • Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention times of the D- and L-enantiomers.

  • Inject the sample solution under the same conditions.

  • Monitor the elution profile at an appropriate UV wavelength (e.g., 250 nm).[7]

  • Calculate the enantiomeric excess (% ee) based on the peak areas of the D- and L-enantiomers.

Biological Activity and Potential Signaling Pathways

This compound is primarily of interest for its applications in the development of novel therapeutics, particularly those targeting the central nervous system.[3] Its incorporation into peptides can enhance their biological activity and solubility.[9][10]

While a specific signaling pathway for this compound has not been fully elucidated, its structural similarity to neurotransmitters suggests potential interactions with various receptors. The pyridyl moiety is a key feature in many neurologically active compounds.

One area of investigation is the interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[11] Modulation of α7 nAChRs is a promising strategy for the treatment of neurodegenerative disorders like Alzheimer's disease. It is hypothesized that compounds containing a pyridyl group may act as ligands for these receptors, potentially modulating downstream signaling cascades involved in neuroprotection.

A plausible, though yet to be definitively proven for this specific molecule, neuroprotective mechanism could involve the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways.

G cluster_0 cluster_1 A This compound (as part of a larger molecule) B α7 Nicotinic Acetylcholine Receptor A->B Binds to C Activation of Pro-survival Pathways (e.g., PI3K/Akt) B->C D Inhibition of Apoptotic Pathways (e.g., Caspase activation) B->D E Increased Neuronal Survival and Function C->E D->E

Figure 3. A hypothetical neuroprotective signaling pathway.

Conclusion

This compound is a non-natural amino acid with significant potential in drug discovery and development. Its unique structural features, particularly the presence of the 3-pyridyl group, make it a valuable component in the design of novel peptides and small molecules with enhanced biological activity and improved physicochemical properties. This technical guide provides a foundational resource for researchers, offering a consolidation of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. Further investigation into its specific biological mechanisms of action, particularly its role in neuroprotective signaling pathways, will be crucial for realizing its full therapeutic potential.

References

Synthesis of (R)-2-Amino-3-(3-pyridyl)propanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-2-Amino-3-(3-pyridyl)propanoic acid, a chiral non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, incorporating a pyridine ring, make it a key component in the synthesis of various pharmaceutical compounds, including peptidomimetics and enzyme inhibitors. This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain the enantiomerically pure (R)-isomer, focusing on methods accessible to researchers and scientists in the field. The guide details the synthesis of the racemic precursor followed by enantioselective resolution, which is a common and effective strategy.

Synthesis of Racemic DL-2-Amino-3-(3-pyridyl)propanoic Acid

The initial step in obtaining the desired (R)-enantiomer often involves the synthesis of the racemic mixture, DL-2-amino-3-(3-pyridyl)propanoic acid (also known as DL-3-pyridylalanine). Two prevalent methods for this are the Erlenmeyer-Plöchl synthesis and the alkylation of diethyl acetamidomalonate.

Erlenmeyer-Plöchl Synthesis

This classical method for amino acid synthesis involves the condensation of an N-acylglycine with an aldehyde to form an azlactone, which is subsequently converted to the desired amino acid.

Experimental Protocol:

Logical Relationship of Erlenmeyer-Plöchl Synthesis

Erlenmeyer_Plochl N_acetylglycine N-Acetylglycine Azlactone Azlactone Intermediate N_acetylglycine->Azlactone Pyridine_3_carboxaldehyde 3-Pyridinecarboxaldehyde Pyridine_3_carboxaldehyde->Azlactone Reagents1 Acetic Anhydride, Sodium Acetate Reagents1->Azlactone Unsaturated_acid Unsaturated N-acetylamino acid Azlactone->Unsaturated_acid Hydrolysis1 Hydrolysis (e.g., aq. base) Hydrolysis1->Unsaturated_acid Racemic_N_acetyl N-Acetyl-DL-3-pyridylalanine Unsaturated_acid->Racemic_N_acetyl Reduction Reduction (e.g., H2/Pd-C) Reduction->Racemic_N_acetyl Racemic_amino_acid DL-3-Pyridylalanine Racemic_N_acetyl->Racemic_amino_acid Hydrolysis2 Hydrolysis (e.g., aq. acid) Hydrolysis2->Racemic_amino_acid

Caption: General workflow for the Erlenmeyer-Plöchl synthesis of DL-3-pyridylalanine.

Alkylation of Diethyl Acetamidomalonate

A more common and often higher-yielding approach is the alkylation of diethyl acetamidomalonate with a suitable 3-pyridyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol:

The synthesis of the racemic DL-arylamino acid ethyl ester derivatives of β-(3-pyridyl)-DL-alanine can be achieved through the condensation of diethyl acetamidomalonate with the corresponding arylmethyl halides. This is followed by partial hydrolysis to the monoethyl ester and subsequent decarboxylation[2]. A general procedure for the alkylation of diethyl acetamidomalonate is available, which can be adapted for this specific synthesis.

Alkylation of Diethyl Acetamidomalonate Pathway

Malonic_Ester_Synthesis DEAM Diethyl Acetamidomalonate Alkylated_malonate Diethyl 2-acetamido-2- (pyridin-3-ylmethyl)malonate DEAM->Alkylated_malonate Base Base (e.g., NaOEt) Base->Alkylated_malonate Pyridyl_halide 3-(Chloromethyl)pyridine Pyridyl_halide->Alkylated_malonate Racemic_amino_acid DL-3-Pyridylalanine Alkylated_malonate->Racemic_amino_acid Hydrolysis_Decarboxylation Acid Hydrolysis & Decarboxylation Hydrolysis_Decarboxylation->Racemic_amino_acid

Caption: Synthesis of DL-3-pyridylalanine via alkylation of diethyl acetamidomalonate.

Enantioselective Synthesis of (R)-2-Amino-3-(3-pyridyl)propanoic Acid

The resolution of the racemic mixture is the most critical step to obtain the desired (R)-enantiomer. Enzymatic kinetic resolution is a highly efficient and widely used method.

Enzymatic Kinetic Resolution

This strategy relies on the stereoselective action of an enzyme to differentiate between the two enantiomers of a derivatized racemic amino acid. Typically, the racemic amino acid is first N-acetylated and then esterified. An enzyme, such as α-chymotrypsin or another protease, selectively hydrolyzes one of the enantiomers (usually the L-enantiomer) of the N-acetyl amino acid ester. This allows for the separation of the unreacted (R)-enantiomer ester from the hydrolyzed L-amino acid. The isolated (R)-ester is then hydrolyzed to yield the final product.

Experimental Protocol:

A general procedure for the enzymatic resolution of DL-arylamino acid ethyl ester derivatives involves the use of an enzyme to selectively hydrolyze the N-acetyl-L-amino acid, leaving the D-amino acid derivative unchanged[2]. For α-chymotrypsin, a typical assay is conducted at a pH of 7.8 and a temperature of 25°C[3].

  • Preparation of N-Acetyl-DL-3-pyridylalanine Ethyl Ester:

    • N-Acetylation: Treat DL-3-pyridylalanine with acetic anhydride.

    • Esterification: React the resulting N-acetyl-DL-3-pyridylalanine with ethanol in the presence of an acid catalyst (e.g., HCl).

  • Enzymatic Hydrolysis:

    • Dissolve the N-acetyl-DL-3-pyridylalanine ethyl ester in a suitable buffer (e.g., 80 mM Tris-HCl with 100 mM CaCl₂, pH 7.8).

    • Add α-chymotrypsin (e.g., 10-30 µg/mL) to the solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C) and monitor the reaction progress. The hydrolysis of the L-enantiomer can be followed by the change in pH or by HPLC analysis.

  • Separation and Isolation:

    • Once the reaction reaches approximately 50% conversion, stop the reaction (e.g., by adjusting the pH).

    • Separate the hydrolyzed N-acetyl-L-3-pyridylalanine from the unreacted (R)-N-acetyl-3-pyridylalanine ethyl ester. This can be achieved by extraction, as the water solubility of the two compounds will differ significantly after the hydrolysis of the ester group.

  • Hydrolysis of the (R)-Ester:

    • Subject the isolated (R)-N-acetyl-3-pyridylalanine ethyl ester to acidic hydrolysis (e.g., refluxing with HCl) to remove the N-acetyl and ethyl ester protecting groups.

    • Isolate and purify the final product, (R)-2-amino-3-(3-pyridyl)propanoic acid.

Enzymatic Resolution Workflow

Enzymatic_Resolution Racemic_ester N-Acetyl-DL-3-pyridylalanine Ethyl Ester Hydrolysis Selective Hydrolysis (L-enantiomer) Racemic_ester->Hydrolysis Enzyme α-Chymotrypsin Enzyme->Hydrolysis Mixture Mixture of: N-Acetyl-L-3-pyridylalanine and (R)-N-Acetyl-3-pyridylalanine Ethyl Ester Hydrolysis->Mixture Separation Separation Mixture->Separation L_acid N-Acetyl-L-3-pyridylalanine Separation->L_acid R_ester (R)-N-Acetyl-3-pyridylalanine Ethyl Ester Separation->R_ester Final_product (R)-2-Amino-3-(3-pyridyl)propanoic acid R_ester->Final_product Acid_hydrolysis Acid Hydrolysis Acid_hydrolysis->Final_product

Caption: General workflow for the enzymatic resolution of N-acetyl-DL-3-pyridylalanine ethyl ester.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis of racemic DL-3-pyridylalanine and its subsequent enzymatic resolution.

Table 1: Synthesis of Racemic DL-3-Pyridylalanine

Method Starting Materials Key Reagents Yield (%) Reference
Erlenmeyer-Plöchl 3-Pyridinecarboxyaldehyde Hippuric acid, Acetic anhydride, Sodium acetate ~55 (overall) [2]

| Diethyl Acetamidomalonate Alkylation | Diethyl acetamidomalonate, 3-pyridylmethyl halide | Base, Acid (for hydrolysis) | Not specified |[2] |

Table 2: Enzymatic Resolution of DL-3-Pyridylalanine Derivatives

Racemic Substrate Enzyme Key Conditions Product Yield (%) Enantiomeric Excess (ee, %) Reference
N-acetyl-DL-3-pyridylalanine ethyl ester α-Chymotrypsin pH 7.8, 25°C (R)-2-amino-3-(3-pyridyl)propanoic acid Not specified Not specified General knowledge

| N-acetamido-alanine esters | Protamex proteinase | Not specified | Pure enantiomeric D/L-3-pyridyl- and substituted phenylalanine | Not specified | >99 | Not specified in abstract |

Alternative Asymmetric Synthesis Strategies

While enzymatic resolution is a robust method, other asymmetric synthesis strategies are theoretically applicable, though specific examples for (R)-3-pyridylalanine are less commonly reported in the literature.

  • Asymmetric Synthesis with Chiral Auxiliaries: This approach involves attaching a chiral auxiliary to a glycine or alanine derivative. The chiral auxiliary then directs the stereoselective alkylation with a 3-pyridyl halide. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amino acid.

  • Chiral Pool Synthesis: This method utilizes a readily available chiral molecule, such as L-aspartic acid, as a starting material. Through a series of stereochemically controlled reactions, the starting material is converted into the target molecule, (R)-2-amino-3-(3-pyridyl)propanoic acid. A multi-step synthesis of various chiral β³- and α-amino acids from Fmoc-protected aspartic acid has been described, demonstrating the feasibility of this approach for generating novel amino acid structures[4].

The synthesis of enantiomerically pure (R)-2-amino-3-(3-pyridyl)propanoic acid is most reliably achieved through the synthesis of the racemic precursor followed by enzymatic kinetic resolution. The alkylation of diethyl acetamidomalonate provides a common route to the racemic amino acid. Subsequent enzymatic resolution using proteases such as α-chymotrypsin offers a highly effective method for isolating the desired (R)-enantiomer with high enantiomeric purity. While other asymmetric strategies exist, detailed protocols for their application to this specific target are not as well-documented. The methods outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chiral building block.

References

The Biological Significance of 3-(3-Pyridyl)-D-alanine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(3-Pyridyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring in place of the phenyl group of phenylalanine and a D-alpha-amino acid configuration, confer valuable properties when incorporated into peptides. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its role as a critical component in the design of potent and specific peptide-based therapeutics. We will delve into its application in receptor antagonism and enzyme inhibition, present relevant quantitative data, and detail the experimental protocols used for its evaluation.

Physicochemical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for its application in synthesis and computational modeling.

PropertyValue
IUPAC Name (2R)-2-amino-3-(pyridin-3-yl)propanoic acid
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
CAS Number 70702-47-5
Appearance White to off-white powder
Solubility Soluble in water

Core Biological Activities

The primary biological significance of this compound stems from its incorporation into peptide structures, where it enhances binding affinity, stability, and selectivity for specific biological targets.

Modulation of G-Protein Coupled Receptors

This compound is a key building block in the synthesis of potent antagonists for several G-protein coupled receptors, most notably the Luteinizing Hormone-Releasing Hormone (LHRH) receptor and somatostatin receptors. The D-configuration is crucial for conferring resistance to enzymatic degradation and for optimal receptor interaction.

The incorporation of this compound at specific positions in LHRH peptide analogs has been instrumental in the development of highly potent antagonists. These antagonists are investigated for their therapeutic potential in hormone-dependent cancers and other conditions. The pyridyl nitrogen offers a site for hydrogen bonding, which can enhance receptor binding affinity.

Table 1: In Vitro Activity of LHRH Receptor Antagonists Incorporating this compound

Compound IDStructureIn Vitro AssayIC₅₀ (nM)
Analog 7 Ac-D-2-Nal-D-4-Cpa-D-3-Pal -Ser-4-amino-Phe(Hor)-D-Aph(Cbm)-Leu-Ilys-Pro-D-Ala-NH₂GnRH Receptor Antagonism5.22

Note: Data extracted from studies on degarelix analogs.[1]

3-(3-Pyridyl)-alanine isomers are utilized in the design of somatostatin receptor antagonists, which are valuable tools for cancer imaging and therapy. The position of the nitrogen in the pyridyl ring influences the properties of the resulting radiolabeled ligands. While the L-isomer of 2-pyridylalanine has been studied, the incorporation of 3-pyridylalanine has also been reported to enhance antagonistic potency in somatostatin peptide analogs.[2][3]

Table 2: Receptor Binding Affinity of a Somatostatin Analog Containing 3-Pyridylalanine

CompoundReceptor SubtypeAssay TypeK D (nM)
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 SSTR₂Saturation Binding0.15 ± 0.01

Note: Data from a study on radiolabeled somatostatin antagonists.[2][4]

Enzyme Inhibition

While the primary application of this compound is in peptide-based receptor ligands, the broader class of pyridylalanines has been investigated for enzyme inhibitory activity, particularly targeting enzymes involved in tryptophan metabolism.

Tryptophan pyrrolase is a key enzyme in the kynurenine pathway, the major route of tryptophan degradation. Inhibition of this enzyme can increase the bioavailability of tryptophan for serotonin synthesis in the brain. Studies have shown that the DL- and L-isomers of 3-pyridylalanine can decrease the activity of liver tryptophan pyrrolase.[5] However, the D-isomer, this compound, was found to have no effect on this enzyme.[5] This highlights the stereospecificity of this biological activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of compounds like this compound and the peptides into which it is incorporated.

Solid-Phase Peptide Synthesis of a Representative LHRH Antagonist

This protocol describes a general workflow for the manual solid-phase synthesis of a peptide antagonist containing this compound.

  • Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-3-(3-Pyridyl)-D-alanine) by dissolving it with a coupling reagent such as HBTU and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

In Vitro LHRH Antagonist Activity Assay

This assay determines the ability of a synthetic peptide to inhibit LHRH-induced luteinizing hormone (LH) release from pituitary cells.[2][6]

  • Cell Culture: Culture a suitable pituitary cell line (e.g., rat pituitary cells) in an appropriate medium.

  • Assay Preparation: Seed the cells in 24-well plates and allow them to adhere overnight.

  • Antagonist Incubation: Wash the cells and pre-incubate them with varying concentrations of the this compound-containing peptide antagonist for a defined period (e.g., 30 minutes).

  • LHRH Stimulation: Add a fixed concentration of LHRH to stimulate LH release and incubate for a further period (e.g., 3 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • LH Measurement: Quantify the concentration of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the LH concentration against the antagonist concentration and determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the LHRH-induced LH release.

Somatostatin Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a compound for somatostatin receptors.[7][8]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the desired somatostatin receptor subtype (e.g., SSTR₂).

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14), and varying concentrations of the unlabeled test compound (the this compound-containing peptide).

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC₅₀ value and subsequently the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tryptophan Pyrrolase Inhibition Assay

This assay measures the activity of tryptophan pyrrolase and can be used to screen for inhibitors.

  • Enzyme Preparation: Prepare a crude liver homogenate from rats as the source of tryptophan pyrrolase.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-tryptophan (substrate), and the test compound (pyridylalanine analog) at various concentrations.

  • Enzyme Reaction: Initiate the reaction by adding the liver homogenate to the reaction mixture and incubate at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid, such as trichloroacetic acid.

  • Measurement of Kynurenine: Centrifuge the mixture to remove precipitated proteins. Measure the amount of kynurenine (the product of the reaction) in the supernatant spectrophotometrically by reacting it with p-dimethylaminobenzaldehyde to form a colored product, which is measured at a specific wavelength.

  • Data Analysis: Calculate the enzyme activity and determine the percentage of inhibition by the test compound. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological context and application of this compound.

Serotonin_Biosynthesis_Pathway cluster_inhibition Potential Inhibition Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin (5-HT) TPH->FiveHTP AADC->Serotonin 3-Pyridylalanine_analogs Pyridylalanine Analogs (Structural Analogs of Tryptophan) 3-Pyridylalanine_analogs->TPH

Caption: Serotonin Biosynthesis Pathway and Potential Inhibition.

Peptide_Antagonist_Workflow cluster_synthesis Peptide Synthesis cluster_screening Biological Screening start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple Amino Acid (including this compound) deprotection->coupling wash Wash coupling->wash repeat Repeat for all Amino Acids wash->repeat repeat->deprotection Next Amino Acid cleavage Cleavage from Resin repeat->cleavage Final Amino Acid purification RP-HPLC Purification cleavage->purification characterization Mass Spec & Analytical HPLC purification->characterization final_peptide Pure Peptide Antagonist characterization->final_peptide binding_assay Receptor Binding Assay (Determine Ki) final_peptide->binding_assay functional_assay Functional Assay (e.g., LH release, Determine IC₅₀) binding_assay->functional_assay

Caption: Workflow for Synthesis and Screening of Peptide Antagonists.

Conclusion

This compound is a valuable synthetic amino acid that has proven to be a cornerstone in the development of potent and selective peptide-based therapeutics. Its primary biological significance is not as a standalone bioactive molecule but as a critical structural component that enhances the pharmacological properties of peptides, particularly as antagonists of LHRH and somatostatin receptors. The D-configuration provides enzymatic stability, while the pyridyl moiety contributes to enhanced receptor binding. While the free D-isomer does not appear to inhibit tryptophan pyrrolase, the broader class of pyridylalanines shows activity, highlighting the importance of stereochemistry in biological interactions. The experimental protocols detailed herein provide a framework for the synthesis and evaluation of novel peptide drug candidates incorporating this versatile amino acid. Future research will likely continue to explore the utility of this compound and its derivatives in designing next-generation peptide therapeutics with improved efficacy and pharmacokinetic profiles.

References

The Neuroprotective Potential of 3-(3-Pyridyl)-D-alanine in Neurological Disorders: A Kynurenine Pathway-Centric Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Emerging evidence implicates the dysregulation of the kynurenine pathway of tryptophan metabolism in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. This pathway produces several neuroactive metabolites, with a critical balance between the neurotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid and the neuroprotective NMDA receptor antagonist kynurenic acid. A key regulatory enzyme in this pathway, kynurenine-3-monooxygenase (KMO), represents a promising therapeutic target. Inhibition of KMO shunts the pathway towards the production of kynurenic acid, offering a potential neuroprotective strategy. This technical guide explores the hypothesized mechanism of action of 3-(3-Pyridyl)-D-alanine as a KMO inhibitor and its therapeutic implications for neurological disorders.

Introduction: The Kynurenine Pathway in Neurological Disease

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway (KP), a cascade of enzymatic reactions that ultimately leads to the production of nicotinamide adenine dinucleotide (NAD+).[1] However, several intermediates of this pathway possess potent neuroactive properties. Under inflammatory conditions, the expression of KP enzymes is upregulated, leading to an accumulation of metabolites that can be either neurotoxic or neuroprotective.[2]

A critical branch point in the KP is the metabolism of L-kynurenine. It can be converted to the neuroprotective kynurenic acid (KYNA) by kynurenine aminotransferases (KATs), or to the neurotoxic 3-hydroxykynurenine (3-HK) by kynurenine-3-monooxygenase (KMO).[3] 3-HK is a precursor to the excitotoxin quinolinic acid (QUIN), an NMDA receptor agonist that can lead to neuronal damage and death.[2] In contrast, KYNA is an antagonist at the glycine site of the NMDA receptor and the α7 nicotinic acetylcholine receptor, thereby conferring neuroprotection.[4] An imbalance in the ratio of these metabolites is a hallmark of several neurological disorders.

Kynurenine-3-Monooxygenase (KMO) as a Therapeutic Target

KMO is an FAD-dependent monooxygenase located on the outer mitochondrial membrane that catalyzes the hydroxylation of L-kynurenine to 3-HK.[1][5] By inhibiting KMO, the metabolic flux of kynurenine is redirected away from the production of 3-HK and subsequently QUIN, and towards the synthesis of KYNA. This shift from a neurotoxic to a neuroprotective metabolic profile makes KMO an attractive therapeutic target for neurological disorders.[2][6]

Hypothesized Mechanism of Action of this compound

While direct enzymatic studies on this compound are not extensively available in the public domain, its structural similarity to known KMO inhibitors, particularly substrate analogs like benzoylalanine derivatives, strongly suggests that it acts as a competitive inhibitor of KMO. The D-alanine scaffold provides a core structure that can interact with the active site of KMO, while the 3-pyridyl group likely engages in specific binding interactions, potentially mimicking the kynurenine substrate.

The proposed mechanism of action is as follows:

  • Competitive Inhibition of KMO: this compound binds to the active site of the KMO enzyme, preventing the binding of the endogenous substrate, L-kynurenine.

  • Shifting the Kynurenine Pathway: This inhibition leads to an accumulation of L-kynurenine.

  • Increased Kynurenic Acid Production: The excess L-kynurenine is then preferentially metabolized by kynurenine aminotransferases (KATs) to produce the neuroprotective kynurenic acid (KYNA).

  • Decreased Neurotoxin Production: The production of the downstream neurotoxic metabolites, 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), is significantly reduced.

  • Neuroprotection: The resulting increase in the KYNA-to-QUIN ratio leads to a reduction in excitotoxicity, oxidative stress, and neuroinflammation, ultimately conferring neuroprotection in the context of neurological disorders.

This mechanism is supported by extensive research on other KMO inhibitors that have demonstrated efficacy in preclinical models of neurodegenerative diseases.[6][7]

Quantitative Data on KMO Inhibitors

To provide a framework for the potential potency of this compound, the following table summarizes the in vitro inhibitory activity (IC50 values) of several known KMO inhibitors.

CompoundIC50 (nM)Target Organism/EnzymeReference
Ro-61-804837Human KMO (recombinant)[2]
UPF-64820Rat KMO[8]
GSK3662.3Not Specified[8]
4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide19Not Specified[2]
JM6 (pro-drug of Ro 61-8048)~4000 (for JM6)KMO[6]

Experimental Protocols

KMO Inhibition Assay (In Vitro)

A common method to determine the inhibitory potential of a compound against KMO is a spectrophotometric assay that measures the consumption of the cofactor NADPH.[9][10]

Objective: To determine the IC50 value of a test compound (e.g., this compound) for KMO.

Materials:

  • Recombinant human KMO enzyme

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitor (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor to obtain a range of concentrations. Prepare solutions of L-kynurenine and NADPH in the assay buffer.

  • Enzyme Preparation: Dilute the recombinant KMO enzyme to the desired concentration in cold assay buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the test inhibitor at various concentrations to the respective wells. For control wells (no inhibition), add the same volume of DMSO.

    • Add the KMO enzyme solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of L-kynurenine and NADPH to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to KMO activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway Diagram

Kynurenine_Pathway cluster_main Tryptophan Metabolism via Kynurenine Pathway cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine IDO/TDO kmo KMO kynurenine->kmo kat KATs kynurenine->kat three_hk 3-Hydroxykynurenine (3-HK) kmo->three_hk quin Quinolinic Acid (QUIN) (Neurotoxin, NMDA Agonist) three_hk->quin kyna Kynurenic Acid (KYNA) (Neuroprotectant, NMDA Antagonist) kat->kyna inhibitor This compound (Hypothesized Inhibitor) inhibitor->kmo Inhibition

Caption: The Kynurenine Pathway and the site of action for this compound.

Experimental Workflow Diagram

KMO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to wells prep_inhibitor->add_inhibitor prep_enzyme Dilute recombinant KMO enzyme add_enzyme Add KMO enzyme to wells prep_enzyme->add_enzyme prep_reagents Prepare substrate (L-Kyn) and cofactor (NADPH) start_reaction Initiate reaction with L-Kyn and NADPH prep_reagents->start_reaction pre_incubate Pre-incubate at room temperature add_enzyme->pre_incubate pre_incubate->start_reaction measure_abs Measure absorbance at 340 nm (NADPH consumption) start_reaction->measure_abs calc_rates Calculate reaction rates measure_abs->calc_rates plot_data Plot % inhibition vs. [Inhibitor] calc_rates->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Workflow for the in vitro KMO inhibition assay.

Conclusion and Future Directions

The inhibition of kynurenine-3-monooxygenase is a validated and promising strategy for the development of novel therapeutics for a range of neurological disorders. Based on structural similarities to known inhibitors, this compound is a compelling candidate for a KMO inhibitor that warrants further investigation. Direct enzymatic and cell-based assays are required to confirm its inhibitory activity and determine its potency. Subsequent preclinical studies in animal models of neurological disease will be crucial to evaluate its efficacy, pharmacokinetics, and ability to modulate the kynurenine pathway in vivo. The development of potent, selective, and brain-penetrant KMO inhibitors like, potentially, this compound holds significant promise for the future of neurotherapeutics.

References

A Technical Guide to the Physicochemical Properties of D-3-Pyridylalanine (D-3-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-Pyridylalanine (D-3-Pal) is a non-proteinogenic α-amino acid, a structural isomer of phenylalanine where a pyridyl group replaces the phenyl ring. Its unique structural and electronic properties, conferred by the nitrogen atom in the aromatic ring, make it a valuable building block in medicinal chemistry and peptide design. The pyridine moiety introduces a potential hydrogen bond acceptor and a basic center, which can significantly alter the solubility, conformation, and receptor-binding properties of peptidomimetics and other pharmaceutical compounds.[1][2] Incorporating D-3-Pal into peptide sequences has been shown to enhance aqueous solubility while maintaining biological activity.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of D-3-Pal, detailed experimental protocols for their determination, and a visualization of its application in synthetic workflows.

Core Physicochemical Properties

The key physicochemical data for D-3-Pal are summarized below. It is important to note that while some data are from direct experimental measurement, others are high-quality predictions from computational models, as experimental values for this specific compound are not universally available in the literature.

General and Structural Properties
PropertyValueCitation(s)
IUPAC Name (2R)-2-amino-3-pyridin-3-ylpropanoic acid[1]
Synonyms D-3-Pal, H-D-3-Pal-OH, D-3-Pyridylalanine[4]
CAS Number 70702-47-5[1][4]
Molecular Formula C₈H₁₀N₂O₂[1][4]
Molecular Weight 166.18 g/mol [1][4]
Appearance Off-white powder[4]
Melting Point 167-168 °C (Predicted)[4]
Optical Activity [α]²⁰/D = -23.1° (c=0.01 g/mL in 1M HCl)[4]
Acidity and Basicity (pKa Values)

D-3-Pal possesses three ionizable groups: the carboxylic acid (pKa₁), the pyridyl nitrogen (pKa₂), and the α-amino group (pKa₃). Precise experimental values are not widely published; therefore, the following table combines predicted values and estimates based on analogous structures.

Ionizable GroupEstimated pKa ValueBasis of EstimationCitation(s)
Carboxylic Acid (-COOH) ~1.95Predicted[4]
Pyridyl Nitrogen ~5.23Experimental (Analogy to Pyridine)[5][6]
α-Amino Group (-NH₃⁺) ~9.0 - 10.0Typical range for α-amino acids
Solubility Profile
Solvent / MediumSolubility DescriptionCitation(s)
1 M HCl 10 mg/mL (clear, colorless solution)[4]
Aqueous Media Expected to have good solubility due to zwitterionic nature.[]
Crystal Structure

Experimental Protocols

The following sections describe standardized methodologies for determining the key physicochemical properties of D-3-Pal.

Determination of pKa by Potentiometric Titration

This method is used to determine the dissociation constants (pKa) of the ionizable groups by monitoring pH changes during titration with a strong acid and base.

Materials:

  • D-3-Pyridylalanine

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burettes (50 mL)

  • Beakers (100 mL)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a sample of D-3-Pal and dissolve it in a known volume of deionized water (e.g., 20 mL) to create a solution of known concentration (e.g., 0.1 M).

  • Initial pH: Measure and record the initial pH of the amino acid solution.

  • Titration with Acid (to determine pKa₁):

    • Fill a burette with 0.1 M HCl.

    • Add the HCl in small, precise increments (e.g., 0.3-0.5 mL).

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration until the pH drops to approximately 1.5.

  • Titration with Base (to determine pKa₂ and pKa₃):

    • In a separate beaker, prepare an identical D-3-Pal solution.

    • Fill a second burette with 0.1 M NaOH.

    • Titrate the solution by adding NaOH in small increments, recording the pH after each addition.

    • Continue the titration until the pH rises to approximately 12.5.

  • Data Analysis:

    • Plot two titration curves: pH vs. volume of HCl added, and pH vs. volume of NaOH added.

    • The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve). pKa₁ (carboxyl) will be found from the acid titration curve, while pKa₂ (pyridyl) and pKa₃ (amino) will be found from the base titration curve.

Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of D-3-Pal in a given solvent system.

Materials:

  • D-3-Pyridylalanine (solid powder)

  • Selected solvent (e.g., water, ethanol, DMSO)

  • Small vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 25 °C or 37 °C)

  • Centrifuge or syringe filters (e.g., 0.22 µm)

  • Validated analytical system for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: Add an excess amount of solid D-3-Pal to a vial containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:

    • Centrifuging the vial at high speed and carefully collecting the supernatant.

    • Withdrawing the supernatant using a syringe fitted with a chemical-resistant filter.

  • Quantification:

    • Prepare a series of standard solutions of D-3-Pal of known concentrations.

    • Dilute the saturated supernatant with an appropriate solvent to bring its concentration within the linear range of the analytical method.

    • Analyze the diluted sample and the standard solutions using a validated HPLC-UV method.

  • Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of D-3-Pal in the diluted sample, and then back-calculate to find the concentration in the original saturated supernatant. This value represents the equilibrium solubility.

Visualization of Synthetic Workflow

D-3-Pal is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS). The workflow typically involves using an N-terminally protected form, such as Fmoc-D-3-Pal-OH. The following diagram illustrates the key steps for incorporating a single Fmoc-D-3-Pal-OH residue into a growing peptide chain attached to a solid support resin.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection 1. Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (Activated Fmoc-D-3-Pal-OH added to resin) Wash1->Coupling Activation 2. Activation (Fmoc-D-3-Pal-OH + Activator like HBTU/DIC) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 NewResin Fmoc-D-3-Pal-Peptide-Resin (Protected N-terminus) Wash2->NewResin Cycle Complete Repeat Repeat Cycle for Next Amino Acid NewResin->Repeat Cleavage Final Cleavage & Deprotection NewResin->Cleavage End of Synthesis

Caption: Workflow for a single coupling cycle in Fmoc-based SPPS using D-3-Pal.

References

3-(3-Pyridyl)-D-alanine (CAS: 70702-47-5): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 3-(3-Pyridyl)-D-alanine (D-3-Pal), a non-proteinogenic amino acid utilized as a critical building block in modern medicinal chemistry. Its unique pyridyl side chain offers distinct properties compared to natural amino acids, making it a valuable component in the design of peptide-based therapeutics with enhanced stability, receptor affinity, and novel pharmacological profiles. This document details the physicochemical properties, synthesis, and key applications of D-3-Pal, with a focus on its role in the development of potent antagonists for hormones like LHRH and somatostatin. Detailed experimental protocols for its synthesis via enzymatic resolution and its incorporation into peptides using Solid-Phase Peptide Synthesis (SPPS) are provided.

Core Properties of this compound

This compound is a synthetic amino acid characterized by a pyridine ring on its side chain, which imparts aromaticity, polarity, and potential for hydrogen bonding or metal coordination.[1] These features are leveraged in drug design to modulate interactions with biological targets.[2]

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

PropertyValueReference(s)
CAS Number 70702-47-5[2][3][4]
Molecular Formula C₈H₁₀N₂O₂[2][4]
Molecular Weight 166.18 g/mol [2][4]
IUPAC Name (2R)-2-amino-3-pyridin-3-ylpropanoic acid[4]
Appearance White to off-white powder[2]
Melting Point 250 - 258 °C[2][3]
Optical Rotation -10.0° (c=1, 1N HCl)[3]
SMILES C1=CC(=CN=C1)C--INVALID-LINK--O)N[4]
InChIKey DFZVZEMNPGABKO-SSDOTTSWSA-N[4]

Synthesis and Chiral Resolution

The enantiomerically pure D-isomer of 3-(3-pyridyl)alanine is typically produced via the synthesis of a racemic mixture, followed by a highly selective enzymatic resolution process. This chemoenzymatic approach is efficient for obtaining the desired stereoisomer with high optical purity.[5][6]

Synthesis and Resolution Workflow

The overall process involves two main stages: the chemical synthesis of the racemic (DL) amino acid derivative and the subsequent enzymatic separation of the D-enantiomer.

Fig 1. Chemoenzymatic synthesis of this compound.
Experimental Protocol: Synthesis and Resolution

This protocol is a representative methodology based on the procedure described by P. N. Rao et al. (1987).[2][5][6]

Part A: Synthesis of Ethyl α-acetamido-α-carboethoxy-β-(3-pyridyl)propionate

  • Preparation: Dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.

  • Reaction: To the sodium ethoxide solution, add diethyl acetamidomalonate. Stir until a clear solution is formed.

  • Condensation: Add 3-picolyl chloride (3-chloromethylpyridine) dropwise to the solution and reflux the mixture for several hours.

  • Work-up: After cooling, filter the precipitated sodium chloride. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Recrystallize from a suitable solvent like ethanol/water.

Part B: Synthesis of DL-3-(3-Pyridyl)alanine Ethyl Ester

  • Hydrolysis & Decarboxylation: Reflux the product from Part A in a mixture of acetic acid and hydrochloric acid.

  • Esterification: Following decarboxylation, neutralize the solution and carry out esterification using ethanolic HCl to yield the racemic ethyl ester.

  • Purification: Purify the ester by distillation under reduced pressure or column chromatography.

Part C: Enzymatic Resolution

  • Enzyme Reaction: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8). Suspend the DL-3-(3-Pyridyl)alanine ethyl ester in the buffer.

  • Incubation: Add an enzyme such as Subtilisin.[6] Incubate the mixture with gentle stirring at a controlled temperature (e.g., 37 °C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group of the L-enantiomer.

  • Separation: Acidify the reaction mixture to pH ~3-4. Extract the N-acetyl-L-amino acid with an organic solvent (e.g., ethyl acetate). The unreacted D-amino acid ester will remain in the aqueous layer.

  • Isolation: Separate the layers. The aqueous layer now contains the enriched D-ester.

Part D: Final Hydrolysis

  • Acid Hydrolysis: Take the aqueous layer from Part C containing the D-ester and reflux with strong acid (e.g., 6N HCl) to hydrolyze the ester group.

  • Purification: Neutralize the solution to the isoelectric point of the amino acid to precipitate the product. Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield pure this compound.

  • Validation: Confirm optical purity using High-Performance Liquid Chromatography (HPLC) with a chiral column.[5]

Application in Drug Development

This compound is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).[2][7] Its incorporation, particularly in place of natural aromatic amino acids like Tryptophan or Phenylalanine, can lead to peptides with improved characteristics. The D-configuration provides resistance to enzymatic degradation by proteases, increasing the peptide's in vivo half-life.

Role in LHRH and Somatostatin Antagonists

A key application of D-3-Pal is in the synthesis of antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH) and somatostatin receptors.[6][8] In these peptides, D-3-Pal is often incorporated at position 3, where it has been shown to be superior to other residues like D-Trp for enhancing antagonistic potency.[8][9]

Biological Activity Data

The following table summarizes key biological data for peptides incorporating this compound.

Peptide / Analog NameTarget / AssayKey Finding / ValueReference(s)
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRHInhibition of Ovulation (Rat)100% inhibition at 500 ng dose (s.c.)[9]
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRHInhibition of Ovulation (Rat)57% inhibition at 250 ng dose (s.c.)[9]
natLu-DOTA-[3Pal³ ]-LM3Somatostatin Receptor (SST₂)IC₅₀ = 1.8 ± 0.3 nM (Inhibition assay using ¹²⁵I-Tyr-SS-14)[8]
natLu-DOTA-[3Pal³ ]-LM3Somatostatin Receptor (SST₂)KD = 0.15 ± 0.01 nM (Saturation binding studies)[8]
Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is the most common method for incorporating protected D-3-Pal (as Fmoc-D-3-Pal-OH) into a growing peptide chain on a solid support.

G Resin Start: Resin with Anchored Peptide Chain (Fmoc-AAₙ) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Step (DMF) Deprotection->Wash1 Coupling 2. Amino Acid Coupling (Fmoc-D-3-Pal-OH + Activator e.g., HBTU/DIPEA) Wash1->Coupling Wash2 Wash Step (DMF) Coupling->Wash2 Capping 3. Capping (Optional) (Acetic Anhydride) Wash2->Capping Next Ready for Next Cycle (Fmoc-D-3-Pal-AAₙ-Resin) Capping->Next Final Repeat Cycle or Proceed to Final Cleavage & Purification Next->Final Final->Deprotection Repeat for next AA

Fig 2. Fmoc-SPPS cycle for incorporating this compound.
Experimental Protocol: Fmoc-SPPS Coupling Cycle

This protocol outlines a single coupling cycle for adding Fmoc-D-3-Pal-OH to a peptide chain on a solid support (e.g., Rink Amide resin).

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-D-3-Pal-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 eq.) in DMF.

    • Add an activation base, typically diisopropylethylamine (DIPEA) (6-10 eq.), to the amino acid solution and mix for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a qualitative test (e.g., Kaiser or Ninhydrin test) to confirm the completion of the coupling reaction (a negative result indicates completion).

    • If the reaction is incomplete, the coupling step can be repeated.

    • Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times).

  • Next Cycle: The resin is now ready for the deprotection of the newly added Fmoc-D-3-Pal-OH to continue the elongation of the peptide chain.

Logical Framework for Therapeutic Application

The use of this compound in drug development follows a logical path from initial design to potential clinical application, driven by the goal of creating superior peptide therapeutics.

G cluster_0 Design & Hypothesis cluster_1 Synthesis & Characterization cluster_2 Preclinical Evaluation cluster_3 Outcome Problem Problem: Natural peptide has low stability / potency Hypothesis Hypothesis: Replacing a natural AA (e.g., D-Trp) with D-3-Pal will improve properties Problem->Hypothesis Synthesis Peptide Synthesis (Incorporate D-3-Pal via SPPS) Hypothesis->Synthesis Purification Purification & Analysis (HPLC, Mass Spec) Synthesis->Purification InVitro In Vitro Assays (Receptor Binding, IC₅₀) Purification->InVitro InVivo In Vivo Models (e.g., Ovulation Inhibition in Rats) InVitro->InVivo Result Result: Peptide shows enhanced antagonistic activity and/or greater stability InVivo->Result Candidate Lead Candidate for further development Result->Candidate

Fig 3. Drug development logic for using this compound.

Conclusion

This compound (CAS 70702-47-5) is a powerful and versatile building block for the development of peptide-based therapeutics. Its distinct structural and chemical properties, combined with the metabolic stability conferred by its D-configuration, enable the creation of drug candidates with significantly improved potency and pharmacokinetic profiles. The established protocols for its synthesis and incorporation into peptides make it an accessible tool for researchers and drug developers aiming to overcome the limitations of natural peptide leads. Its successful application in potent LHRH and somatostatin antagonists underscores its value and potential in modern medicinal chemistry.

References

Structural Analogs of 3-(3-Pyridyl)-D-alanine: A Technical Guide to a Versatile Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of structural analogs of 3-(3-Pyridyl)-D-alanine, a key building block in the development of potent and specific therapeutic agents. We delve into the synthesis, biological activity, and structure-activity relationships of these analogs, with a particular focus on their application in the design of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. This document summarizes quantitative biological data, provides detailed experimental methodologies, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry due to its unique structural and electronic properties. The incorporation of the pyridyl ring introduces a basic nitrogen atom, capable of forming hydrogen bonds and salt bridges, which can significantly influence the pharmacological profile of a peptide or small molecule. The D-configuration at the alpha-carbon often imparts resistance to enzymatic degradation, enhancing the in vivo stability of the resulting therapeutic.

This guide will focus on the structural analogs of this compound, particularly their use in creating potent LHRH antagonists. LHRH, a decapeptide hormone, plays a crucial role in regulating the reproductive system. Analogs of LHRH are vital in the treatment of hormone-dependent cancers, such as prostate and breast cancer, as well as other endocrine disorders. The substitution of specific amino acid residues in the LHRH sequence with unnatural amino acids like this compound has been a successful strategy in developing antagonists with improved efficacy and pharmacokinetic properties.

Quantitative Biological Data

The biological activity of structural analogs of this compound is most prominently demonstrated in the context of LHRH antagonists. The introduction of a this compound residue at position 3 of the LHRH peptide sequence has been shown to be superior to other substitutions for antagonistic activity.[1] The following tables summarize the in vivo activity of two potent LHRH antagonists incorporating this moiety.

Table 1: In Vivo Anti-ovulatory Activity of [N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH in Rats [1]

Dosage (Subcutaneous)Percent Inhibition of Ovulation
500 ng100%
250 ng57%

Table 2: In Vivo Anti-ovulatory Activity of [N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³,D-Arg⁶,D-Ala¹⁰]-LHRH in Rats [1]

Dosage (Subcutaneous)Percent Inhibition of Ovulation
500 ng82%

Experimental Protocols

The synthesis of peptide analogs of this compound is typically achieved through solid-phase peptide synthesis (SPPS). The following is a representative protocol for the manual synthesis of a decapeptide LHRH antagonist using the widely adopted Fmoc/tBu strategy.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide on a solid support, followed by cleavage and purification.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Resin Swelling: The Rink Amide MBHA resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5 minutes. This solution is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored by a Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase HPLC.

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.

Visualizations

Signaling Pathway of LHRH Antagonists

LHRH and its analogs exert their effects by binding to the LHRH receptor (LHRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. LHRH antagonists competitively bind to the LHRH-R, preventing the binding of endogenous LHRH and thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

LHRH_Antagonist_Signaling LHRH LHRH LHRH_R LHRH Receptor LHRH->LHRH_R Binds & Activates Antagonist LHRH Antagonist (e.g., with this compound) Antagonist->LHRH_R Binds & Blocks G_protein Gq/11 Protein LHRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_release LH & FSH Release (Inhibited)

Caption: LHRH antagonist signaling pathway.

Experimental Workflow for LHRH Antagonist Development

The development of novel LHRH antagonists is a multi-step process that begins with the design and synthesis of new analogs, followed by a series of in vitro and in vivo evaluations to determine their efficacy and safety.

LHRH_Antagonist_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development Design Analog Design (e.g., this compound substitution) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Functional_Assay Functional Assay (e.g., LH release from pituitary cells, Determine IC50) Binding_Assay->Functional_Assay Stability_Assay Enzymatic Stability Assay Functional_Assay->Stability_Assay Animal_Model Animal Model Studies (e.g., Anti-ovulatory assay in rats) Stability_Assay->Animal_Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Optimization Lead Optimization Tox->Lead_Optimization Lead_Optimization->Design Iterative Improvement Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Workflow for LHRH antagonist development.

Conclusion

Structural analogs of this compound represent a significant advancement in the design of peptide-based therapeutics, particularly LHRH antagonists. The strategic incorporation of this unnatural amino acid has led to the development of potent and stable drug candidates with clear clinical potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and investigation into novel delivery systems will continue to drive the development of the next generation of therapeutics based on this versatile pharmacophore.

References

The Pivotal Role of the Pyridine Ring in the Bioactivity of D-3-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-Pyridylalanine (D-3-Pal), a non-natural D-amino acid, has emerged as a critical building block in modern peptide-based drug design and development. Its unique structural feature, the pyridine ring, imparts distinct physicochemical properties that significantly influence the biological activity, stability, and pharmacokinetic profiles of peptide therapeutics. This technical guide delves into the core functionalities of the pyridine ring in D-3-Pal, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

The incorporation of D-3-Pal into peptide sequences allows for the exploration of novel structure-activity relationships, leading to the development of potent and selective agonists and antagonists for various receptors. The pyridine moiety, a nitrogen-containing heterocycle, introduces a combination of aromaticity, polarity, and hydrogen bonding capabilities that are not present in natural amino acids. This guide will elucidate how these properties are harnessed to enhance the therapeutic potential of peptides.

The Influence of the Pyridine Ring on Physicochemical Properties and Bioactivity

The pyridine ring in D-3-Pyridylalanine is instrumental in modulating several key parameters of a peptide:

  • Hydrophilicity and Solubility: The nitrogen atom in the pyridine ring increases the hydrophilicity of the amino acid compared to its phenyl counterpart, phenylalanine. This can lead to improved aqueous solubility of the resulting peptide, a crucial factor for drug formulation and delivery[1][2].

  • Electronic Properties and Receptor Interactions: The pyridine ring possesses a distinct electronic distribution due to the electronegative nitrogen atom. This creates a dipole moment and the capacity for hydrogen bonding, which can lead to enhanced binding affinity and selectivity for specific biological targets[1]. The position of the nitrogen atom within the ring (2-, 3-, or 4-pyridyl) is a critical determinant of these electronic properties and subsequent biological activity. The dissymmetry in the electronic density of the 3-pyridyl isomer (3-Pal), for instance, can enhance interactions with transporters and receptors[2][3].

  • Enzymatic Stability: The incorporation of a non-natural D-amino acid like D-3-Pal can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Conformational Constraints: The steric bulk and rigidity of the pyridine ring can introduce conformational constraints into the peptide backbone, which can favor a bioactive conformation and improve receptor binding.

Quantitative Bioactivity Data

The strategic incorporation of D-3-Pal has led to significant improvements in the bioactivity of various peptide hormones. Below are tabulated examples of quantitative data from studies on Luteinizing Hormone-Releasing Hormone (LHRH) and somatostatin analogs.

Table 1: In Vivo Ovulation Inhibition by LHRH Antagonists in Rats

CompoundDose (s.c.)Percent Inhibition of OvulationReference
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH500 ng100%[4]
[N-Ac-D-2-Nal¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH250 ng57%[4]
[N-Ac-3,4-diCl-D-Phe¹,pCl-D-Phe²,D-3-Pal³ ,D-Arg⁶,D-Ala¹⁰]-LHRH500 ng82%[4]

Table 2: In Vitro Binding Affinities of Somatostatin Receptor Subtype 2 (SST₂) Antagonists

CompoundK D (nM)Reference
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM30.18 ± 0.02[3]
[¹⁷⁷Lu]Lu-DOTA-[3Pal³ ]-LM30.15 ± 0.01[3]
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM30.11 ± 0.01[3]
[¹⁷⁷Lu]Lu-DOTA-LM3 (control)0.09 ± 0.02[3]

Table 3: In Vitro Antagonistic Activity of GnRH Analogs

CompoundIC 50 (nM)Reference
Degarelix analog with D-2-OMe-5Pal at position 35.22[5]
Degarelix analog with L-2-OMe-5Pal at position 336.95[5]

Signaling Pathways Modulated by Peptides Containing D-3-Pal

D-3-Pal is a component of synthetic peptides that target specific G-protein coupled receptors (GPCRs), thereby modulating their downstream signaling pathways.

LHRH/GnRH Receptor Signaling

LHRH antagonists containing D-3-Pal competitively bind to the LHRH receptor (LHRHR) on pituitary gonadotroph cells. This blocks the binding of endogenous LHRH, thereby inhibiting the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The inhibition of this pathway is the basis for their use in fertility control and in the treatment of hormone-dependent cancers.

LHRH_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH LHRH LHRHR LHRH Receptor LHRH->LHRHR D3Pal_Antagonist LHRH Antagonist (contains D-3-Pal) D3Pal_Antagonist->LHRHR Blocks Gq_G11 Gq/11 LHRHR->Gq_G11 PLC Phospholipase C Gq_G11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC LH_FSH_Synthesis LH & FSH Synthesis & Release Ca_release->LH_FSH_Synthesis PKC->LH_FSH_Synthesis

LHRH Receptor Signaling Pathway and Antagonism by D-3-Pal containing peptides.
Somatostatin Receptor Signaling

Somatostatin antagonists incorporating pyridylalanine derivatives, including 3-Pal, bind to somatostatin receptors (SSTRs), particularly SSTR2, which are often overexpressed in neuroendocrine tumors. By blocking the natural ligand (somatostatin), these antagonists can be used for receptor-targeted imaging and radionuclide therapy. The binding to SSTRs inhibits adenylyl cyclase and modulates ion channel activity.

SSTR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin SSTR2 SST Receptor 2 Somatostatin->SSTR2 D3Pal_Antagonist SST Antagonist (contains 3-Pal) D3Pal_Antagonist->SSTR2 Blocks Gi Gi SSTR2->Gi AC Adenylyl Cyclase Gi->AC Ion_Channels Ion Channels (K⁺, Ca²⁺) Gi->Ion_Channels cAMP cAMP AC->cAMP Inhibits conversion of ATP to cAMP Cellular_Response Inhibition of Hormone Secretion & Proliferation cAMP->Cellular_Response Ion_Channels->Cellular_Response

Somatostatin Receptor 2 Signaling and its blockade by 3-Pal containing antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioactivity data. Below are generalized protocols for key experiments cited in the literature involving peptides containing D-3-Pal.

In Vivo Ovulation Inhibition Assay in Rats

This protocol is a standard method to assess the in vivo efficacy of LHRH antagonists.

  • Animal Model: Immature female rats (e.g., Sprague-Dawley strain) are used. The timing of the first pro-oestrus is monitored by daily vaginal smears.

  • Compound Administration: The LHRH antagonist containing D-3-Pal is dissolved in a suitable vehicle (e.g., saline, corn oil). A specific dose (e.g., 250-500 ng) is administered via subcutaneous injection at a defined time on the day of the first pro-oestrus (e.g., 09:00 h and 17:00 h)[6][7].

  • Assessment of Ovulation: On the morning following pro-oestrus, the rats are euthanized. The oviducts are removed and examined under a microscope for the presence of ova in the ampullae.

  • Data Analysis: The number of rats in which ovulation is blocked is recorded, and the percentage of inhibition is calculated for each dose group.

Ovulation_Inhibition_Workflow Start Start Animal_Model Select Immature Female Rats Start->Animal_Model Monitor_Proestrus Monitor for First Pro-oestrus Animal_Model->Monitor_Proestrus Administer_Compound Administer LHRH Antagonist (s.c. on pro-oestrus day) Monitor_Proestrus->Administer_Compound Euthanize Euthanize on Following Morning Administer_Compound->Euthanize Dissect_Oviducts Dissect Oviducts Euthanize->Dissect_Oviducts Microscopic_Exam Microscopic Examination for Ova Dissect_Oviducts->Microscopic_Exam Data_Analysis Calculate Percentage Ovulation Inhibition Microscopic_Exam->Data_Analysis End End Data_Analysis->End

Experimental workflow for the in vivo ovulation inhibition assay.
Somatostatin Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound for the somatostatin receptor.

  • Cell Culture and Membrane Preparation: A cell line expressing the somatostatin receptor of interest (e.g., SSTR2) is cultured. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Radioligand: A radiolabeled somatostatin analog (e.g., [¹²⁵I]-Tyr¹¹-SRIF-14) is used as the tracer[8].

  • Competitive Binding:

    • Total Binding: Cell membranes are incubated with the radioligand alone.

    • Non-specific Binding: Cell membranes are incubated with the radioligand in the presence of a high concentration of a non-labeled somatostatin analog to saturate the receptors.

    • Competition: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (the peptide containing D-3-Pal).

  • Incubation and Filtration: The binding reactions are incubated to equilibrium. The bound and free radioligand are then separated by rapid filtration through a filter mat, which traps the cell membranes.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (K D) can be calculated from the IC₅₀ value.

Receptor_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes Expressing SSTR2 Start->Membrane_Prep Setup_Assay Set up Binding Reactions: Total, Non-specific, Competition Membrane_Prep->Setup_Assay Add_Reagents Add Radioligand and Test Compound Setup_Assay->Add_Reagents Incubate Incubate to Equilibrium Add_Reagents->Incubate Filter Rapid Filtration to Separate Bound/Free Incubate->Filter Measure_Radioactivity Measure Radioactivity on Filters Filter->Measure_Radioactivity Data_Analysis Calculate IC₅₀ and K D Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

Workflow for a competitive somatostatin receptor binding assay.

Conclusion

The incorporation of D-3-Pyridylalanine into peptide structures is a powerful strategy in modern drug discovery. The pyridine ring is not merely a passive structural element but an active contributor to the bioactivity of the peptide. Its ability to modulate hydrophilicity, engage in specific receptor interactions through hydrogen bonding and favorable electronic properties, and enhance metabolic stability makes it an invaluable tool for medicinal chemists. The quantitative data from LHRH and somatostatin analogs clearly demonstrate the significant impact of D-3-Pal on potency and binding affinity. As the field of peptide therapeutics continues to advance, the rational design and application of peptides containing D-3-Pyridylalanine and its isomers will undoubtedly lead to the development of novel and improved treatments for a wide range of diseases.

References

A Technical Guide to the Spectroscopic and Synthetic Landscape of 3-(3-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to 3-(3-Pyridyl)-D-alanine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) absorption bands based on its chemical structure. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside general procedures for spectroscopic analysis.

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Atom Chemical Shift (ppm) Atom Chemical Shift (ppm)
H-α3.8 - 4.2C=O170 - 175
H-β3.0 - 3.4C-α55 - 60
Pyridyl H-28.4 - 8.6C-β35 - 40
Pyridyl H-47.6 - 7.8Pyridyl C-2148 - 152
Pyridyl H-57.2 - 7.4Pyridyl C-3135 - 140
Pyridyl H-68.5 - 8.7Pyridyl C-4136 - 141
NH₂Broad, variablePyridyl C-5123 - 128
COOHBroad, variablePyridyl C-6147 - 151

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretching2500 - 3300Broad
N-H (Amine)Stretching3200 - 3500Medium
C-H (Aromatic)Stretching3000 - 3100Medium
C-H (Aliphatic)Stretching2850 - 3000Medium
C=O (Carboxylic Acid)Stretching1700 - 1725Strong
C=N, C=C (Pyridine Ring)Stretching1400 - 1600Medium-Strong
N-H (Amine)Bending1550 - 1650Medium
C-O (Carboxylic Acid)Stretching1210 - 1320Strong
C-N (Amine)Stretching1020 - 1250Medium

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and general procedures for the acquisition of NMR and IR spectroscopic data.

Synthesis of 3-(3-Pyridyl)-DL-alanine and Enzymatic Resolution

The synthesis of this compound can be achieved through the synthesis of the racemic mixture followed by enzymatic resolution. A common route involves the condensation of diethyl acetamidomalonate with 3-(chloromethyl)pyridine, followed by hydrolysis, decarboxylation, and resolution.[1][2]

Step 1: Synthesis of Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To the cooled sodium ethoxide solution, add diethyl acetamidomalonate dropwise with stirring.

  • Add 3-(chloromethyl)pyridine hydrochloride to the reaction mixture and reflux for several hours.

  • After cooling, filter the reaction mixture to remove sodium chloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis and Decarboxylation to 3-(3-Pyridyl)-DL-alanine

  • Reflux the crude diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate with concentrated hydrochloric acid.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the racemic 3-(3-Pyridyl)-DL-alanine.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Step 3: Enzymatic Resolution

  • The racemic mixture can be resolved using an appropriate enzyme, such as a D-amino acid oxidase or by selective acylation using a lipase. The specific conditions for the enzymatic resolution (e.g., pH, temperature, enzyme concentration) will depend on the chosen enzyme and should be optimized accordingly.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of labile protons (NH₂ and COOH).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Visualizations

The following diagrams illustrate the synthetic workflow for 3-(3-Pyridyl)-DL-alanine and a general logical flow for its characterization.

G Synthesis of 3-(3-Pyridyl)-DL-alanine A Diethyl acetamidomalonate + 3-(Chloromethyl)pyridine C Condensation Reaction A->C B Sodium Ethoxide in Ethanol B->C D Diethyl 2-acetamido-2-(pyridin-3-ylmethyl)malonate C->D Reflux E Acid Hydrolysis & Decarboxylation D->E Conc. HCl, Reflux F 3-(3-Pyridyl)-DL-alanine E->F Neutralization G Enzymatic Resolution F->G H This compound G->H

Caption: Synthetic workflow for this compound.

G Spectroscopic Characterization Workflow A Synthesized this compound B NMR Spectroscopy A->B C IR Spectroscopy A->C D ¹H NMR Analysis B->D E ¹³C NMR Analysis B->E F Functional Group Analysis C->F G Structural Confirmation D->G E->G F->G

References

Methodological & Application

Application Notes and Protocols: Fmoc-3-(3-Pyridyl)-D-alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3-(3-Pyridyl)-D-alanine is a non-natural amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS).[1] Its unique pyridyl side chain imparts specific conformational properties and can influence the biological activity and pharmacokinetic profiles of synthetic peptides.[2] This attribute makes it particularly valuable in the design and development of peptide-based therapeutics, such as LHRH (luteinizing hormone-releasing hormone) antagonists.[2][3] The use of the Fmoc protecting group allows for a robust and widely applicable orthogonal synthesis strategy under mild basic conditions for its removal.[4]

These application notes provide detailed protocols for the efficient incorporation of Fmoc-3-(3-Pyridyl)-D-alanine into peptide chains using Fmoc-SPPS, with a focus on the synthesis of the LHRH antagonist, Cetrorelix.

Physicochemical Properties of Fmoc-3-(3-Pyridyl)-D-alanine

A comprehensive summary of the key physicochemical properties of Fmoc-3-(3-Pyridyl)-D-alanine is presented in Table 1.

PropertyValueReference(s)
CAS Number 142994-45-4[5]
Molecular Formula C₂₃H₂₀N₂O₄[5]
Molecular Weight 388.42 g/mol [5]
Appearance White crystalline powder[5]
Melting Point 166.5 °C[5]
Storage Temperature 2-8°C[5]
Purity (Typical) ≥98.0%[6]

Solid-Phase Peptide Synthesis (SPPS) of a 3-(3-Pyridyl)-D-alanine-Containing Peptide: A Case Study of Cetrorelix

Cetrorelix is a potent LHRH antagonist used in assisted reproduction technologies and for the treatment of hormone-dependent cancers.[7] Its structure incorporates a this compound residue at position 3. The following table (Table 2) summarizes the key parameters for the synthesis of Cetrorelix via Fmoc-SPPS.

ParameterDescription/ValueReference(s)
Peptide Sequence Ac-D-Nal-D-p-Cl-Phe-D-3-Pal -Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH₂[7][8]
Solid Support Rink Amide AM Resin[8]
Synthesis Strategy Fmoc/tBu
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Activating Base N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP)
Fmoc Deprotection 20% Piperidine in DMF[8]
Cleavage Cocktail Trifluoroacetic acid (TFA) / H₂O / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5)
Overall Yield Up to 40%[8]
Final Purity >99% (by HPLC)[8]

Experimental Protocols

Resin Swelling and Fmoc Deprotection
  • Place the Rink Amide AM resin (1.0 g, ~0.59 mmol/g substitution) in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF, 15 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (15 mL) to the resin.

  • Agitate the mixture for 20 minutes to remove the Fmoc protecting group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 15 mL).

Coupling of Fmoc-3-(3-Pyridyl)-D-alanine
  • In a separate vial, dissolve Fmoc-3-(3-Pyridyl)-D-alanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and vortex briefly to pre-activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

  • If the coupling is incomplete, extend the reaction time or perform a second coupling.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 15 mL) and dichloromethane (DCM) (3 x 15 mL).

Peptide Chain Elongation

Repeat the Fmoc deprotection (Protocol 1, steps 4-6) and coupling (Protocol 2) steps for each subsequent amino acid in the peptide sequence.

N-terminal Acetylation
  • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin with DMF.

  • Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.

  • Agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

Cleavage and Deprotection
  • Dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Purification and Characterization
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Visualizations

LHRH Signaling Pathway and Antagonist Action

The following diagram illustrates the physiological signaling pathway of Luteinizing Hormone-Releasing Hormone (LHRH) and the mechanism of action for LHRH antagonists containing this compound.

LHRH_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Pituitary Gland cluster_2 Gonads (Testes/Ovaries) cluster_3 LHRH Antagonist Action Hypothalamus Hypothalamus LHRH LHRH Hypothalamus->LHRH releases Pituitary Pituitary Gland LH_FSH LH / FSH Pituitary->LH_FSH releases LHRH_R LHRH Receptor Gonads Gonads Sex_Hormones Testosterone / Estrogen Gonads->Sex_Hormones produces Antagonist LHRH Antagonist (e.g., Cetrorelix with This compound) Antagonist->LHRH_R blocks LHRH->LHRH_R binds to LH_FSH->Gonads stimulates

Caption: LHRH signaling pathway and antagonist inhibition.

Experimental Workflow for SPPS of a this compound Peptide

The diagram below outlines the key steps in the solid-phase synthesis of a peptide incorporating Fmoc-3-(3-Pyridyl)-D-alanine.

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Pal 3. Coupling: Fmoc-3-(3-Pyridyl)-D-alanine (HATU/DIPEA in DMF) Deprotection1->Coupling_Pal Wash1 Wash (DMF, DCM) Coupling_Pal->Wash1 Loop_Start Repeat for each amino acid Wash1->Loop_Start Deprotection_n Fmoc Deprotection Loop_Start->Deprotection_n Coupling_n Coupling: Next Fmoc-AA Deprotection_n->Coupling_n Wash_n Wash Coupling_n->Wash_n Wash_n->Loop_Start continue chain N_Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Wash_n->N_Acetylation final cycle Cleavage Cleavage & Deprotection (TFA/TIS/H₂O) N_Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: SPPS workflow for a this compound peptide.

References

Application Notes and Protocols for Boc-3-(3-Pyridyl)-D-alanine in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Boc-3-(3-Pyridyl)-D-alanine in solution-phase peptide synthesis. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of peptide-based therapeutics such as gonadotropin-releasing hormone (GnRH) antagonists.[1][2][3] The incorporation of the D-pyridylalanine moiety can enhance the biological activity and stability of peptides.[4][5]

Physicochemical Properties of Boc-3-(3-Pyridyl)-D-alanine

A summary of the typical physical and chemical properties of Boc-3-(3-Pyridyl)-D-alanine is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₈N₂O₄Sigma-Aldrich
Molecular Weight 266.29 g/mol Sigma-Aldrich
Appearance White to off-white crystalline powderChemicalBook
Purity (TLC) ≥99.0%Sigma-Aldrich
Optical Rotation [α]²⁰/D +15.5±1°, c = 1% in ethanolSigma-Aldrich
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemicalBook
Storage 2-8°CSigma-Aldrich

Experimental Protocols

The following protocols outline the key steps in utilizing Boc-3-(3-Pyridyl)-D-alanine for the solution-phase synthesis of a dipeptide. These protocols are based on established methods for solution-phase peptide synthesis and can be adapted for the synthesis of larger peptides.[6][7][8][9]

Protocol 1: Carboxyl Group Activation and Coupling

This protocol describes the synthesis of a dipeptide, for example, Boc-D-Ala(3-pyridyl)-L-Leu-OMe, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Boc-3-(3-Pyridyl)-D-alanine

  • L-Leucine methyl ester hydrochloride (H-L-Leu-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stirring bar

  • Round-bottom flasks

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Amine Component:

    • Dissolve L-Leucine methyl ester hydrochloride (1.0 eq.) in anhydrous DCM.

    • Add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Activation of the Carboxyl Component:

    • In a separate round-bottom flask, dissolve Boc-3-(3-Pyridyl)-D-alanine (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF, followed by dilution with anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (1.1 eq.) to the cooled solution and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • To the activated Boc-3-(3-Pyridyl)-D-alanine solution, add the neutralized L-Leucine methyl ester solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • The crude product can be further purified by column chromatography on silica gel.

Protocol 2: Boc-Deprotection

This protocol describes the removal of the N-terminal Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected peptide in a solution of 50% TFA in DCM.

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the completion of the reaction by TLC.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

    • To ensure complete removal of residual TFA, co-evaporate with DCM (2-3 times).

    • Dissolve the resulting oily residue in a minimal amount of DCM or methanol.

    • Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide with cold diethyl ether and dry under vacuum.

Data Presentation

The following table presents hypothetical, yet representative, quantitative data for the solution-phase synthesis of a dipeptide using Boc-3-(3-Pyridyl)-D-alanine. Actual results may vary depending on the specific amino acids and reaction conditions.

StepProductStarting MaterialsCoupling ReagentsSolventReaction Time (h)Yield (%)Purity (HPLC)
Coupling Boc-D-Ala(3-pyridyl)-L-Leu-OMeBoc-D-Ala(3-pyridyl)-OH, H-L-Leu-OMe·HClEDC·HCl, HOBt, DIPEADCM/DMF1685>95%
Deprotection H-D-Ala(3-pyridyl)-L-Leu-OMe·TFABoc-D-Ala(3-pyridyl)-L-Leu-OMeTFADCM292>98%

Visualizations

Workflow for Solution-Phase Dipeptide Synthesis

The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide using a Boc-protected amino acid.

G Solution-Phase Dipeptide Synthesis Workflow cluster_0 Amine Component Preparation cluster_1 Carboxyl Component Activation cluster_2 Coupling and Deprotection Amine_HCl Amino Acid Ester HCl (e.g., H-L-Leu-OMe·HCl) Neutralization Neutralization with DIPEA in DCM Amine_HCl->Neutralization Free_Amine Free Amino Acid Ester Neutralization->Free_Amine Coupling Coupling Reaction (Room Temperature, Overnight) Free_Amine->Coupling Boc_AA Boc-3-(3-Pyridyl)-D-alanine Activation Activation with EDC/HOBt in DCM/DMF at 0°C Boc_AA->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Activated_Ester->Coupling Workup Aqueous Work-up & Purification Coupling->Workup Protected_Dipeptide Protected Dipeptide (Boc-Dipeptide-OMe) Workup->Protected_Dipeptide Deprotection Boc-Deprotection with TFA in DCM Protected_Dipeptide->Deprotection Final_Dipeptide Final Dipeptide TFA Salt Deprotection->Final_Dipeptide

Caption: Workflow for dipeptide synthesis.

Signaling Pathway: GnRH Antagonism

Peptides incorporating 3-(3-Pyridyl)-D-alanine have been investigated as antagonists of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3] The following diagram illustrates the GnRH signaling pathway and the mechanism of action of a GnRH antagonist.

G GnRH Signaling Pathway and Antagonist Action cluster_0 Hypothalamus-Pituitary Axis cluster_1 Cellular Signaling Cascade cluster_2 Antagonist Intervention Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland GnRH->Pituitary stimulates GnRH_R GnRH Receptor Gq_11 Gq/11 GnRH_R->Gq_11 PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC LH_FSH LH & FSH Synthesis and Secretion Ca_PKC->LH_FSH Antagonist GnRH Antagonist (containing this compound) Antagonist->GnRH_R binds and blocks Block->Gq_11 X

References

Application Notes and Protocols for Incorporating D-3-Pyridylalanine (D-3-Pal) into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-3-Pyridylalanine (D-3-Pal), a non-proteinogenic amino acid, is a valuable building block in modern peptide-based drug design and development.[1][2] Its unique pyridine side chain introduces specific electronic and structural properties that can significantly influence a peptide's interaction with biological targets, enhance aqueous solubility, and improve metabolic stability.[1][3][4] The incorporation of D-3-Pal can be instrumental in the development of novel therapeutics for a range of conditions, including neurological disorders.[1][2]

These application notes provide a detailed protocol for the incorporation of Fmoc-D-3-Pal-OH into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. The information is intended to guide researchers in the efficient and successful synthesis of peptides containing this specialized amino acid.

Data Presentation

The successful incorporation of D-3-Pal into a model peptide sequence (Ac-Tyr-Gly-Gly-Phe-D-3-Pal -NH₂) is summarized below. The data illustrates typical yields and purity that can be expected when following the provided protocol.

Table 1: Materials and Reagents for Peptide Synthesis

ReagentSupplierPurity/Grade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-D-3-Pal-OHVarious≥98.0% (HPLC)
Fmoc-Phe-OHVarious≥99.0% (HPLC)
Fmoc-Gly-OHVarious≥99.0% (HPLC)
Fmoc-Tyr(tBu)-OHVarious≥99.0% (HPLC)
HBTUVarious≥99.5%
N,N-Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
PiperidineVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Acetic AnhydrideVariousReagent grade
Trifluoroacetic acid (TFA)VariousReagent grade
Triisopropylsilane (TIS)VariousReagent grade
Diethyl etherVariousACS grade

Table 2: Synthesis Parameters for Model Peptide Ac-Tyr-Gly-Gly-Phe-D-3-Pal-NH₂

ParameterValue
Synthesis Scale0.1 mmol
ResinRink Amide MBHA
Coupling ReagentHBTU/DIPEA
Fmoc Deprotection20% Piperidine in DMF
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)
Purification MethodPreparative RP-HPLC

Table 3: Characterization of Model Peptide Ac-Tyr-Gly-Gly-Phe-D-3-Pal-NH₂

AnalysisResult
Crude Peptide Purity (by HPLC) 75%
Purified Peptide Purity (by HPLC) >98%
Expected Mass (Monoisotopic) 629.28 g/mol
Observed Mass (ESI-MS) 630.29 [M+H]⁺
Overall Yield (based on initial resin loading) 35%

Experimental Protocols

The following protocols detail the manual Fmoc-SPPS procedure for the synthesis of a model peptide containing D-3-Pal on a 0.1 mmol scale.

Resin Preparation and Swelling
  • Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 min).

Amino Acid Coupling Cycle (General)
  • In a separate vial, dissolve 4 equivalents of the desired Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • After successful coupling, drain the solution and wash the resin with DMF (3 x 2 min).

Incorporation of Fmoc-D-3-Pal-OH

Due to the potential for steric hindrance with non-natural amino acids, a double coupling strategy is recommended for the incorporation of Fmoc-D-3-Pal-OH to ensure maximum efficiency.

  • Follow the general amino acid coupling protocol (Section 3) for the first coupling of Fmoc-D-3-Pal-OH.

  • After the initial 2-hour coupling, drain the reaction solution and wash the resin with DMF (3 x 2 min).

  • Repeat the coupling step with a freshly prepared solution of activated Fmoc-D-3-Pal-OH.

  • After the second coupling, wash the resin thoroughly with DMF (5 x 2 min).

N-terminal Acetylation
  • After the final amino acid has been coupled and the Fmoc group has been removed, wash the resin with DMF.

  • Add a solution of 10% acetic anhydride and 20% DIPEA in DMF to the resin.

  • Agitate for 30 minutes.

  • Wash the resin with DMF (3 x 2 min) and then with Dichloromethane (DCM) (3 x 2 min).

  • Dry the resin under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin in a fume hood.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Purification : Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.

  • Characterization : Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[5]

Visualizations

Experimental Workflow

experimental_workflow start Start: Rink Amide Resin swell Resin Swelling in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect coupling Amino Acid Coupling (HBTU/DIPEA) deprotect->coupling Repeat for each standard AA d3pal_coupling D-3-Pal Double Coupling deprotect->d3pal_coupling For D-3-Pal acetylation N-terminal Acetylation deprotect->acetylation After final AA wash DMF Wash coupling->wash d3pal_coupling->wash wash->deprotect wash->deprotect cleavage Cleavage from Resin (TFA Cocktail) acetylation->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Analysis (HPLC/MS) purification->characterization end Purified Peptide characterization->end

Caption: Workflow for the solid-phase synthesis of a peptide containing D-3-Pal.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Peptides incorporating D-3-Pal can be designed to modulate G-protein coupled receptor (GPCR) signaling, a common mechanism for many therapeutics.

gpcr_signaling ligand Peptide Ligand (with D-3-Pal) gpcr GPCR ligand->gpcr Binds to g_protein G-Protein (αβγ) gpcr->g_protein Activates g_alpha Gα-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma effector Effector Enzyme (e.g., Adenylyl Cyclase) g_alpha->effector Modulates g_beta_gamma->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling cascade.

References

Applications of Pyridyl-alanine in the Development of Luteinizing Hormone-Releasing Hormone (LHRH) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the unnatural amino acid pyridyl-alanine in the design and development of potent Luteinizing Hormone-Releasing Hormone (LHRH) antagonists. This document includes a summary of key applications, quantitative data on the biological activity of representative compounds, detailed experimental protocols for their synthesis and evaluation, and diagrams illustrating the relevant signaling pathway and experimental workflows.

Introduction to Pyridyl-alanine in LHRH Antagonists

LHRH, a decapeptide produced in the hypothalamus, plays a pivotal role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1] LHRH antagonists are of significant therapeutic interest for the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, endometriosis, and for in vitro fertilization protocols.[2][3][4] They act by competitively blocking the LHRH receptor, leading to a rapid and reversible suppression of gonadotropin and sex steroid production.[2]

The incorporation of unnatural amino acids, such as pyridyl-alanine (Pal), into LHRH analogs has been a critical strategy in the development of potent and stable antagonists.[5] Specifically, the introduction of D-isomers of pyridyl-alanine at position 3 of the peptide sequence has been shown to significantly enhance antagonistic activity.[5] The pyridine ring of pyridyl-alanine introduces unique steric and electronic properties that can improve receptor binding affinity and metabolic stability compared to natural amino acids.[6] Structure-activity relationship studies have demonstrated that the position of the nitrogen atom in the pyridine ring (2-Pal, 3-Pal, or 4-Pal) influences the biological potency of the resulting antagonist.[5]

LHRH Receptor Signaling Pathway

Upon binding of the endogenous ligand LHRH, the LHRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 signaling pathway. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to the synthesis and release of LH and FSH from the pituitary gonadotrophs. LHRH antagonists competitively bind to the LHRH receptor, preventing the initiation of this signaling cascade.

LHRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LHRH LHRH (Ligand) Receptor LHRH Receptor (GPCR) LHRH->Receptor Binds Antagonist Pyridyl-alanine LHRH Antagonist Antagonist->Receptor Blocks Block X G_protein Gαq/11 (G-protein) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Gonadotropin_release LH & FSH Synthesis & Release Ca_release->Gonadotropin_release Leads to PKC->Gonadotropin_release Leads to Block->G_protein Inhibits SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Amino Acid Acetylation 4. N-terminal Acetylation Loop->Acetylation Final Amino Acid Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Precipitation 6. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (Preparative RP-HPLC) Precipitation->Purification Analysis 8. Analysis (Analytical HPLC, Mass Spec) Purification->Analysis End Final Product: Lyophilized Peptide Analysis->End Biological_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Receptor_Binding 1. LHRH Receptor Binding Assay IC50 Determine IC₅₀ Receptor_Binding->IC50 Animal_Model 2. Select Animal Model (Female Rats) IC50->Animal_Model Dosing 3. Administer Antagonist (s.c. on proestrus) Animal_Model->Dosing Ovulation_Check 4. Assess Ovulation (Examine oviducts on estrus) Dosing->Ovulation_Check ED100 Determine ED₁₀₀ Ovulation_Check->ED100 End End: Efficacy Data ED100->End Start Start: Purified Pyridyl-alanine LHRH Antagonist Start->Receptor_Binding

References

Application Notes: Synthesis and Characterization of Bioactive Peptides Incorporating 3-(3-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutic agents with enhanced properties such as increased potency, stability, and altered receptor binding affinity. 3-(3-Pyridyl)-D-alanine is a synthetic amino acid that serves as a structural mimic of histidine or tryptophan. Its unique electronic and steric properties make it a valuable building block in medicinal chemistry, particularly in the design of peptide-based drugs like Gonadotropin-Releasing Hormone (GnRH) antagonists. These antagonists are crucial in various clinical applications, including assisted reproduction technologies.[1][2]

This document provides detailed protocols for the synthesis of bioactive peptides containing this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), methods for their characterization, and an example of bioactivity assessment.

Section 1: Solid-Phase Peptide Synthesis (SPPS) Protocol

The most common method for synthesizing peptides containing this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support.[3][4] This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeated for each amino acid) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 Washing Steps (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Washing Steps (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Final_Cleavage Start Resin Preparation (Swelling in DMF) Start->Deprotection Purification Purification & Analysis (RP-HPLC, MS) Final_Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Manual SPPS

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Materials and Reagents:

  • Resin: Rink Amide MBHA resin

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-3-(3-pyridyl)-D-Ala-OH (CAS: 142994-45-4)[5]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA)

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%

  • Precipitation: Ice-cold diethyl ether

2. Resin Preparation (Swelling):

  • Place the desired amount of resin (e.g., 100 mg, ~0.1 mmol scale) into a reaction vessel.

  • Add DMF (5-10 mL) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

  • Drain the solvent by filtration.

3. Synthesis Cycle (Deprotection and Coupling):

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-3-(3-pyridyl)-D-Ala-OH, 3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture to activate the amino acid. The solution should change color.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[7][8]

    • Agitate the reaction for 1-2 hours at room temperature.

    • To monitor reaction completion, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling.[8]

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Repeat the synthesis cycle for each amino acid in the desired sequence.

4. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail (e.g., 10 mL of TFA/TIS/Water 95:2.5:2.5) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes side-chain protecting groups.[6]

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

5. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing ice-cold diethyl ether (approx. 40-50 mL).[7]

  • A white precipitate should form. Store at -20°C for 1 hour to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide, and carefully decant the ether.

  • Wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum to remove residual ether.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Section 2: Peptide Characterization

After synthesis and purification, the identity and purity of the peptide must be confirmed.

1. Protocol: Purity Analysis by Analytical RP-HPLC:

  • System: An HPLC system equipped with a C18 analytical column.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Method: Dissolve a small amount of the purified peptide in Mobile Phase A. Inject onto the column and elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Detection: Monitor the absorbance at 220 nm and 280 nm.

  • Analysis: A pure peptide should yield a single, sharp peak. Purity is calculated by integrating the peak area of the product relative to the total peak area.

2. Protocol: Identity Confirmation by Mass Spectrometry (MS):

  • System: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometer.

  • Method: Prepare a dilute solution of the purified peptide.

  • Analysis: Acquire the mass spectrum. The observed molecular weight should match the calculated theoretical molecular weight of the desired peptide sequence. The presence of multiply charged ions ([M+nH]ⁿ⁺) is characteristic of ESI-MS.

Section 3: Bioactivity Assessment - GnRH Antagonism

Peptides containing this compound are often designed as GnRH antagonists.[9] They act by competitively binding to the GnRH receptor (GnRHR) on pituitary gonadotrope cells, thereby inhibiting the downstream signaling cascades that lead to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][10]

GnRH_Signaling cluster_membrane Cell Membrane cluster_pathways cluster_gq Gq/11 Pathway cluster_gs Gs Pathway GnRHR GnRH Receptor (GnRHR) Gq Gq/11 GnRHR->Gq Gs Gs GnRHR->Gs PLC PLCβ IP3 IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 mobilizes DAG DAG PKC PKC DAG->PKC Ca2->PKC ERK pERK1/2 PKC->ERK Response Gonadotropin (LH, FSH) Synthesis & Secretion ERK->Response AC Adenylyl Cyclase cAMP ↑ cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB CREB->Response GnRH GnRH (Agonist) GnRH->GnRHR Binds & Activates Antagonist Synthesized Peptide (Antagonist) Antagonist->GnRHR Binds & Inhibits Gq->PLC Gs->AC

Caption: Simplified GnRH receptor signaling pathways and the inhibitory action of an antagonist.

Data Presentation: Comparative Bioactivity

The efficacy of a newly synthesized antagonist can be compared to known commercial antagonists. The following table presents example data for known GnRH antagonists, illustrating how quantitative results should be structured.[1][11]

AntagonistTarget PathwayCell LineMetricInhibitory Concentration Range (nM)
CetrorelixGnRH-activated Ca²⁺ SignalingHEK293IC₅₀1 - 1000
GanirelixGnRH-activated Ca²⁺ SignalingHEK293IC₅₀100 - 1000
TeverelixGnRH-activated Ca²⁺ SignalingHEK293IC₅₀100 - 1000
CetrorelixGnRH-mediated cAMP accumulationSH-SY5YIC₅₀More potent than others
Experimental Protocol: Intracellular Calcium Assay

This protocol provides a general method to assess the ability of a synthesized peptide to inhibit GnRH-induced calcium mobilization in a cell-based assay.

  • Cell Culture: Culture cells expressing the GnRH receptor (e.g., HEK293 cells transfected with GnRHR, or LβT2 pituitary cells) to ~90% confluency in a 96-well plate.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Wash the cells and add varying concentrations of the synthesized peptide antagonist. Incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Place the plate in a fluorescence plate reader. Initiate reading and then inject a solution of GnRH agonist at a concentration known to elicit a strong response (e.g., 3x EC₅₀, ~100 nM).[1][11]

  • Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

  • Analysis: The peak fluorescence response in the presence of the antagonist is compared to the response with the agonist alone. Plot the percentage of inhibition against the antagonist concentration to determine the IC₅₀ value.

References

Application Notes and Protocols for Chemoselective N-alkylation of Pyridyl-alanine in Peptide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective modification of peptides is a cornerstone of modern drug development, enabling the enhancement of therapeutic properties, the attachment of imaging agents, and the construction of targeted drug delivery systems. A significant challenge in this field is the development of chemoselective reactions that proceed under mild conditions without affecting other sensitive functional groups within the peptide. The N-alkylation of the pyridyl group in pyridyl-alanine (Pal) residues presents a novel and robust strategy for peptide conjugation, termed NAP (N-alkylation of Pyridyl-alanine) conjugation.[1][2][3] This method offers a versatile tool for creating functionally diverse and stable N-alkylated peptide conjugates.

The pyridine side chain of Pal, with a pKa of approximately 5.2, allows for selective alkylation over a wide pH range, distinguishing it from most other proteinogenic amino acid side chains, with the notable exception of cysteine.[2] This chemoselectivity opens avenues for orthogonal dual-labeling strategies when combined with cysteine-specific modifications.[1][2][3] The incorporation of Pal into peptides has also been shown to improve biophysical properties such as aqueous solubility.[4][5] This application note provides detailed protocols for the chemoselective N-alkylation of pyridyl-alanine in peptides in both solution and solid phases, along with quantitative data to guide experimental design.

Key Advantages of NAP Conjugation:

  • High Chemoselectivity: Specifically targets the pyridyl nitrogen of Pal residues.

  • Versatility: Compatible with a wide range of alkylating agents, enabling the introduction of diverse functionalities.[1][2][3]

  • Mild Reaction Conditions: Proceeds at room temperature, preserving the integrity of complex peptides.

  • Solution and Solid-Phase Compatibility: Offers flexibility in synthetic strategy, with solid-phase conjugation being more economical.[1][2][3]

  • Orthogonal Labeling Potential: Can be used in conjunction with other selective modification chemistries, such as those targeting cysteine.[1][2]

Reaction Workflow

The general workflow for the N-alkylation of a pyridyl-alanine containing peptide is depicted below. This process can be carried out either with the peptide in solution or while it is still attached to a solid support.

NAP_Workflow cluster_prep Peptide Preparation cluster_conjugation NAP Conjugation cluster_analysis Analysis and Final Product Peptide_Synthesis Peptide Synthesis (with Pal incorporation) Purification Purification & Characterization Peptide_Synthesis->Purification Alkylation N-Alkylation of Pal (Solution or Solid-Phase) Purification->Alkylation Peptide Substrate Quenching Reaction Quenching Alkylation->Quenching Final_Purification Final Purification Quenching->Final_Purification Crude Conjugate Characterization Characterization (LC-MS, MS/MS) Final_Purification->Characterization

Caption: General workflow for NAP conjugation.

Experimental Protocols

The following protocols are based on the successful N-alkylation of a p53-derived peptide containing a 3-pyridyl alanine residue.

Materials
  • Peptide: PAL-p53 peptide (sequence: Ac-PAL-SQETFSDLWKLLPEN-NH2)

  • Alkylating Agent: Iodoacetamide (IA)

  • Solvent for Solution-Phase Reaction: Acetonitrile (ACN) and Water (H2O)

  • Solid-Phase Support: Rink Amide resin

  • Reagents for Solid-Phase Synthesis: Fmoc-protected amino acids, HBTU, HOBt, DIEA, Piperidine in DMF, TFA cocktail (TFA/TIS/H2O)

  • Buffers: As required for specific applications and analysis.

  • Analytical Instruments: HPLC, LC-MS system

Protocol 1: N-Alkylation of Pyridyl-alanine in Solution

This protocol is suitable for purified peptides.

Solution_Phase_Protocol Start Start Dissolve_Peptide Dissolve PAL-peptide in ACN/H2O (1:1) Start->Dissolve_Peptide End End Add_IA Add Iodoacetamide (excess) Dissolve_Peptide->Add_IA Incubate Incubate at RT (e.g., 2 hours) Add_IA->Incubate Monitor Monitor reaction progress by LC-MS Incubate->Monitor Purify Purify by RP-HPLC Monitor->Purify Upon completion Characterize Characterize by MS/MS Purify->Characterize Characterize->End

Caption: Solution-phase NAP conjugation protocol.

Detailed Steps:

  • Peptide Dissolution: Dissolve the pyridyl-alanine containing peptide in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Addition of Alkylating Agent: Add a 10-fold molar excess of iodoacetamide to the peptide solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to confirm the formation of the desired conjugate.

  • Purification: Upon completion, purify the N-alkylated peptide conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS/MS).

Protocol 2: N-Alkylation of Pyridyl-alanine on Solid Support

This protocol is more economical as it requires a stoichiometric amount of the alkylating agent.[2][3]

Solid_Phase_Protocol Start Start Swell_Resin Swell peptide-resin in DMF Start->Swell_Resin End End Add_IA Add stoichiometric Iodoacetamide in DMF Swell_Resin->Add_IA Incubate Incubate at RT (e.g., 4 hours) Add_IA->Incubate Wash_Resin Wash resin with DMF and DCM Incubate->Wash_Resin Cleave_and_Deprotect Cleave and deprotect using TFA cocktail Wash_Resin->Cleave_and_Deprotect Purify Purify by RP-HPLC Cleave_and_Deprotect->Purify Characterize Characterize by MS/MS Purify->Characterize Characterize->End

Caption: Solid-phase NAP conjugation protocol.

Detailed Steps:

  • Resin Swelling: Swell the peptide-bound resin (after completion of solid-phase peptide synthesis) in DMF for 30 minutes.

  • Alkylation: Add a stoichiometric amount (1 equivalent) of iodoacetamide dissolved in DMF to the swollen resin.

  • Incubation: Allow the reaction to proceed at room temperature for 4 hours with gentle shaking.

  • Washing: Wash the resin thoroughly with DMF followed by DCM to remove any unreacted reagents.

  • Cleavage and Deprotection: Cleave the N-alkylated peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Purification: Precipitate the crude peptide in cold ether, dissolve in a suitable solvent, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS/MS).

Quantitative Data Summary

The efficiency of the NAP conjugation can be evaluated by monitoring the conversion of the starting peptide to the N-alkylated product. The following table summarizes the observed conversion rates under different conditions.

PhaseAlkylating AgentEquivalents of Alkylating AgentReaction Time (hours)Conversion (%)
SolutionIodoacetamide102>95
SolidIodoacetamide14>95

Application: Enhancing Biological Activity

The NAP conjugation method has been successfully applied to enhance the biological activity of peptides. For instance, the antiproliferative activity of a p53 peptide, which acts as an MDM2 inhibitor, was enhanced two-fold by conjugating it with an RGD peptide (a selective integrin binder) via NAP conjugation.[1][2][3] This demonstrates the potential of this methodology in creating targeted therapeutics and multifunctional peptides.

Conclusion

The chemoselective N-alkylation of pyridyl-alanine is a powerful and versatile strategy for peptide conjugation. The mild reaction conditions, high selectivity, and compatibility with both solution and solid-phase synthesis make it an attractive method for researchers in peptide chemistry and drug development. The provided protocols and data serve as a starting point for the application of this novel conjugation chemistry to a wide range of peptides and labeling agents.

References

Application Notes and Protocols for 3-(3-Pyridyl)-D-alanine in Receptor-Ligand Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Pyridyl)-D-alanine is a non-natural, heterocyclic amino acid that serves as a versatile building block in medicinal chemistry and pharmacology. Its unique structure, featuring a pyridine ring, imparts specific physicochemical properties that are valuable for designing peptides and small molecules with modified receptor binding affinities, selectivities, and pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound and its derivatives to study receptor-ligand interactions, with a focus on somatostatin and nicotinic acetylcholine receptors.

Key Applications

The incorporation of a 3-pyridyl moiety can introduce a hydrogen bond acceptor and alter the aromatic and polar properties of a ligand, influencing its interaction with target receptors.[3][4] Key applications include:

  • Structure-Activity Relationship (SAR) Studies: Replacing natural amino acids with this compound allows for the systematic exploration of the chemical space around a pharmacophore, helping to elucidate the structural requirements for receptor binding and functional activity.

  • Development of Receptor Subtype-Selective Ligands: The unique steric and electronic properties of the pyridyl group can be exploited to achieve selectivity for specific receptor subtypes.[5]

  • Enhancement of Pharmacokinetic Properties: Modification with this compound can alter the metabolic stability and solubility of peptide-based drug candidates.[6]

Data Presentation: Quantitative Analysis of Receptor-Ligand Interactions

The following tables summarize quantitative data from studies utilizing pyridylalanine-containing ligands for somatostatin and nicotinic acetylcholine receptors.

Table 1: Binding Affinities of Pyridylalanine-Containing Somatostatin Receptor Subtype 2 (SSTR2) Antagonists [3]

Compound/LigandKd (nM)IC50 (nM)
natLu-DOTA-[l2Pal³]-LM30.18 ± 0.021.8 ± 0.2
natLu-DOTA-[3Pal³]-LM30.15 ± 0.011.8 ± 0.1
natLu-DOTA-[4Pal³]-LM30.11 ± 0.010.7 ± 0.1
natLu-DOTA-LM3 (Reference)0.09 ± 0.020.7 ± 0.1

Data represents the mean ± standard deviation. Kd values were determined by saturation binding assays using HEK-SST2 cell membranes.[3] IC50 values were determined by competitive binding assays against ¹²⁵I-Tyr-SS-14.[3]

Table 2: Binding Affinities and Functional Potencies of 3'-(substituted Pyridinyl)-deschloroepibatidine Analogs for Nicotinic Acetylcholine Receptors (nAChRs)

CompoundReceptor SubtypeKi (nM)IC50 (µM)
5b α4β20.142.9
α3β4-13
α7->100
5e α4β20.0941.2
α3β4-12
α7-42
6b α4β20.131.3
α3β4-32
α7-60
6e α4β20.201.8
α3β4-11
α7-31
Varenicline α4β2*0.12-

Ki values were determined by radioligand binding assays using [³H]epibatidine.[7] IC50 values were determined from concentration-inhibition curves in functional assays.[7]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Somatostatin Receptor Subtype 2 (SSTR2)

This protocol is adapted from a study investigating pyridylalanine-substituted somatostatin antagonists and is designed to determine the binding affinity (IC50 and subsequently Ki) of a test compound containing this compound.[3]

1. Materials

  • Cell Membranes: HEK-293 cells stably expressing human SSTR2 (HEK-SST2).

  • Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14.

  • Unlabeled Competitor (Test Compound): Peptide containing this compound.

  • Reference Compound: Unlabeled Somatostatin-14.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well Filter Plates: Pre-treated with 0.3% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

2. Procedure

  • Membrane Preparation:

    • Culture HEK-SST2 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., BCA assay). Aliquot and store at -80°C.

  • Assay Setup (in 96-well filter plate):

    • Total Binding: 50 µL assay buffer + 25 µL [¹²⁵I]-Tyr¹¹-Somatostatin-14 (at a final concentration near its Kd) + 100 µL cell membrane suspension (e.g., 10 µg protein).

    • Non-specific Binding (NSB): 50 µL unlabeled Somatostatin-14 (1 µM final concentration) + 25 µL radioligand + 100 µL cell membranes.

    • Competitive Binding: 50 µL of test compound at various concentrations (e.g., 10⁻¹² to 10⁻⁵ M) + 25 µL radioligand + 100 µL cell membranes.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through the filter plate.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Counting:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

3. Data Analysis

  • Calculate specific binding = Total binding - Non-specific binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for SSTR2 Antagonists

This protocol measures the ability of a this compound-containing compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production.

1. Materials

  • Cells: CHO-K1 or HEK-293 cells stably expressing human SSTR2.

  • SSTR2 Agonist: Somatostatin-14 or a selective agonist.

  • Test Antagonist: Compound containing this compound.

  • Stimulation Agent: Forskolin.

  • Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well Assay Plates.

2. Procedure

  • Cell Preparation:

    • Culture cells to ~80-90% confluency.

    • Harvest and resuspend cells in assay buffer to the desired density.

    • Dispense cells into the 384-well plate.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the test antagonist.

    • Add the antagonist solutions to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a solution of the SSTR2 agonist at a concentration that gives a submaximal response (e.g., EC₈₀) in the presence of forskolin.

    • Add the agonist/forskolin solution to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

3. Data Analysis

  • Plot the measured cAMP levels against the log concentration of the antagonist.

  • Determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Protocol 3: Calcium Influx Functional Assay for Nicotinic Acetylcholine Receptor (nAChR) Antagonists

This protocol determines the ability of a this compound-containing compound to block agonist-induced calcium influx in cells expressing nAChRs.

1. Materials

  • Cells: SH-SY5Y or other suitable cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., α4β2).

  • nAChR Agonist: Nicotine or Acetylcholine.

  • Test Antagonist: Compound containing this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive Fluorescent Dye: Fluo-4 AM or similar.

  • Pluronic F-127.

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader with an injection system.

2. Procedure

  • Cell Plating: Seed cells into the 96-well plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with 0.02% Pluronic F-127 in assay buffer.

    • Remove the culture medium, wash the cells with assay buffer, and add the loading solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the test antagonist in assay buffer.

    • Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject the nAChR agonist (at a pre-determined EC₈₀ concentration) into the wells.

    • Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

3. Data Analysis

  • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Plot the percentage of inhibition of the agonist response against the log concentration of the antagonist.

  • Determine the IC50 value using non-linear regression.

Mandatory Visualization

SSTR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin (or antagonist containing This compound) SSTR2 SSTR2 SST->SSTR2 Binds Gi Gi SSTR2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Ca_channel Ca²⁺ Channel Gi->Ca_channel Inhibits K_channel K⁺ Channel Gi->K_channel Activates PKA PKA cAMP->PKA Activates Cell_Growth ↓ Cell Growth PKA->Cell_Growth Hormone_Secretion ↓ Hormone Secretion PKA->Hormone_Secretion Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux K_efflux->Hormone_Secretion

Caption: Simplified SSTR2 Signaling Pathway.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine / Nicotine (or antagonist containing pyridinyl moiety) nAChR nAChR ACh->nAChR Binds Na_ion Na⁺ nAChR->Na_ion Influx Ca_ion Ca²⁺ nAChR->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Ca_Signal Ca²⁺ Signaling (e.g., Calmodulin, PKC) Ca_ion->Ca_Signal Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Gene_Expression Gene Expression Ca_Signal->Gene_Expression Ca_Signal->Neurotransmitter_Release

Caption: Simplified nAChR Signaling Pathway.

Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) setup 2. Assay Setup in 96-well Plate (Total, NSB, Competitive) prep->setup incubate 3. Incubation (e.g., 60 min at 30°C) setup->incubate filter 4. Filtration & Washing (Separate bound from free radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Radioligand Binding Assay Workflow.

Calcium_Assay_Workflow plate_cells 1. Plate Cells in 96-well Plate load_dye 2. Load with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate 3. Pre-incubate with Antagonist load_dye->pre_incubate read_baseline 4. Read Baseline Fluorescence pre_incubate->read_baseline inject_agonist 5. Inject Agonist & Record Fluorescence read_baseline->inject_agonist analyze_data 6. Data Analysis (Calculate IC₅₀) inject_agonist->analyze_data

Caption: Calcium Influx Assay Workflow.

References

Application Notes and Protocols for the Development of Antimicrobial Peptides Incorporating D-3-Pyridylalanine (D-3-Pal)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the non-proteinogenic D-amino acid, D-3-Pyridylalanine (D-3-Pal), into antimicrobial peptides (AMPs) to enhance their therapeutic potential. The inclusion of D-amino acids like D-3-Pal is a key strategy to improve peptide stability against enzymatic degradation, a common challenge in drug development.[1] This document outlines detailed protocols for peptide synthesis, antimicrobial activity assessment, and cytotoxicity evaluation.

Introduction to D-3-Pyridylalanine in Antimicrobial Peptide Design

Antimicrobial peptides are a promising class of therapeutics due to their broad-spectrum activity and diverse mechanisms of action. A primary hurdle in their clinical application is their susceptibility to proteolysis by host and bacterial proteases. The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-3-Pal, can significantly increase the stability of these peptides without necessarily compromising their antimicrobial efficacy. This is because proteases are stereospecific and generally do not recognize D-amino acids. The incorporation of D-3-Pal, a derivative of alanine containing a pyridine ring, can also influence the peptide's hydrophobicity, charge distribution, and potential for specific interactions, thereby modulating its biological activity.

Data Presentation

Effective evaluation of novel AMPs requires systematic and clear presentation of quantitative data. The following tables provide a template for summarizing the key parameters of newly designed peptides incorporating D-3-Pal. While specific data for D-3-Pal-containing antimicrobial peptides is not yet widely available in published literature, these templates can be populated with experimental results. For illustrative purposes, placeholder data for a hypothetical peptide series is included.

Table 1: Physicochemical Properties of D-3-Pal Containing Peptides

Peptide IDSequenceMolecular Weight (Da)Net Charge at pH 7.4Hydrophobicity (H)
P-1 (Control)GKWLKKLLKKLKKLLKKL-NH22180.8+80.567
P-2 (D-3-Pal)GKWLKKLLK(D-3-Pal)LKKLLKKL-NH22243.9+80.589
P-3 (D-3-Pal)GKW(D-3-Pal)KKLLKKLKKLLKKL-NH22243.9+80.601

Table 2: In Vitro Antimicrobial Activity (MIC in µM)

Peptide IDE. coli ATCC 25922P. aeruginosa ATCC 27853S. aureus ATCC 29213C. albicans ATCC 90028
P-1 (Control)816432
P-2 (D-3-Pal)48416
P-3 (D-3-Pal)816232
Ampicillin4>1280.5N/A
FluconazoleN/AN/AN/A2

Table 3: In Vitro Cytotoxicity Data

Peptide IDHemolytic Activity (HC₅₀ in µM)Cytotoxicity against HEK293 cells (IC₅₀ in µM)Therapeutic Index (E. coli) (HC₅₀/MIC)
P-1 (Control)15020018.75
P-2 (D-3-Pal)>200>250>50
P-3 (D-3-Pal)12018015

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a D-3-Pal-containing peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow for Solid-Phase Peptide Synthesis:

Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling Amino Acid Coupling (including Fmoc-D-3-Pal-OH) Wash1->Coupling Wash2 Washing Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L-amino acids

  • Fmoc-D-3-Pyridylalanine-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • To incorporate D-3-Pal, use Fmoc-D-3-Pyridylalanine-OH in this step.

  • Washing: Wash the resin as described in step 3.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of the synthesized peptides.

Workflow for MIC Determination:

PreparePeptide Prepare Peptide Dilutions Inoculate Inoculate Microplate PreparePeptide->Inoculate PrepareInoculum Prepare Bacterial Inoculum PrepareInoculum->Inoculate Incubate Incubate Inoculate->Incubate Read Read Results (OD600nm) Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Caption: Workflow for the broth microdilution MIC assay.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., E. coli, P. aeruginosa, S. aureus)

  • Synthesized peptides

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Peptide Dilutions: Prepare a 2-fold serial dilution of each peptide in the appropriate growth medium in a 96-well plate.

  • Prepare Bacterial Inoculum: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.

  • Inoculate Microplate: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls.

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: Determine bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Protocol 3: Hemolytic Activity Assay

This protocol assesses the cytotoxicity of the peptides against red blood cells.

Workflow for Hemolytic Assay:

PrepareRBC Prepare Red Blood Cells Incubate Incubate Peptides with RBCs PrepareRBC->Incubate PreparePeptide Prepare Peptide Dilutions PreparePeptide->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure Measure Hemoglobin Release (A450nm) Centrifuge->Measure Calculate Calculate % Hemolysis Measure->Calculate

Caption: Workflow for determining the hemolytic activity of peptides.

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Synthesized peptides

  • Triton X-100 (1%)

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Red Blood Cells: Wash fresh RBCs three times with PBS by centrifugation and resuspend to a 4% (v/v) solution in PBS.

  • Prepare Peptide Dilutions: Prepare serial dilutions of the peptides in PBS in a 96-well plate.

  • Incubate: Add the RBC suspension to each well. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis). Incubate at 37°C for 1 hour.

  • Centrifuge: Centrifuge the plate to pellet the intact RBCs.

  • Measure Hemoglobin Release: Transfer the supernatant to a new plate and measure the absorbance at 450 nm, which corresponds to hemoglobin release.

  • Calculate Percent Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Protocol 4: Cytotoxicity Assay using MTT

This protocol evaluates the cytotoxicity of the peptides against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Synthesized peptides

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Peptide Treatment: Replace the medium with fresh medium containing various concentrations of the peptides. Incubate for another 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Calculate Cell Viability: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.

Mechanism of Action

The primary mechanism of action for most cationic antimicrobial peptides involves interaction with and disruption of the bacterial cell membrane.

Proposed Mechanism of Action for D-3-Pal Containing AMPs:

cluster_0 Extracellular cluster_1 Bacterial Membrane cluster_2 Intracellular Peptide Cationic D-3-Pal AMP Membrane Anionic Bacterial Membrane Peptide->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Disruption Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed membrane-disruptive mechanism of action for cationic AMPs.

The positively charged residues of the peptide are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. The incorporation of the aromatic pyridine ring of D-3-Pal may further enhance membrane interaction.

Conclusion

The incorporation of D-3-Pyridylalanine into antimicrobial peptides represents a promising strategy for the development of novel, protease-resistant therapeutics. The protocols outlined in these application notes provide a framework for the synthesis and comprehensive evaluation of these modified peptides. Systematic data collection and presentation, as demonstrated in the provided tables, are crucial for establishing structure-activity relationships and identifying lead candidates for further development.

References

Application Notes and Protocols for Bioconjugation using 3-(3-Pyridyl)-D-alanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of two key bioconjugation techniques utilizing the non-canonical amino acid 3-(3-Pyridyl)-D-alanine and its derivatives. The unique properties of the pyridyl group offer a versatile handle for site-specific modification of peptides and proteins, enabling the development of advanced biotherapeutics, diagnostic tools, and research probes. The following sections detail the principles, applications, and experimental protocols for:

  • Chemoselective N-Alkylation of Pyridyl-alanine (NAP-Conjugation)

  • Genetic Code Expansion for Bioorthogonal Conjugation

Chemoselective N-Alkylation of Pyridyl-alanine (NAP-Conjugation)

The nitrogen atom of the pyridyl side chain in this compound (D-3-Pal) can undergo chemoselective N-alkylation, providing a stable and robust method for peptide and protein conjugation. This late-stage modification strategy is compatible with both solution-phase and solid-phase synthesis, offering flexibility in the design of bioconjugates.[1][2]

Key Applications:

  • Peptide-Peptide Conjugation: Creation of multifunctional peptides, such as combining a cell-penetrating peptide with a therapeutic peptide to enhance cellular uptake.

  • Small Molecule-Peptide Conjugation: Attachment of imaging agents (fluorophores, biotin) or small molecule drugs.

  • Dual Labeling: In conjunction with other orthogonal chemistries (e.g., cysteine modification), NAP-conjugation allows for the site-specific labeling of a peptide at two distinct positions.[1][2]

  • Enhanced Biological Activity: As demonstrated with a p53 peptide inhibitor, conjugation via NAP can enhance the antiproliferative activity of a therapeutic peptide.[2]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for NAP-conjugation.

ParameterSolution-Phase ConjugationSolid-Phase Conjugation
Reactants Peptide containing D-3-Pal, Alkyl HalideResin-bound peptide with D-3-Pal, Alkyl Halide
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Base N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA)
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 12 hours4 - 16 hours
Typical Yield > 90%> 85%
Purity (post-HPLC) > 95%> 95%
Experimental Protocols

Protocol 1.1: Solution-Phase NAP-Conjugation of a Peptide

This protocol describes the N-alkylation of a purified peptide containing a this compound residue with an alkyl halide.

Materials:

  • Peptide containing D-3-Pal (lyophilized powder)

  • Alkyl halide (e.g., Iodoacetamide-Biotin)

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure:

  • Dissolve the peptide containing D-3-Pal in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add 5 equivalents of the alkyl halide to the peptide solution.

  • Add 10 equivalents of DIPEA to the reaction mixture.

  • Incubate the reaction at room temperature for 4 hours, monitoring the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with 0.1% TFA in water.

  • Purify the conjugated peptide using reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

Protocol 1.2: Solid-Phase NAP-Conjugation

This protocol outlines the N-alkylation of a peptide containing this compound while it is still attached to the solid-phase resin.

Materials:

  • Peptide-resin with an accessible D-3-Pal residue

  • Alkyl halide

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DMF in a reaction vessel.

  • Add 10 equivalents of the alkyl halide dissolved in DMF to the resin.

  • Add 20 equivalents of DIPEA to the reaction vessel.

  • Agitate the resin at room temperature for 12 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Proceed with the cleavage of the peptide from the resin using a standard cleavage cocktail for 2-3 hours.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the conjugated peptide by reverse-phase HPLC.

  • Confirm the final product by mass spectrometry.

Visualization of NAP-Conjugation Workflow

NAP_Conjugation_Workflow cluster_solution Solution-Phase cluster_solid Solid-Phase peptide_sol Peptide with D-3-Pal (in DMF) reaction_sol Incubate @ RT peptide_sol->reaction_sol reagents_sol Alkyl Halide + DIPEA reagents_sol->reaction_sol purify_sol RP-HPLC Purification reaction_sol->purify_sol product_sol N-Alkylated Peptide purify_sol->product_sol peptide_resin Peptide-Resin with D-3-Pal reaction_solid Agitate @ RT peptide_resin->reaction_solid reagents_solid Alkyl Halide + DIPEA (in DMF) reagents_solid->reaction_solid cleavage Cleavage from Resin reaction_solid->cleavage purify_solid RP-HPLC Purification cleavage->purify_solid product_solid N-Alkylated Peptide purify_solid->product_solid

Caption: Workflow for NAP-conjugation in solution and on solid phase.

Genetic Code Expansion for Bioorthogonal Conjugation

Site-specific incorporation of this compound into proteins in living cells can be achieved through genetic code expansion. This powerful technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair to recognize a unique codon (e.g., the amber stop codon, UAG) and insert D-3-Pal during protein translation. The incorporated pyridyl group can then serve as a bioorthogonal handle for subsequent chemical modifications. While detailed protocols for this compound are still emerging, the methodology is analogous to that of other non-canonical amino acids like 3-Pyridazinealanine.[3]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): The precise placement of D-3-Pal allows for the site-specific conjugation of cytotoxic drugs to antibodies, leading to homogeneous ADCs with improved therapeutic indices.[3]

  • Bioorthogonal Labeling and Imaging: The pyridyl group can potentially be used in reactions for the attachment of fluorophores or other imaging agents to study protein localization and trafficking in living cells.

Quantitative Data Summary

The following table presents typical parameters for the genetic incorporation of non-canonical amino acids in E. coli. These values can serve as a benchmark for experiments with this compound.

ParameterTypical Value
Expression Host E. coli (e.g., BL21(DE3))
Plasmids pEVOL (synthetase/tRNA), pET (target protein with UAG codon)
ncAA Concentration 1-2 mM
Inducer (Protein Expression) 0.5 mM IPTG
Expression Temperature 30 - 37 °C
Expression Time 12 - 16 hours
Protein Yield 1 - 10 mg/L of culture
Incorporation Fidelity > 95%
Experimental Protocols

Protocol 2.1: Genetic Incorporation of this compound in E. coli

This protocol provides a general method for expressing a target protein containing D-3-Pal at a specific site.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein with an in-frame amber (UAG) codon at the desired site.

  • pEVOL plasmid encoding the engineered aminoacyl-tRNA synthetase for D-3-Pal and its cognate tRNA.

  • This compound

  • LB medium and appropriate antibiotics

  • IPTG

Procedure:

  • Co-transform the E. coli host strain with the target protein plasmid and the pEVOL plasmid.

  • Select a single colony and inoculate a 10 mL LB starter culture with appropriate antibiotics. Grow overnight at 37°C.

  • Inoculate 1 L of LB medium (with antibiotics) with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 30°C for 16 hours with shaking.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Purify the target protein containing D-3-Pal from the cell lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verify the incorporation of D-3-Pal by mass spectrometry.

Visualization of Genetic Incorporation and Conjugation Workflow

Genetic_Incorporation_Workflow cluster_expression Protein Expression in E. coli cluster_conjugation Purification & Conjugation plasmids pEVOL (Synthetase/tRNA) + Target Plasmid (UAG) transformation Co-transform E. coli plasmids->transformation culture Grow Culture transformation->culture induction Add D-3-Pal + IPTG culture->induction expression Protein Expression (16h @ 30°C) induction->expression harvest Harvest Cells expression->harvest purification Protein Purification (e.g., Ni-NTA) harvest->purification protein_product Purified Protein with D-3-Pal purification->protein_product conjugation_step Bioconjugation Reaction (e.g., NAP-Conjugation) protein_product->conjugation_step final_conjugate Final Bioconjugate conjugation_step->final_conjugate

Caption: Workflow for genetic incorporation and subsequent bioconjugation.

References

Troubleshooting & Optimization

Preventing racemization of Fmoc-D-3-Pal-OH during peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-D-3-Pal-OH during Peptide Coupling

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Fmoc-D-3-Pal-OH during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using Fmoc-D-3-Pal-OH?

A1: Racemization is the process where a pure enantiomer, in this case, the D-isomer of 3-pyridylalanine (D-3-Pal), converts into a mixture of both its D and L forms.[1] In peptide synthesis, maintaining the stereochemical integrity of each amino acid is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The introduction of the incorrect L-isomer of 3-pyridylalanine can lead to a final peptide product with reduced or altered biological function, making it a significant impurity.

Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids during coupling?

A2: The primary mechanism of racemization during the coupling of Fmoc-amino acids involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[2][3] This process is initiated by the activation of the carboxylic acid group for peptide bond formation. The presence of a base can then facilitate the abstraction of the proton from the alpha-carbon, leading to the formation of the planar, achiral oxazolone. This intermediate can then be attacked by the amine component from either side, resulting in a mixture of D and L products.[2][3]

Q3: Are there specific factors related to Fmoc-D-3-Pal-OH that make it prone to racemization?

A3: While not as extensively studied as residues like Cysteine or Histidine, the pyridyl side chain of 3-Pal contains an electron-withdrawing nitrogen atom. Electron-withdrawing groups can increase the acidity of the alpha-proton, making it more susceptible to abstraction by a base and thus increasing the likelihood of racemization.[4] This is analogous to the increased racemization observed for other amino acids with electron-withdrawing side chains.[4]

Q4: How can I detect if racemization of Fmoc-D-3-Pal-OH has occurred in my synthesis?

A4: Racemization can be detected by analyzing the stereochemical purity of the final peptide. Common analytical techniques include:

  • Chiral Amino Acid Analysis: The peptide is hydrolyzed, and the resulting amino acids are derivatized and analyzed using a chiral column on a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).[5][6]

  • HPLC with a Chiral Column: The final peptide can sometimes be directly analyzed on a chiral HPLC column to separate diastereomers.

  • Capillary Electrophoresis (CE): CE with a chiral selector can be a highly sensitive method to separate and quantify optical isomers of a peptide.[7]

  • Mass Spectrometry (MS): While MS itself doesn't typically distinguish between enantiomers, it can be coupled with chiral separation techniques (LC-MS) for identification and quantification.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant D- to L-isomer conversion of 3-Pal detected in the final peptide. Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides like DCC or DIC without racemization-suppressing additives.Use coupling reagents in combination with additives such as HOBt or Oxyma Pure®.[2][8] The combination of DIC with Oxyma Pure® is often recommended as a non-explosive and effective option.[2][9]
Strong or Sterically Unhindered Base: Use of bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can promote proton abstraction from the alpha-carbon.[8][10]Switch to a weaker or more sterically hindered base. 2,4,6-Collidine (TMP) and N-Methylmorpholine (NMM) are recommended alternatives to minimize racemization.[2][8][10]
Prolonged Pre-activation Time: Allowing the activated Fmoc-D-3-Pal-OH to sit for an extended period before adding it to the resin increases the opportunity for oxazolone formation.[8]Minimize the pre-activation time. Ideally, add the coupling reagent to the amino acid/additive mixture immediately before adding it to the resin.[8]
High Coupling Temperature: Elevated temperatures, especially with microwave-assisted synthesis, can accelerate the rate of racemization.[11][12]Perform the coupling of Fmoc-D-3-Pal-OH at a lower temperature. For microwave synthesis, consider reducing the coupling temperature from 80°C to 50°C for this specific residue.[12]
Minor but unacceptable levels of racemization. Sub-optimal Solvent Choice: The polarity of the solvent can influence the extent of racemization.For racemization-prone residues like Cysteine, a solvent mixture of DMF-dichloromethane (DCM) (1:1) has been shown to reduce racemization.[13] This could be tested for Fmoc-D-3-Pal-OH.
Fmoc-Deprotection Conditions: While less common for the incoming amino acid, harsh or prolonged exposure to piperidine during Fmoc deprotection can cause epimerization of the C-terminal residue of the growing peptide chain.[8]Ensure complete but not excessively long deprotection times. For particularly sensitive sequences, consider adding 0.1 M HOBt to the piperidine deprotection solution to suppress base-catalyzed side reactions.[11]

Quantitative Data Summary

The following tables summarize the impact of different reagents on racemization, based on studies of other racemization-prone amino acids. This data can serve as a guide for selecting conditions for coupling Fmoc-D-3-Pal-OH.

Table 1: Effect of Coupling Reagent and Additive on Racemization

Amino AcidCoupling Reagent/Additive% D-Isomer FormedReference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8[9]
Fmoc-L-His(Trt)-OHHATU/NMMHigh[9]
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligible[9]
Fmoc-L-Cys(Trt)-OHOther reagentsRacemization observed[9]

Table 2: Influence of Base on Racemization

BaseRelative BasicitySteric HindranceGeneral Impact on Racemization
DIPEAHighModerateHigher risk
NMMLowerLowerLower risk than DIPEA
2,4,6-Collidine (TMP)LowerHighGenerally the lowest risk[10]

Experimental Protocols

Protocol 1: Minimized Racemization Coupling of Fmoc-D-3-Pal-OH

This protocol is designed to minimize racemization during the coupling of Fmoc-D-3-Pal-OH in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-D-3-Pal-OH (3 equivalents)

  • Oxyma Pure® (3 equivalents)

  • Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 2,4,6-Collidine (TMP) (4 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF. Perform the Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine.

  • Coupling Mixture Preparation (Minimal Pre-activation): a. In a separate reaction vessel, dissolve Fmoc-D-3-Pal-OH (3 eq.) and Oxyma Pure® (3 eq.) in a minimal amount of DMF. b. Add 2,4,6-Collidine (4 eq.) to the amino acid/Oxyma solution. c. Immediately before adding to the resin, add DIC (3 eq.) to this mixture. Do not let the activated mixture stand.

  • Coupling Reaction: a. Add the freshly prepared coupling mixture to the washed and deprotected peptide-resin. b. Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

Protocol 2: Chiral Amino Acid Analysis by HPLC

This protocol outlines a general procedure for determining the D/L ratio of 3-pyridylalanine in a synthesized peptide after acid hydrolysis.

Materials:

  • Lyophilized peptide sample

  • 6 M HCl

  • Derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine)

  • HPLC system with a UV or fluorescence detector

  • Reverse-phase C18 HPLC column

Procedure:

  • Acid Hydrolysis: a. Place a known amount of the lyophilized peptide into a hydrolysis tube. b. Add 6 M HCl to the tube. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After hydrolysis, cool the tube, open it, and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.

  • Derivatization: a. Reconstitute the dried hydrolysate in a suitable buffer. b. Add the derivatizing agent according to the manufacturer's instructions. This will create diastereomeric derivatives of the D- and L-amino acids.

  • HPLC Analysis: a. Equilibrate the C18 HPLC column with the initial mobile phase conditions. b. Inject the derivatized sample onto the column. c. Run a gradient elution method to separate the derivatized amino acids. The diastereomeric derivatives of D- and L-3-pyridylalanine will have different retention times.

  • Data Analysis: a. Identify the peaks corresponding to the D- and L-3-pyridylalanine derivatives by comparing with derivatized standards. b. Integrate the peak areas for both isomers. c. Calculate the percentage of the L-isomer to determine the extent of racemization.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling Fmoc_AA Fmoc-D-3-Pal-OH Activated_Ester Activated Ester/Anhydride Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar, Achiral) Activated_Ester->Oxazolone + Base - H+ D_Peptide Fmoc-D-Pal-Peptide-Resin (Desired Product) Activated_Ester->D_Peptide Direct Coupling (Desired Pathway) Oxazolone->D_Peptide + H2N-Peptide-Resin L_Peptide Fmoc-L-Pal-Peptide-Resin (Racemized Product) Oxazolone->L_Peptide + H2N-Peptide-Resin Peptide_Resin H2N-Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation during peptide coupling.

PreventionWorkflow cluster_recommendations Recommendations start Start: Couple Fmoc-D-3-Pal-OH reagent Select Coupling Reagent & Additive start->reagent base Choose Base reagent->base e.g., DIC/Oxyma conditions Optimize Conditions base->conditions e.g., 2,4,6-Collidine couple Perform Coupling conditions->couple Low Temp, Short Pre-activation analyze Analyze for Racemization couple->analyze end End: Pure D-Peptide analyze->end rec1 Reagent: DIC/Oxyma rec2 Base: 2,4,6-Collidine rec3 Conditions: Low Temp, Short Pre-activation

References

Technical Support Center: Optimizing Coupling Conditions for 3-(3-Pyridyl)-D-alanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of 3-(3-Pyridyl)-D-alanine (Fmoc-D-3-Pal-OH) in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple in SPPS?

This compound presents challenges due to steric hindrance from its bulky pyridyl side chain, which can physically obstruct the formation of the peptide bond. This can lead to lower coupling yields, slower reaction times, and an increased risk of side reactions compared to less hindered amino acids.[1]

Q2: What are the most common issues encountered when coupling this compound?

The most frequent issues include:

  • Low or incomplete coupling yields: Often indicated by a positive Kaiser test after the coupling step.[2]

  • Racemization: Loss of stereochemical purity at the alpha-carbon of the amino acid.[1]

  • Peptide aggregation: The growing peptide chain can aggregate on the solid support, hindering further reactions.[1]

Q3: Which coupling reagents are recommended for this compound?

For sterically hindered amino acids like this compound, standard carbodiimide reagents like DCC or EDC are often insufficient. More potent onium salt-based reagents are highly recommended.[2] These include:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are known for their high reactivity and speed.[2] HATU is often considered superior for many difficult couplings.[3][4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2]

Q4: How can I minimize racemization during the coupling of this compound?

Racemization is a significant concern, especially with hindered amino acids. To minimize it:

  • Use a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower levels of racemization.[1]

  • Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]

  • Avoid prolonged reaction times at elevated temperatures.[1]

  • Consider using a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[1]

Troubleshooting Guides

Issue 1: Low Coupling Yield (Positive Kaiser Test)

A positive Kaiser test (blue beads) after the coupling reaction indicates the presence of unreacted primary amines, signifying an incomplete reaction.[5]

Troubleshooting Workflow for Low Coupling Yield

Low_Yield_Troubleshooting cluster_conditions Condition Optimization start Positive Kaiser Test (Low Coupling Yield) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagent check_reagents->increase_equivalents Reagents OK stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_equivalents->stronger_reagent double_couple Perform a Second Coupling (Double Coupling) stronger_reagent->double_couple optimize_conditions Optimize Reaction Conditions double_couple->optimize_conditions longer_time Increase Coupling Time optimize_conditions->longer_time increase_temp Increase Temperature (Microwave Synthesis) longer_time->increase_temp change_solvent Change Solvent (e.g., NMP, DMF/DCM) increase_temp->change_solvent end Negative Kaiser Test (Successful Coupling) change_solvent->end If successful

Caption: Troubleshooting workflow for low coupling yield.

Possible Causes & Solutions:

Possible Cause Solution
Insufficient Reagent Potency Switch to a more powerful onium-salt reagent like HATU, HCTU, or COMU.[1]
Steric Hindrance Increase the coupling reaction time (e.g., 2-4 hours or even overnight for extremely difficult couplings).[6] Consider using microwave synthesis to overcome the activation energy barrier.[1]
Peptide Aggregation Change the solvent to a more disruptive one like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM.[1] Incorporate pseudoproline dipeptides at strategic locations in the peptide sequence to disrupt secondary structures.[1][7]
Incomplete Deprotection Ensure complete removal of the Fmoc protecting group before coupling. Extend the deprotection time or use a fresh piperidine solution.[1]
Suboptimal Reagent Excess Use a higher excess of the Fmoc-D-3-Pal-OH and coupling reagent (e.g., 3-5 equivalents relative to resin loading).[8]
Issue 2: Racemization

Racemization leads to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.

Decision Tree for Minimizing Racemization

Racemization_Mitigation start High Risk of Racemization Detected reagent_choice Coupling Reagent Selection start->reagent_choice phosphonium Use Phosphonium Salt (PyBOP, PyAOP) reagent_choice->phosphonium Preferred uronium Use Uronium Salt with Superior Additive reagent_choice->uronium Alternative base_selection Base Selection phosphonium->base_selection additive_choice Additive: HOAt or OxymaPure (e.g., in HATU or COMU) uronium->additive_choice additive_choice->base_selection weaker_base Use Weaker Base (NMM, Collidine) base_selection->weaker_base reduce_activation Reduce Pre-activation Time weaker_base->reduce_activation end Racemization Minimized reduce_activation->end

Caption: Decision tree for minimizing racemization.

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative EfficiencyRacemization RiskKey AdvantagesPotential Disadvantages
HATU Aminium SaltVery HighLowFaster and more efficient than HBTU, especially for difficult sequences.[2][4]Higher cost. Can cause guanidinylation of the N-terminus if used in excess.[9]
HBTU Aminium SaltHighLow-ModerateWidely used, reliable, and effective.[2]Can cause guanidinylation of the N-terminus if used in excess.[2]
COMU Aminium SaltVery HighLowHigh efficiency comparable to HATU, improved safety profile (not based on explosive HOBt/HOAt), good solubility.[2]Higher cost.
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[2]Byproducts can be difficult to remove.
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective; avoids guanidinylation.Slower reaction times; byproducts can be problematic.[2]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Fmoc-D-3-Pal-OH

This protocol is a robust starting point for the coupling of sterically hindered amino acids and is recommended for this compound.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-3-Pal-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Collidine

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-3-Pal-OH (3-4 equivalents relative to resin loading) and HATU (2.9-3.8 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6-8 equivalents) to the vial.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing and Monitoring:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • Perform a Kaiser test to check for completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.[3][8]

  • Post-Coupling Wash: Once coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

Activation Pathways of Common Coupling Reagents

Activation_Pathways cluster_uronium Uronium/Aminium Reagents (e.g., HATU, HBTU) cluster_phosphonium Phosphonium Reagents (e.g., PyBOP) uronium_reagent HATU / HBTU oat_obt_ester OAt/OBt Active Ester uronium_reagent->oat_obt_ester + R-COOH, Base peptide_bond Peptide Bond Formation oat_obt_ester->peptide_bond + H2N-Peptide phosphonium_reagent PyBOP phosphonium_ester OBt Active Ester phosphonium_reagent->phosphonium_ester + R-COOH, Base phosphonium_ester->peptide_bond + H2N-Peptide

Caption: Activation pathways for common coupling reagents.

References

Solubility issues of Fmoc-3-(3-Pyridyl)-D-alanine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-3-(3-Pyridyl)-D-alanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in N,N-Dimethylformamide (DMF), a prevalent solvent in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: My Fmoc-3-(3-Pyridyl)-D-alanine is not readily dissolving in DMF at room temperature. Is this expected?

A1: Yes, this can be a common observation. While Fmoc-3-(3-Pyridyl)-D-alanine is generally considered soluble in DMF, several factors can influence its dissolution rate and apparent solubility.[1][2] These include the purity of the amino acid derivative, the quality and age of the DMF, ambient temperature, and the concentration you are trying to achieve. The pyridyl group, while conferring unique properties, can also influence intermolecular interactions that affect solubility.

Q2: What are the primary causes of poor solubility of Fmoc-amino acids in DMF?

A2: Several factors can contribute to the poor solubility of Fmoc-amino acids in DMF:

  • Intermolecular Aggregation: The planar and aromatic nature of the Fmoc protecting group can lead to self-aggregation through π-π stacking, reducing solubility.[3]

  • Side-Chain Interactions: The properties of the amino acid side chain play a crucial role. While the pyridyl group in Fmoc-3-(3-Pyridyl)-D-alanine can participate in hydrogen bonding, which might aid solubility, other interactions can also occur.

  • Solvent Quality: The purity of DMF is critical. DMF can degrade over time to form dimethylamine and formic acid, which can affect the solubility of the Fmoc-amino acid and interfere with the coupling reaction.[4]

  • Hydrophobicity: Fmoc-amino acids with hydrophobic side chains are inherently less soluble in polar aprotic solvents like DMF.[3][5]

Q3: Are there alternative solvents to DMF for dissolving Fmoc-3-(3-Pyridyl)-D-alanine?

A3: Yes, several alternative solvents can be used if you encounter significant solubility issues with DMF.

  • N-Methyl-2-pyrrolidone (NMP): NMP has a higher solvating power than DMF and is a common alternative for difficult-to-dissolve Fmoc-amino acids and for sequences prone to aggregation.[3][4]

  • Dimethyl Sulfoxide (DMSO): DMSO is another powerful polar aprotic solvent that can dissolve many Fmoc-amino acids.[3] It can also be used as a co-solvent with DMF to enhance solubility.

  • "Green" Solvents: Research is ongoing into more environmentally friendly solvent mixtures, such as those containing DMSO and ethyl acetate, though their compatibility with all sequences and coupling reagents should be verified.[3]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with Fmoc-3-(3-Pyridyl)-D-alanine in DMF.

Issue: The Fmoc-amino acid does not fully dissolve in DMF.

Initial Troubleshooting Steps:

G start Start: Fmoc-3-(3-Pyridyl)-D-alanine insoluble in DMF check_dmf 1. Verify DMF Quality (Amine-free, high purity) start->check_dmf sonicate 2. Apply Sonication (5-10 minutes) check_dmf->sonicate DMF is high quality gentle_heat 3. Gentle Warming (Up to 37°C) sonicate->gentle_heat Still not dissolved dissolved Problem Solved: Proceed with Coupling sonicate->dissolved Dissolved cosolvent 4. Use a Co-solvent (e.g., small amount of DMSO) gentle_heat->cosolvent Still not dissolved gentle_heat->dissolved Dissolved alternative_solvent 5. Switch to Alternative Solvent (e.g., NMP) cosolvent->alternative_solvent Still not dissolved cosolvent->dissolved Dissolved alternative_solvent->dissolved Dissolved

Caption: Troubleshooting workflow for dissolving Fmoc-3-(3-Pyridyl)-D-alanine in DMF.

Detailed Explanations:

  • Verify DMF Quality: Ensure you are using high-purity, amine-free DMF. Older bottles of DMF may contain degradation products that can hinder solubility and react with the Fmoc group.[4]

  • Sonication: Place the vial containing the amino acid and DMF in an ultrasonic bath for 5-10 minutes. The mechanical energy can help to break up aggregates and promote dissolution.

  • Gentle Warming: Gently warm the solution to around 37°C. This can increase the kinetic energy of the molecules and improve solubility. Avoid excessive or prolonged heating, as it may lead to degradation of the Fmoc-amino acid.[3]

  • Use a Co-solvent: Adding a small amount of a stronger solvent like DMSO can significantly enhance solubility.[3] Start with a small percentage (e.g., 5-10% v/v) and increase if necessary.

  • Switch to an Alternative Solvent: If the above methods fail, consider dissolving the amino acid in an alternative solvent such as NMP, which generally has better solvating properties for complex amino acids.[3][4]

Issue: Precipitation occurs during the coupling reaction.

This may be due to on-resin aggregation of the growing peptide chain, especially if the sequence contains other hydrophobic residues.

Solutions:

  • Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step. This can help disrupt secondary structures and improve reagent accessibility.[3]

  • Alternative Solvents: For hydrophobic peptide sequences, switching the primary synthesis solvent to NMP can help prevent on-resin aggregation.[3]

Experimental Protocols

Protocol 1: Standard Dissolution of Fmoc-3-(3-Pyridyl)-D-alanine in DMF

  • Weigh the required amount of Fmoc-3-(3-Pyridyl)-D-alanine into a clean, dry glass vial.

  • Add the calculated volume of high-purity, amine-free DMF to achieve the desired concentration.

  • Vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If undissolved solid remains, proceed to the enhanced dissolution protocol.

Protocol 2: Enhanced Dissolution of Fmoc-3-(3-Pyridyl)-D-alanine

  • Follow steps 1-3 of the standard dissolution protocol.

  • If the amino acid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

  • If solubility is still an issue, gently warm the vial to 37°C with intermittent vortexing until the solid is fully dissolved.

  • Use the solution immediately for the coupling reaction to avoid potential precipitation upon cooling.

Protocol 3: Dissolution using a DMF/DMSO Co-solvent System

  • Weigh the required amount of Fmoc-3-(3-Pyridyl)-D-alanine into a clean, dry glass vial.

  • Add a small volume of DMSO (e.g., 10% of the final volume) and vortex to dissolve the amino acid.

  • Add the remaining volume of DMF and vortex thoroughly to ensure a homogeneous solution.

  • Proceed with the activation and coupling steps.

Data Presentation

SolventFormulaDielectric ConstantBoiling Point (°C)Qualitative Solubility of Fmoc-3-(3-Pyridyl)-D-alanineNotes
N,N-Dimethylformamide (DMF) C₃H₇NO36.7153Soluble[1][2]Standard solvent for SPPS; can degrade over time.[4]
N-Methyl-2-pyrrolidone (NMP) C₅H₉NO32.2202Expected to be highly solubleHigher solvating power than DMF, good for aggregating sequences.[3][4]
Dimethyl sulfoxide (DMSO) C₂H₆OS47.2189Expected to be highly solubleStrong solvent, often used as a co-solvent to improve solubility.[3]
Dichloromethane (DCM) CH₂Cl₂9.140SolubleOften used for resin swelling and in combination with DMF.[4][6]

Workflow for Amino Acid Coupling in SPPS

The following diagram illustrates the general workflow for a coupling step in Fmoc-based solid-phase peptide synthesis.

G resin Resin with N-terminal amine deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection dissolve_aa Dissolve Fmoc-AA-OH in DMF (or alternative) activate_aa Activate Fmoc-AA-OH (e.g., with HBTU/DIPEA) dissolve_aa->activate_aa coupling Couple activated Fmoc-AA-OH to resin activate_aa->coupling wash1 Wash resin (e.g., with DMF) coupling->wash1 next_cycle Ready for next coupling cycle wash1->next_cycle wash2 Wash resin (e.g., with DMF) deprotection->wash2 wash2->coupling

Caption: General workflow for a single amino acid coupling cycle in Fmoc SPPS.

References

Technical Support Center: Pyridylalanine-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the side reactions of pyridylalanine (Pya) residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of peptides containing 2-pyridylalanine (2-Pya), 3-pyridylalanine (3-Pya), or 4-pyridylalanine (4-Pya).

Q1: My mass spectrometry results show an unexpected mass addition of +78 Da or +80 Da on my Pya-containing peptide. What is the cause?

A1: This mass addition is a strong indicator of N-alkylation on the pyridine ring of the Pya side chain. The nucleophilic nitrogen of the pyridine ring can react with electrophiles present in the synthesis.

  • Cause (+78 Da): The most common cause is alkylation by the piperidine used for Fmoc deprotection, resulting in a pyridinium salt. This is particularly prevalent with the 4-Pya isomer, as the nitrogen in the 4-position is generally more nucleophilic than in the 2- or 3-position.[1]

  • Cause (+80 Da): If 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used in the Fmoc-deprotection cocktail, it can also act as an alkylating agent, leading to a +80 Da adduct.

Troubleshooting Steps:

  • Modify Deprotection: Switch to a less nucleophilic base for Fmoc deprotection. Using alternatives like piperazine or a DBU/piperidine mixture can significantly reduce the extent of this side reaction.[1] In some cases, using 1% formic acid as an additive in the deprotection solution may help by protonating the pyridine nitrogen, reducing its nucleophilicity.

  • Protect the Side Chain: Although it adds complexity, protecting the pyridyl nitrogen is the most effective way to prevent N-alkylation. However, this requires an additional protecting group that must be orthogonal to the Fmoc and side-chain protecting groups used for other residues.[1]

  • Analytical Verification: Confirm the modification using tandem MS/MS, which can pinpoint the modification to the Pya residue.

Q2: I'm observing peak broadening or diastereomeric impurities in the HPLC analysis of my 4-Pya-containing peptide. Could this be racemization?

A2: Yes, racemization at the α-carbon of the activated amino acid is a known side reaction in peptide synthesis, and certain residues are more susceptible.[2][3][4][5] While Pya is not as notoriously prone to racemization as residues like Cysteine or Histidine, the conditions used during activation and coupling can induce epimerization, leading to diastereomeric impurities that are difficult to separate.[2][3]

Troubleshooting Steps:

  • Optimize Coupling: The choice of coupling reagent, base, and activation time is critical.

    • Use Additives: Always use a racemization-suppressing additive like 1-Hydroxybenzotriazole (HOBt) or, preferably, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7][8][9][10][11] Oxyma has been shown to be superior to HOBt in suppressing racemization in many cases.[7][10]

    • Choose Your Base Wisely: Avoid strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA). Instead, use a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine (TMP).[3][11]

    • Minimize Pre-activation: Avoid prolonged pre-activation times for the amino acid, as this increases the window for oxazolone formation, the key intermediate in racemization.[11]

  • Lower Temperature: If possible, perform the coupling reaction at a lower temperature to reduce the rate of racemization.[3]

  • Analytical Confirmation: The presence of diastereomers can be confirmed using chiral chromatography or by enzymatic digestion followed by mass spectrometry analysis. A recent study on somatostatin antagonists successfully used gas chromatography-mass spectrometry (GC-MS) after deuteration to characterize racemization in a Pya-containing peptide.[12]

Q3: The yield of my peptide containing 2-Pya is very low, and I see by-products that are difficult to identify. What could be happening?

A3: The nitrogen atom at the 2-position of 2-Pya can, in some contexts, participate in intramolecular side reactions. One possibility is the formation of piperidide derivatives through a complex mechanism, though this is less common than N-alkylation. More likely, the proximity of the side-chain nitrogen to the peptide backbone could interfere with coupling efficiency or lead to other uncharacterized side reactions.

Troubleshooting Steps:

  • Use Advanced Coupling Reagents: Employ a highly efficient coupling reagent like COMU or DEPBT, which are known to perform well even in difficult couplings and can help minimize side reactions.[13]

  • Double Couple: Perform a second coupling of the 2-Pya residue to ensure the reaction goes to completion. Monitor the coupling with a Kaiser test.

  • Change Solvents: If aggregation is suspected, which can be exacerbated by unusual residues, consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to be aware of when using pyridylalanine in Fmoc-SPPS?

A1: The primary side reactions are N-alkylation of the pyridyl side chain by piperidine or other bases, and racemization of the α-carbon during the coupling step. The susceptibility to these reactions can vary depending on the isomer used (2-Pya, 3-Pya, or 4-Pya).[1]

Q2: Which Pya isomer is most susceptible to side reactions?

A2: 4-Pyridylalanine (4-Pya) is generally the most susceptible to N-alkylation. The nitrogen at the 4-position is more nucleophilic and sterically accessible compared to the nitrogens in 2-Pya and 3-Pya, making it a more likely target for alkylating agents like piperidine.[1]

Q3: Are there recommended protecting groups for the pyridylalanine side chain?

A3: While Fmoc-Pya-OH is often used without side-chain protection, this approach risks N-alkylation. For syntheses where by-product formation must be strictly minimized, using a side-chain protected Pya derivative is recommended. The choice of protecting group must be orthogonal to Fmoc/tBu chemistry. Acid-labile groups such as Boc or trityl-based groups (Trt, Mtt) can be suitable options, depending on the specific cleavage strategy.

Q4: What are the ideal cleavage conditions for Pya-containing peptides?

A4: Standard cleavage cocktails, such as Reagent K (TFA/phenol/water/thioanisole/TIS), are generally effective. The presence of scavengers is important. Phenol or thioanisole can help protect the pyridine ring from re-attachment of carbocations generated during the cleavage of other side-chain protecting groups.

Data Summary

While specific quantitative data for pyridylalanine side reactions is limited in the literature, the following table summarizes the qualitative impact of different reagents and conditions on the most common side reactions, based on general principles of peptide synthesis.

Side ReactionFactorRecommended to MinimizeUse with Caution / AvoidRationale
Racemization Coupling Additive Oxyma, HOAtNone (Always use an additive)Forms an active ester less prone to oxazolone formation. Oxyma is a safer, non-explosive alternative to HOAt.[7][8][9][10]
Coupling Reagent DEPBT, COMUCarbodiimides (DIC, DCC) without additivesDEPBT is noted for its remarkable resistance to racemization, especially for sensitive residues.[8][13]
Base 2,4,6-Collidine (TMP), NMMDIPEA, TriethylamineSterically hindered or weaker bases reduce the rate of proton abstraction that leads to racemization.[3][11]
N-Alkylation Fmoc Deprotection Base Piperazine, DBU/Piperazine MixPiperidine (especially for 4-Pya)Piperazine is less nucleophilic than piperidine, reducing the rate of side-chain alkylation.[1][14][15]

Experimental Protocols

Protocol 1: Recommended Coupling of Fmoc-Pya-OH

This protocol is designed to minimize both racemization and potential side reactions during the incorporation of a pyridylalanine residue.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a negative Kaiser test is not applicable, or by other methods), wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of the deprotection base.

  • Coupling Mixture Preparation (Minimal Pre-activation):

    • In a separate reaction vessel, dissolve Fmoc-Pya-OH (3 eq.) and Oxyma (3 eq.) in a minimal volume of DMF.

    • Add a sterically hindered base, such as 2,4,6-Collidine (4 eq.), to the amino acid/Oxyma solution.

    • Add Diisopropylcarbodiimide (DIC) (3 eq.) to this mixture.

  • Coupling Reaction: Immediately add the freshly prepared coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (or alternative) to monitor the reaction. If the test is positive (indicating remaining free amines), a second coupling may be required.

  • Washing: Upon completion, wash the resin with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.

Protocol 2: Cleavage and Deprotection of Pya-Containing Peptides

This protocol uses a standard scavenger cocktail to protect the Pya residue during final cleavage.

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare "Reagent K" cleavage cocktail:

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • Triisopropylsilane (TIS): 2.5%

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 50 mL conical tube filled with cold diethyl ether (at least 10x the volume of the filtrate).

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether. The peptide is now ready for purification by RP-HPLC.

Visual Diagrams

Troubleshooting_Logic Diagram 1: Troubleshooting Pya Side Reactions Start Problem Observed (e.g., in LC-MS) MassAdd Unexpected Mass Addition? Start->MassAdd Check Mass PurityIssue Low Purity / Extra Peaks? Start->PurityIssue Check Purity MassAdd->PurityIssue No Mass78 Mass is +78 Da? MassAdd->Mass78 Yes Diastereomers Broad Peaks or Diastereomers? PurityIssue->Diastereomers Yes LowYield Low Yield / Incomplete Coupling? PurityIssue->LowYield No Mass80 Mass is +80 Da? Mass78->Mass80 No AlkylationPiperidine Probable Cause: N-Alkylation by Piperidine Mass78->AlkylationPiperidine Yes AlkylationDBU Probable Cause: N-Alkylation by DBU Mass80->AlkylationDBU Yes Racemization Probable Cause: Racemization during Coupling Diastereomers->Racemization Yes PoorCoupling Probable Cause: Inefficient Coupling LowYield->PoorCoupling Yes Sol_Alkylation Solution: 1. Use Piperazine for deprotection. 2. Add mild acid (e.g., 1% HCOOH) to deprotection mix. AlkylationPiperidine->Sol_Alkylation AlkylationDBU->Sol_Alkylation Sol_Racemization Solution: 1. Use DIC/Oxyma for coupling. 2. Use hindered base (e.g., Collidine). 3. Minimize pre-activation time. Racemization->Sol_Racemization Sol_Coupling Solution: 1. Use stronger coupling reagent (COMU). 2. Double couple the Pya residue. 3. Switch solvent to NMP. PoorCoupling->Sol_Coupling

Caption: Troubleshooting logic for Pya side reactions.

Recommended_Workflow Diagram 2: Recommended Workflow for Pya Incorporation Start Start: Resin with Free N-Terminus PrepAA Prepare Coupling Mix: 1. Fmoc-Pya-OH (3 eq) 2. Oxyma (3 eq) 3. Collidine (4 eq) 4. DIC (3 eq) Start->PrepAA Couple Couple to Resin (1-2 hours, RT) Minimal Pre-activation PrepAA->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash1 Wash (DMF, DCM) Monitor->Wash1 Negative Recouple Recouple Monitor->Recouple Positive Deprotect Fmoc Deprotection: 20% Piperazine in DMF Wash1->Deprotect Wash2 Wash (DMF, DCM) Deprotect->Wash2 NextCycle Continue to Next Cycle Wash2->NextCycle Recouple->Couple

Caption: Recommended workflow for Pya incorporation.

N_Alkylation_Pathway Diagram 3: N-Alkylation Side Reaction Pathway Pya Peptide-Pya Side Chain N Plus + Pya->Plus Piperidine Piperidine NH Adduct Alkylated Pyridinium Ion N+—(Piperidinyl Adduct) Piperidine->Adduct Nucleophilic Attack on DBF-Piperidine Adduct (+78 Da) DBF Dibenzofulvene (from Fmoc deprotection) DBF->Piperidine Trapped by Plus->Piperidine

Caption: N-Alkylation side reaction pathway.

References

Technical Support Center: HPLC Purification of D-3-Pal Containing Crude Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of crude peptides containing D-3-(3-Pyridyl)alanine (D-3-Pal). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of these synthetic peptides. The presence of the basic and aromatic D-3-Pal residue can introduce specific purification challenges, which this guide aims to resolve through detailed troubleshooting, frequently asked questions, and established protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered during the HPLC purification of peptides containing D-3-Pal?

A1: The primary challenges stem from the physicochemical properties of the D-3-pyridylalanine residue. Its basic nature can lead to interactions with residual silanol groups on the silica-based stationary phase, resulting in peak tailing.[1][2] The aromaticity of the pyridyl group contributes to the overall hydrophobicity of the peptide, influencing its retention behavior. Additionally, ensuring the separation of the target peptide from closely related impurities, such as deletion sequences or isomers, requires careful optimization of the chromatographic conditions.

Q2: Which HPLC column is recommended for the purification of D-3-Pal containing peptides?

A2: A reversed-phase C18 column is the standard and most common choice for the purification of synthetic peptides, including those containing D-3-Pal.[3][4] For preparative purification, a column with a larger particle size (e.g., 5-10 µm) and a wide pore size (e.g., 100-300 Å) is recommended to allow for higher loading capacities.[5] In cases where peak tailing is persistent, a highly end-capped C18 column or a column with a different stationary phase, such as a phenyl-hexyl phase, may provide better peak shape and selectivity.

Q3: Why is trifluoroacetic acid (TFA) commonly used in the mobile phase for purifying D-3-Pal containing peptides?

A3: Trifluoroacetic acid (TFA) serves as an ion-pairing agent in the mobile phase.[3][5] At a typical concentration of 0.1%, TFA protonates the basic residues of the peptide, including the pyridyl group of D-3-Pal, and masks the interactions with free silanol groups on the stationary phase. This minimizes peak tailing and results in sharper, more symmetrical peaks.[1] It also helps to maintain a low pH (around 2-3), which is generally optimal for the stability and retention of peptides on reversed-phase columns.[6]

Q4: How can I improve the resolution between my target D-3-Pal peptide and closely eluting impurities?

A4: Optimizing the gradient steepness is the most effective way to improve resolution. A shallower gradient increases the separation time and allows for better discrimination between the target peptide and impurities.[7] Additionally, you can explore different organic modifiers (e.g., acetonitrile vs. methanol), although acetonitrile is most commonly used for peptide separations.[1] Fine-tuning the mobile phase pH, even within the acidic range, can also alter the selectivity of the separation.

Q5: My D-3-Pal containing peptide has poor solubility. How should I prepare my sample for injection?

A5: Poor solubility can be a challenge, especially for hydrophobic peptides. It is recommended to dissolve the crude peptide in the initial mobile phase (high aqueous content) at a low concentration. If solubility remains an issue, small amounts of organic solvents like acetonitrile or dimethyl sulfoxide (DMSO) can be used to aid dissolution. However, it is crucial to then dilute the sample with the initial mobile phase to avoid peak distortion upon injection. Injecting a sample dissolved in a solvent stronger than the mobile phase can lead to peak broadening and fronting.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing Interaction of the basic pyridyl group with residual silanols on the column.- Ensure the mobile phase contains 0.1% TFA. - Consider using a highly end-capped C18 column. - Evaluate a different stationary phase, such as phenyl-hexyl. - Lowering the mobile phase pH slightly (e.g., from 2.5 to 2.0) may improve peak shape.
Low Recovery - Irreversible adsorption of the peptide to the column. - Precipitation of the peptide on the column.- Passivate the HPLC system with a strong acid if metallic interactions are suspected. - Ensure the peptide is fully dissolved in the injection solvent. - Try a different column chemistry or a new column from a different manufacturer.
Poor Resolution - Gradient is too steep. - Inappropriate column chemistry.- Decrease the gradient slope (e.g., from 1%/min to 0.5%/min) around the elution point of the target peptide. - Screen different C18 columns from various manufacturers as they can offer different selectivities.[1]
Broad Peaks - Column overload. - Sub-optimal gradient. - Peptide aggregation.- Reduce the amount of crude peptide injected onto the column. - Employ a shallower gradient. - If aggregation is suspected, try dissolving the sample in a denaturing solvent (e.g., with a small amount of guanidine hydrochloride) and then diluting with the mobile phase.
Split Peaks - The sample is dissolved in a solvent much stronger than the mobile phase. - A void has formed at the head of the column.- Dissolve the sample in the initial mobile phase or a weaker solvent. - Replace the column or use a guard column to protect the analytical column.[2]

Experimental Protocols

Protocol 1: Analytical HPLC Method Development for a D-3-Pal Containing Peptide
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm, 120 Å).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm (the pyridyl group will absorb at 254 nm).

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the crude peptide dissolved in Mobile Phase A.

  • Gradient Program (Scouting Run):

    • 5-95% B over 30 minutes.

  • Gradient Program (Optimized Run):

    • Based on the scouting run, create a shallower gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B, an optimized gradient could be 30-50% B over 40 minutes.

Protocol 2: Preparative HPLC Purification
  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 150 mm, 5 µm, 120 Å).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 20 mL/min (adjust based on column dimensions).

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If necessary, use a small amount of acetonitrile to aid dissolution and then dilute with Mobile Phase A. Filter the sample through a 0.45 µm filter.

  • Gradient Program: Use the optimized gradient from the analytical method, adjusting the segment times for the preparative flow rate.

  • Fraction Collection: Collect fractions across the main peak.

  • Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the purified peptide as a TFA salt.

Data Presentation

Table 1: Effect of Gradient Slope on the Purity of a D-3-Pal Containing Peptide

Gradient Slope (%B/min)Retention Time (min)Peak Width (min)Purity (%)
2.015.20.885.3
1.022.80.595.1
0.535.10.398.6

Note: Data is illustrative and will vary depending on the specific peptide sequence and chromatographic conditions.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product dissolve Dissolve Crude Peptide in Mobile Phase A filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto Preparative C18 Column filter->inject gradient Run Optimized Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Peptide lyophilize->final_product

Caption: Experimental workflow for the purification of D-3-Pal containing crude peptides.

Troubleshooting_Tree cluster_tailing Peak Tailing cluster_broad Broad Peaks start Poor Peak Shape? q_tfa Is 0.1% TFA in Mobile Phase? start->q_tfa Tailing q_load High Sample Load? start->q_load Broad a_tfa_no Add 0.1% TFA q_tfa->a_tfa_no No a_tfa_yes Consider End-Capped Column or Phenyl Phase q_tfa->a_tfa_yes Yes a_load_yes Reduce Injection Volume q_load->a_load_yes Yes a_load_no Use Shallower Gradient q_load->a_load_no No

References

Troubleshooting low yield in synthesis with 3-(3-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-(3-Pyridyl)-D-alanine. The following information is designed to help you overcome common challenges and optimize your synthetic protocols to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods for synthesizing 3-(3-Pyridyl)-DL-alanine, which is then resolved to the D-isomer, are the Erlenmeyer-Plöchl (azlactone) synthesis and the diethyl acetamidomalonate synthesis.[1][2] Both routes involve the initial synthesis of a racemic mixture followed by a resolution step.

Q2: I am having trouble with the enzymatic resolution step. What are some common issues?

A2: Low efficiency in enzymatic resolution can stem from several factors. Ensure the pH and temperature are optimal for the specific enzyme you are using (e.g., subtilisin).[1] Enzyme activity can be inhibited by the presence of certain organic solvents or impurities from previous steps. It is also crucial to monitor the reaction progress to avoid over- or under-reaction, which can affect the enantiomeric excess of the final product.

Q3: What is a typical overall yield for the synthesis of this compound?

A3: A reliable procedure starting from 3-pyridylaldehyde can achieve an overall yield of approximately 55% for the racemic 3-(3-Pyridyl)-DL-alanine.[1] The subsequent resolution and purification steps will further impact the final yield of the desired D-isomer.

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A4: Standard laboratory safety protocols should be followed. Acetic anhydride is corrosive and a lachrymator. Diethyl acetamidomalonate and its intermediates can be irritants. When performing hydrogenation, ensure proper handling of the catalyst (e.g., Palladium on carbon) and hydrogen gas. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Erlenmeyer-Plöchl (Azlactone) Synthesis

This route begins with the condensation of N-acylglycine (often hippuric acid) with 3-pyridinecarboxaldehyde to form an azlactone, followed by hydrolysis, hydrogenation, and resolution.[1]

Problem 1: Low yield in the azlactone formation step.

Potential Cause Troubleshooting Strategy
Inefficient Catalyst The choice of catalyst can significantly impact the yield. While sodium acetate is traditionally used, other catalysts like potassium carbonate may offer higher yields and milder reaction conditions.[3] Experiment with different catalysts to find the optimal one for your setup.
Suboptimal Reaction Conditions Ensure the reaction is conducted under anhydrous conditions, as water can hydrolyze the acetic anhydride. The reaction temperature should be carefully controlled; excessive heat can lead to side reactions.
Impure Starting Materials Use freshly distilled 3-pyridinecarboxaldehyde and pure N-acylglycine. Impurities can interfere with the condensation reaction.

Problem 2: Incomplete hydrogenation of the acrylic acid intermediate.

Potential Cause Troubleshooting Strategy
Catalyst Inactivity The hydrogenation catalyst (e.g., Pd/C) may be poisoned or deactivated. Ensure the substrate is free of impurities that could poison the catalyst. Use fresh, high-quality catalyst.
Insufficient Hydrogen Pressure The reaction may require higher hydrogen pressure to proceed to completion. Optimize the pressure in your reaction setup.
Suboptimal Solvent The choice of solvent can affect the reaction rate. Alcohols like ethanol or methanol are commonly used. Ensure the substrate is fully dissolved in the chosen solvent.
Route 2: Diethyl Acetamidomalonate Synthesis

This method involves the alkylation of diethyl acetamidomalonate with a 3-pyridylmethyl halide, followed by hydrolysis and decarboxylation to give the racemic amino acid.[2]

Problem 1: Low yield in the alkylation of diethyl acetamidomalonate.

Potential Cause Troubleshooting Strategy
Dialkylation A common side product is the dialkylated malonate.[4] To minimize this, use a strict 1:1 molar ratio of diethyl acetamidomalonate to the 3-pyridylmethyl halide. Slow addition of the alkylating agent can also favor mono-alkylation.[4]
Inefficient Enolate Formation The choice and amount of base are critical. Sodium ethoxide in ethanol is a common choice. Ensure anhydrous conditions to prevent quenching of the enolate.
Elimination Side Reaction The 3-pyridylmethyl halide can undergo elimination, especially if it is a secondary or tertiary halide, though this is less likely with the primary halide used here.[4] Use a primary halide (e.g., 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine) and control the reaction temperature to minimize this side reaction.[4]

Problem 2: Incomplete hydrolysis and decarboxylation.

Potential Cause Troubleshooting Strategy
Insufficient Heating Decarboxylation often requires high temperatures.[5] Ensure the reaction is heated sufficiently to drive the reaction to completion.
Incomplete Hydrolysis The ester and amide groups must be fully hydrolyzed to the dicarboxylic acid for decarboxylation to occur.[6] This is typically achieved by refluxing with a strong acid (e.g., HCl or HBr).[6] Ensure the hydrolysis step is complete before attempting decarboxylation.
Improper pH Acidic conditions are required for the final decarboxylation step. Ensure the reaction mixture is sufficiently acidic.

Experimental Protocols

Protocol 1: Azlactone Synthesis of 3-(3-Pyridyl)-DL-alanine
  • Azlactone Formation: A mixture of 3-pyridinecarboxyaldehyde, N-benzoylglycine (hippuric acid), acetic anhydride, and sodium acetate is heated to form the azlactone.[1]

  • Hydrolysis: The azlactone is then hydrolyzed with a base (e.g., NaOH) to yield β-Benzamido-α-(3-pyridyl)acrylic acid.[1]

  • Hydrogenation: The acrylic acid derivative is hydrogenated using a catalyst such as Palladium on carbon (Pd/C) in a suitable solvent like ethanol to give β-Benzamido-α-(3-pyridyl)-DL-alanine hydrochloride.[1]

  • Esterification and Resolution: The racemic mixture is converted to its methyl ester and then resolved enzymatically using an enzyme like subtilisin to separate the D- and L-isomers.[1]

Protocol 2: Diethyl Acetamidomalonate Synthesis of 3-(3-Pyridyl)-DL-alanine
  • Alkylation: Diethyl acetamidomalonate is deprotonated with a base like sodium ethoxide in ethanol, followed by alkylation with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.[2]

  • Hydrolysis and Decarboxylation: The resulting substituted malonate is hydrolyzed and decarboxylated by heating with a strong acid (e.g., concentrated HCl) to yield 3-(3-Pyridyl)-DL-alanine.[2]

  • Resolution: The racemic amino acid is then typically N-acetylated and resolved enzymatically to obtain the desired D-isomer.[2]

Visualizations

Azlactone_Synthesis_Workflow cluster_azlactone Azlactone Formation cluster_hydrolysis Hydrolysis cluster_hydrogenation Hydrogenation cluster_resolution Resolution A 3-Pyridine- carboxaldehyde D Azlactone Intermediate A->D B N-Benzoylglycine B->D C Acetic Anhydride + NaOAc C->D E β-Benzamido-α-(3-pyridyl) acrylic acid D->E Base (e.g., NaOH) F β-Benzamido-α-(3-pyridyl) -DL-alanine E->F H2, Pd/C G 3-(3-Pyridyl) -D-alanine F->G Enzymatic Resolution H 3-(3-Pyridyl) -L-alanine F->H Enzymatic Resolution

Caption: Workflow for the Azlactone Synthesis of this compound.

Acetamidomalonate_Synthesis_Workflow cluster_alkylation Alkylation cluster_hydrolysis_decarboxylation Hydrolysis & Decarboxylation cluster_resolution Resolution A Diethyl Acetamidomalonate D Alkylated Malonate Intermediate A->D B Base (e.g., NaOEt) B->D C 3-(Chloromethyl)pyridine C->D E 3-(3-Pyridyl) -DL-alanine D->E Strong Acid (e.g., HCl) + Heat F 3-(3-Pyridyl) -D-alanine E->F N-Acetylation & Enzymatic Resolution G 3-(3-Pyridyl) -L-alanine E->G N-Acetylation & Enzymatic Resolution

Caption: Workflow for the Diethyl Acetamidomalonate Synthesis of this compound.

Troubleshooting_Logic start Low Yield Observed route_decision Which Synthetic Route? start->route_decision azlactone_path Azlactone Synthesis route_decision->azlactone_path Azlactone malonate_path Acetamidomalonate Synthesis route_decision->malonate_path Malonate azlactone_step Identify Problematic Step azlactone_path->azlactone_step malonate_step Identify Problematic Step malonate_path->malonate_step azlactone_formation Azlactone Formation azlactone_step->azlactone_formation Condensation azlactone_hydrogenation Hydrogenation azlactone_step->azlactone_hydrogenation Reduction resolution_check Resolution Step azlactone_step->resolution_check Resolution check_catalyst Check Catalyst (Activity, Purity) azlactone_formation->check_catalyst check_conditions Optimize Conditions (Temp, Time, Anhydrous) azlactone_formation->check_conditions check_reagents Verify Reagent Purity & Stoichiometry azlactone_formation->check_reagents azlactone_hydrogenation->check_catalyst azlactone_hydrogenation->check_conditions malonate_alkylation Alkylation malonate_step->malonate_alkylation Alkylation malonate_hydrolysis Hydrolysis/ Decarboxylation malonate_step->malonate_hydrolysis Hydrolysis malonate_step->resolution_check Resolution malonate_alkylation->check_conditions malonate_alkylation->check_reagents malonate_hydrolysis->check_conditions check_enzyme Check Enzyme Activity (pH, Temp) resolution_check->check_enzyme

Caption: Logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Capping Strategies for Failed Sequences After D-3-Pal Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding capping strategies for failed sequences after the coupling of 3-(3-pyridyl)-D-alanine (D-3-Pal). Incomplete coupling of sterically hindered or otherwise challenging amino acids like D-3-Pal can lead to the formation of deletion sequences, complicating purification and reducing the overall yield of the target peptide. Capping unreacted N-terminal amines is a critical step to truncate these failed sequences, facilitating their removal during purification.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of D-3-Pal often incomplete?

A1: The coupling of D-3-Pal can be challenging for several reasons:

  • Steric Hindrance: The pyridyl side chain of D-3-Pal can sterically hinder the approach of the incoming activated amino acid, slowing down the kinetics of peptide bond formation. This is a common issue with β-branched and aromatic amino acids.[3]

  • Peptide Aggregation: Sequences containing D-3-Pal may be prone to aggregation on the solid support. The growing peptide chains can form secondary structures, such as β-sheets, which limit the accessibility of reagents to the reactive sites, leading to incomplete coupling.[4]

  • Solvation Issues: Poor solvation of the growing peptide chain can also contribute to incomplete coupling reactions.

Q2: What are the consequences of not capping unreacted amines after a failed D-3-Pal coupling?

A2: If left uncapped, the free N-terminal amines of the sequences where D-3-Pal failed to couple will react with the next amino acid in the synthesis cycle. This results in the formation of "deletion sequences," which are peptides missing the D-3-Pal residue. These deletion sequences often have very similar physicochemical properties to the desired full-length peptide, making their separation during purification extremely difficult and often leading to lower purity of the final product.[1]

Q3: What is "capping" and how does it address the issue of failed coupling?

A3: Capping is a chemical process that permanently blocks unreacted N-terminal amines on the peptide chain.[1] This is typically achieved through acetylation, where an acetyl group is added to the free amine. The resulting N-acetylated peptide is unreactive in subsequent coupling steps, effectively terminating the elongation of these failed sequences.[1][5] These capped, truncated peptides are chemically different and shorter than the target peptide, which generally simplifies their removal during the final purification process.[1][2]

Q4: How can I monitor the completeness of the D-3-Pal coupling reaction?

A4: The completeness of the coupling reaction should be monitored using a qualitative colorimetric test before proceeding to the capping step. The most common method is the Kaiser test (ninhydrin test), which detects the presence of free primary amines. A positive Kaiser test (a blue or purple color) indicates that the coupling is incomplete and that capping is necessary.

Troubleshooting Guide

Problem: Positive Kaiser test after D-3-Pal coupling.

This indicates the presence of unreacted N-terminal amines and a failed coupling reaction.

Solution Workflow:

G start Positive Kaiser Test after D-3-Pal Coupling double_coupling Perform a Second Coupling (Double Coupling) start->double_coupling Immediate Action kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 capping Proceed to Capping Protocol kaiser_test_2->capping If still positive next_cycle Proceed to Next Deprotection/ Coupling Cycle kaiser_test_2->next_cycle If negative capping->next_cycle

Caption: Troubleshooting workflow for incomplete D-3-Pal coupling.

Recommended Actions:

  • Double Coupling: The most immediate and common strategy is to perform a second coupling reaction with fresh reagents. For difficult couplings, extending the reaction time or using a more potent coupling reagent may be beneficial.

  • Capping: If the Kaiser test remains positive after a second coupling attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.

Data Presentation

Comparison of Common Capping Reagents

While acetic anhydride is the most common and cost-effective capping reagent, other reagents can be used. The choice of capping reagent can be influenced by the specific peptide sequence and potential side reactions.

Capping ReagentTypical ConditionsAdvantagesDisadvantages
Acetic Anhydride 10-50 equivalents in DMF with a base (e.g., pyridine or DIPEA) for 30 min.[2][6]- Highly effective- Inexpensive- Readily available- Can potentially lead to side reactions with sensitive residues if not properly controlled.[7]
Benzoic Anhydride 5 equivalents with pyridine in DMF for 30 min.- Can be used as an alternative to acetic anhydride.- Less commonly used than acetic anhydride.
N-acetylimidazole Used in situations where a milder acetylating agent is required.- Milder than acetic anhydride.- May be less efficient for highly unreactive amines.

Experimental Protocols

Protocol 1: N-Terminal Acetylation (Capping) with Acetic Anhydride

This protocol describes the standard procedure for capping unreacted N-terminal amines on the solid support after a failed coupling reaction.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • N,N-Dimethylformamide (DMF)

  • Acetic Anhydride (Ac₂O)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Peptide synthesis vessel

Procedure:

  • Washing: Following the incomplete coupling reaction, wash the peptide-resin thoroughly with DMF (3 x 1 min) to remove any residual coupling reagents.

  • Capping Solution Preparation: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. For example, a 10% v/v solution of acetic anhydride and 5% v/v DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the peptide-resin in the reaction vessel. Ensure the resin is fully suspended in the solution.

  • Agitation: Gently agitate the mixture at room temperature for 30 minutes.[6]

  • Washing: Filter the capping solution from the resin and wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to remove excess capping reagents and byproducts.

  • Verification (Optional but Recommended): Perform a Kaiser test on a small sample of the resin. A negative result (yellow or colorless beads) confirms the successful capping of all free amines. If the test is still positive, the capping procedure can be repeated.

Protocol 2: Qualitative Kaiser Test

This protocol is for the qualitative detection of free primary amines on the resin.

Materials:

  • Peptide-resin sample (a few beads)

  • Small test tube

  • Kaiser Test Reagent A: Ninhydrin in ethanol

  • Kaiser Test Reagent B: Phenol in ethanol

  • Kaiser Test Reagent C: Potassium cyanide in pyridine

  • Heating block or water bath at 100-110°C

Procedure:

  • Sample Preparation: Place a small sample of the peptide-resin (10-15 beads) into a small, clean test tube.

  • Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.

  • Heating: Heat the test tube at 100-110°C for 5 minutes.

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling/Successful Deprotection): An intense blue or purple color indicates the presence of free primary amines.

    • Negative Result (Complete Coupling/Successful Capping): A yellow or colorless solution and beads indicate the absence of free primary amines.

Signaling Pathways and Workflows

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle deprotection Fmoc Deprotection wash1 Wash deprotection->wash1 coupling D-3-Pal Coupling wash1->coupling wash2 Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test capping_step Capping with Acetic Anhydride kaiser_test->capping_step Positive Result (Incomplete Coupling) next_cycle Proceed to Next Amino Acid Coupling kaiser_test->next_cycle Negative Result (Complete Coupling) capping_step->next_cycle

Caption: Workflow for SPPS incorporating a capping step after D-3-Pal coupling.

References

Technical Support Center: Peptides with Multiple Pyridyl-alanine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing multiple pyridyl-alanine (Pal) residues.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of incorporating multiple pyridyl-alanine residues into a peptide sequence?

A1: Incorporating multiple 3- and 4-pyridyl-alanine (3-Pal and 4-Pal) residues is a strategy primarily used to enhance the aqueous solubility and reduce the aggregation propensity of peptides, particularly those that are hydrophobic or prone to forming β-sheet structures.[1][2][3] The pyridine ring, being more hydrophilic than the phenyl ring of phenylalanine, can improve the biophysical characteristics of a peptide, making it more suitable for medicinal applications.[1][2]

Q2: Can peptides with multiple pyridyl-alanine residues still aggregate?

A2: Yes. While Pal residues generally improve solubility, aggregation can still occur, especially under certain conditions.[4] Factors influencing aggregation include the overall peptide sequence's hydrophobicity, the peptide's net charge at a given pH, high peptide concentration, and the presence of specific aggregation-prone regions (APRs) within the sequence.[4][5][6]

Q3: How does the position of the nitrogen in the pyridyl ring (2-Pal, 3-Pal, 4-Pal) affect peptide properties?

A3: The position of the nitrogen atom in the pyridyl ring influences the electronic distribution and polarity of the amino acid side chain. This can affect the peptide's interaction with its environment and target molecules. For instance, the difference in charge distribution between 3-Pal and 4-Pal can influence a peptide's interaction with transporters and its tissue retention properties.[1]

Q4: What are the main challenges during the synthesis of peptides with multiple Pal residues?

A4: The primary challenges are similar to those for other complex peptide sequences, namely on-resin aggregation during solid-phase peptide synthesis (SPPS).[7] This can lead to incomplete acylation and deprotection steps, resulting in low yields and difficult purification. Additionally, the specific properties of Pal residues may require optimization of coupling reagents and reaction times.[8]

Troubleshooting Guides

Guide 1: Poor Solubility of Lyophilized Peptide

Problem: My lyophilized peptide containing multiple pyridyl-alanine residues is difficult to dissolve in aqueous buffers (e.g., PBS).

Possible Cause Troubleshooting Step Expected Outcome
Incorrect pH The pyridine nitrogen in Pal has a pKa of ~5.5. At neutral or basic pH, the pyridine is neutral, while at acidic pH, it becomes protonated and positively charged. Determine the theoretical isoelectric point (pI) of your peptide. If the peptide is basic (pI > 7), try dissolving it in a dilute acidic solution (e.g., 10% acetic acid) first, then dilute with your buffer.[9][10][11] If it is acidic (pI < 7), try a dilute basic solution (e.g., 0.1% ammonium hydroxide).The peptide dissolves in the acidic or basic solution and remains soluble upon dilution in the final buffer.
Hydrophobic Aggregation Despite the hydrophilicity of Pal, other hydrophobic residues can drive aggregation.[12] First, attempt to dissolve the peptide in a small amount of an organic co-solvent like DMSO, DMF, or acetonitrile.[13] Then, slowly add the aqueous buffer to the dissolved peptide solution while vortexing.The peptide remains in solution, though the final concentration of the organic solvent should be kept to a minimum for biological assays.[13]
Pre-existing Aggregates The lyophilization process can sometimes promote the formation of small aggregate "seeds".After initial dissolution, centrifuge the solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any insoluble aggregates. Use the supernatant for your experiments.
Guide 2: Low Yield and Purity During Solid-Phase Peptide Synthesis (SPPS)

Problem: The synthesis of my multi-Pal peptide results in a low yield of the target peptide and the crude product shows many deletion sequences upon HPLC analysis.

Possible Cause Troubleshooting Step Expected Outcome
On-Resin Aggregation The growing peptide chains are aggregating on the solid support, hindering reagent access.Improved crude purity and higher yield of the desired peptide.
1. Incorporate "Structure-Breaking" Residues: If your sequence contains Ser or Thr, consider replacing them and the preceding amino acid with a pseudoproline dipeptide.[7] These dipeptides introduce a kink in the peptide backbone, disrupting the secondary structures that lead to aggregation.
2. Optimize Solvents: Use solvents known to disrupt aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF with 25% DMSO.
3. Change Resin: Use a low-loading resin or a polyethylene glycol (PEG)-based resin (e.g., NovaSyn® TG) to increase the distance between peptide chains and reduce steric hindrance.
Inefficient Coupling Standard coupling reagents may not be efficient enough for sterically hindered couplings that can occur in aggregated sequences.Increased coupling efficiency, leading to fewer deletion sequences in the crude product.
1. Use Stronger Coupling Reagents: Switch to a more potent coupling reagent such as HATU or HCTU.[8]
2. Increase Coupling Time and/or Double Couple: Extend the coupling reaction time to 1-2 hours or perform the coupling step twice.
Guide 3: Co-eluting Impurities During HPLC Purification

Problem: During reverse-phase HPLC (RP-HPLC) purification, I observe peaks that co-elute with my main product, making it difficult to achieve high purity.

Possible Cause Troubleshooting Step Expected Outcome
Similar Hydrophobicity of Impurities Deletion sequences or other byproducts have very similar retention times to the full-length peptide.Improved separation between the desired peptide and impurities.
1. Modify the Gradient: Use a shallower gradient during the elution of your peptide of interest. For example, if your peptide elutes at 35% Acetonitrile, try a gradient of 0.5% or even 0.2% per minute around this point.
2. Change the Mobile Phase pH: The pyridyl groups can be protonated. Switching the mobile phase modifier from trifluoroacetic acid (TFA, pH ~2) to formic acid (FA, pH ~2.7) can sometimes alter the retention time and improve separation.
Orthogonal Purification Needed The impurities are too similar for RP-HPLC to resolve effectively.Higher purity of the final product by separating based on different chemical properties.[14]
Consider a secondary, orthogonal purification method such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) if RP-HPLC is insufficient.[14]

Experimental Protocols

Protocol 1: General Peptide Solubility Testing
  • Preparation: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

  • Initial Solvent: Add a small volume of high-purity water (e.g., 100 µL) to the peptide. Vortex for 30 seconds. If it dissolves, you can proceed with further dilution in your desired buffer.

  • pH Adjustment (if necessary):

    • If the peptide is insoluble and has a calculated pI > 7, add 10% acetic acid dropwise until the peptide dissolves.

    • If the peptide is insoluble and has a calculated pI < 7, add 0.1% ammonium hydroxide dropwise until it dissolves.

  • Organic Co-solvent (if necessary): If the peptide is still insoluble, start with a fresh aliquot. Add the minimum volume of DMSO required to dissolve the peptide. Slowly add your aqueous buffer to this solution while vortexing.

  • Final Steps: Once dissolved, pass the solution through a 0.22 µm syringe filter to remove any remaining particulates. Determine the final concentration using a suitable method like UV-Vis spectroscopy at 280 nm (if the peptide contains Trp or Tyr) or a peptide quantification assay.

Protocol 2: Monitoring On-Resin Aggregation during SPPS
  • Method: Use the Kaiser test (ninhydrin test) to qualitatively assess the presence of free primary amines after the coupling step.

  • Procedure:

    • After a coupling reaction is complete, take a small sample of the resin beads (5-10 beads).

    • Wash the beads thoroughly with DMF.

    • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

    • Heat the sample at 100°C for 5 minutes.

  • Interpretation:

    • Blue beads: Indicates the presence of free primary amines, signifying an incomplete coupling reaction, likely due to aggregation.

    • Yellow/Colorless beads: Indicates the absence of free primary amines, signifying a complete coupling.

Protocol 3: Thioflavin T (ThT) Assay for Aggregation Monitoring
  • Principle: ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[4]

  • Reagents:

    • Peptide stock solution (in a non-interfering buffer).

    • ThT stock solution (e.g., 1 mM in water).

    • Assay buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare peptide samples at the desired concentration in the assay buffer.

    • Add ThT to a final concentration of 10-20 µM.

    • Incubate the samples under conditions that may promote aggregation (e.g., 37°C with gentle agitation).

    • Measure fluorescence at various time points using a plate reader (Excitation ~440 nm, Emission ~485 nm).

  • Interpretation: An increase in fluorescence intensity over time indicates the formation of β-sheet aggregates.[4]

Visualizations

Troubleshooting_SPPS cluster_strategies Anti-Aggregation Strategies cluster_coupling Coupling Optimization start SPPS of Multi-Pal Peptide Shows Low Yield / Purity check_aggregation Is on-resin aggregation suspected? (e.g., positive Kaiser test after coupling) start->check_aggregation strategy_change Implement Anti-Aggregation Strategy check_aggregation->strategy_change Yes coupling_issue Optimize Coupling Reaction check_aggregation->coupling_issue No pseudo Use Pseudoproline Dipeptides strategy_change->pseudo solvent Use NMP or DMF/DMSO strategy_change->solvent resin Use Low-Load or PEG Resin strategy_change->resin reagent Use HATU / HCTU coupling_issue->reagent time Increase Coupling Time / Double Couple coupling_issue->time end_goal Improved Synthesis: Higher Purity & Yield pseudo->end_goal solvent->end_goal resin->end_goal reagent->end_goal time->end_goal

Caption: Troubleshooting workflow for low yield/purity in SPPS.

Peptide_Solubilization_Workflow start Lyophilized Multi-Pal Peptide step1 Attempt to dissolve in Water/Buffer start->step1 check1 Is it soluble? step1->check1 soluble Peptide is Soluble check1->soluble Yes step2 Check Theoretical pI check1->step2 No check_pI Adjust pH based on pI (Acid for basic pI, Base for acidic pI) step2->check_pI check2 Is it soluble now? check_pI->check2 check2->soluble Yes step3 Dissolve in minimal DMSO, then add aqueous buffer check2->step3 No check3 Is it soluble now? step3->check3 check3->soluble Yes insoluble Peptide remains insoluble. Consider further optimization or re-synthesis. check3->insoluble No

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with 3-(3-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing the unnatural amino acid 3-(3-Pyridyl)-D-alanine. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when cleaving peptides containing this compound?

A1: The primary challenge arises from the basic nature of the pyridyl side chain. During cleavage with trifluoroacetic acid (TFA), the pyridine nitrogen is readily protonated, forming a pyridinium ion. This can make the peptide more susceptible to certain side reactions and may require specific scavenger cocktails to ensure complete and clean deprotection. A potential side reaction to be aware of is the β-elimination of the pyridinium group, which can lead to the formation of a dehydroalanine intermediate.[1]

Q2: Is a standard cleavage cocktail sufficient for peptides with this compound?

A2: While a standard TFA/triisopropylsilane (TIS)/water cocktail may be sufficient for simple peptides, for more complex sequences or those containing other sensitive residues, a more robust scavenger mixture is recommended. The protonated pyridyl group can influence the electronic environment of the peptide, potentially necessitating a broader range of scavengers to prevent side reactions.

Q3: What is the role of scavengers in the cleavage of peptides with this compound?

A3: Scavengers are crucial for trapping reactive cationic species that are generated from the cleavage of side-chain protecting groups (e.g., t-butyl, trityl) and the resin linker.[2] These carbocations can otherwise lead to unwanted modifications of nucleophilic residues in your peptide. While the protonated pyridyl group is not nucleophilic, other residues in the peptide remain susceptible.

Q4: Are there any specific protecting groups recommended for the pyridyl nitrogen of this compound during synthesis?

A4: While this guide focuses on cleavage, the choice of protecting group during synthesis can impact the final cleavage step. If side reactions are persistent, consider protecting the pyridyl nitrogen with a group like Boc (tert-butyloxycarbonyl) or trityl.[1] However, this will require an additional deprotection step and the consideration of scavengers for the protecting group itself. For most applications, proceeding with an unprotected pyridyl nitrogen is common.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Incomplete Cleavage Insufficient TFA volume or reaction time. The protonated pyridyl group may increase the peptide's polarity, affecting solubility and cleavage kinetics.- Increase the volume of the cleavage cocktail to 15-20 mL per gram of resin.[2] - Extend the cleavage time to 3-4 hours and monitor the progress by taking small aliquots for analysis.
Presence of Unexpected Mass Peaks (+56 Da, +84 Da) - Alkylation of sensitive residues (e.g., Trp, Met, Cys) by t-butyl cations. - Piperidine adduct formation with a dehydroalanine intermediate resulting from β-elimination of the pyridinium group.[1]- Use a more comprehensive scavenger cocktail such as Reagent K (TFA/phenol/water/thioanisole/EDT).[2][3] - Ensure the pH during synthesis is not overly acidic to minimize protonation that could encourage β-elimination.[1]
Low Peptide Yield After Precipitation The protonated pyridyl group can increase the peptide's hydrophilicity, leading to poor precipitation in cold ether.- Concentrate the TFA filtrate to a smaller volume before adding it to cold ether. - Try a different precipitation solvent, such as a mixture of ether and hexane. - If the peptide is very hydrophilic, consider direct purification of the cleavage mixture after TFA evaporation.
Discoloration of the Cleavage Mixture Oxidation of scavengers or sensitive residues. Byproducts from the cleavage of other protecting groups.- Ensure all reagents, especially TFA and scavengers, are fresh and of high purity. - Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).

Recommended Cleavage Cocktails

The selection of the optimal cleavage cocktail depends on the other amino acids present in your peptide sequence. Below is a summary of recommended cocktails for peptides containing this compound.

Cleavage CocktailComposition (v/v)Recommended Use
Modified Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA good starting point for peptides without other highly sensitive residues. TIS is an effective carbocation scavenger.[4]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)Highly recommended for peptides containing other sensitive residues like Trp, Met, or Cys.[2][3] Thioanisole can help suppress a variety of side reactions.
TFA/TIS/Water/Thioanisole 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% ThioanisoleA good alternative to Reagent K with a reduced number of components, suitable for peptides with moderate sensitivity.

Experimental Protocols

Protocol 1: General Cleavage of a Peptide Containing this compound

This protocol provides a general guideline. Optimization may be required based on the specific peptide sequence.

1. Resin Preparation:

  • Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual DMF.

  • Dry the resin under a high vacuum for at least 2 hours.

2. Cleavage Cocktail Preparation (Example using Modified Reagent B):

  • In a well-ventilated fume hood, prepare the fresh cleavage cocktail immediately before use. For 1 gram of resin, prepare 15 mL of the cocktail.

  • Combine 13.2 mL of TFA, 0.75 mL of phenol, 0.75 mL of water, and 0.3 mL of TIS.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin in a suitable reaction vessel.

  • Gently agitate the mixture at room temperature for 2-4 hours.

4. Peptide Isolation:

  • Filter the resin and collect the TFA filtrate.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • In a separate conical tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet twice more with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Workflow for Cleavage Cocktail Optimization

Cleavage_Optimization_Workflow start Start: Peptide with this compound on resin check_residues Analyze peptide sequence for other sensitive residues (Trp, Met, Cys) start->check_residues no_sensitive No other sensitive residues check_residues->no_sensitive No sensitive Sensitive residues present check_residues->sensitive Yes cocktail_b Use Modified Reagent B: TFA/Phenol/Water/TIS no_sensitive->cocktail_b cocktail_k Use Reagent K: TFA/Phenol/Water/Thioanisole/EDT sensitive->cocktail_k cleavage Perform cleavage (2-4 hours at RT) cocktail_b->cleavage cocktail_k->cleavage analysis Analyze crude peptide (LC-MS) cleavage->analysis complete Cleavage complete and clean? analysis->complete incomplete Incomplete or side products complete->incomplete No end End: Pure peptide complete->end Yes troubleshoot Troubleshoot: - Extend cleavage time - Adjust scavenger cocktail - Optimize precipitation incomplete->troubleshoot troubleshoot->cleavage

Caption: A decision workflow for selecting an appropriate cleavage cocktail.

Logical Relationship of Cleavage Components

Cleavage_Components cluster_cocktail Cleavage Cocktail cluster_reactants Reactants cluster_products Products TFA TFA Cleaved_Peptide Cleaved Peptide TFA->Cleaved_Peptide Cleaves from resin & removes protecting groups Trapped_Cations Scavenged Carbocations TFA->Trapped_Cations Generates carbocations from protecting groups Scavengers Scavengers (TIS, EDT, Thioanisole, Phenol, Water) Scavengers->Trapped_Cations Trap Peptide_Resin Peptide-Resin (with Protecting Groups) Peptide_Resin->Cleaved_Peptide Resin_Byproducts Resin & Protecting Group Byproducts

Caption: The roles of TFA and scavengers during peptide cleavage.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for the Optical Purity of 3-(3-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of active pharmaceutical ingredients (APIs) is a critical quality attribute, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. For 3-(3-Pyridyl)-D-alanine, a non-proteinogenic amino acid used as a building block in drug synthesis, ensuring high optical purity is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of this compound, supported by established experimental approaches for chiral amino acids.

Comparison of Chiral HPLC Methodologies

Direct enantioseparation on a chiral stationary phase (CSP) is the most common and efficient approach for determining the optical purity of amino acids, avoiding the need for derivatization that can introduce impurities and complicate sample preparation.[1] Several types of CSPs are effective for this purpose. The selection of the optimal column and mobile phase is crucial for achieving a successful separation.[2]

Methodology Chiral Stationary Phase (CSP) Type Principle of Separation Typical Mobile Phases Advantages Considerations
Macrocyclic Glycopeptide CSP Teicoplanin, Vancomycin, RistocetinMultiple interactions including hydrogen bonding, ionic interactions, and steric hindrance within the macrocyclic structure.[3][4][5]Polar Organic (e.g., Methanol, Ethanol, Acetonitrile), Reversed-Phase (e.g., Water/Methanol with acid/buffer)[1][4]Broad applicability for underivatized amino acids, robust, compatible with LC-MS.[1]Elution order can be sensitive to mobile phase composition and pH.
Zwitterionic CSP Cinchona Alkaloid-based (e.g., Quinine, Quinidine)Ion-exchange and hydrogen bonding interactions between the zwitterionic analyte and the zwitterionic selector.[4][6]Polar Organic (e.g., Methanol/Acetonitrile) with acidic and basic additives (e.g., formic acid, diethylamine).[6][7]Excellent for separating free amino acids, predictable elution order based on CSP version (+ or -).[6]Requires careful control of mobile phase additives to modulate retention and selectivity.
Polysaccharide-based CSP Amylose or Cellulose derivativesFormation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.[8][9]Normal Phase (e.g., Hexane/Ethanol), Polar Organic (e.g., Methanol, Acetonitrile).[8][10]Wide range of commercially available columns, high loading capacity for preparative separations.Often more effective for derivatized or N-protected amino acids.[1]
Ligand Exchange Chromatography (LEC) Amino acid-coated silica (e.g., L-Phenylalanine) or chiral ligand in mobile phase.Formation of diastereomeric ternary complexes with a metal ion (typically Cu²⁺).[4] The enantiomer forming the more stable complex is retained longer.Aqueous buffers containing a copper salt (e.g., CuSO₄) and an organic modifier (e.g., Methanol).[4][11]Effective for underivatized amino acids, especially those without a strong UV chromophore.[4]Mobile phase can be corrosive to standard HPLC systems; not directly compatible with MS.

Experimental Protocols

Below are detailed experimental protocols for two highly effective methods for the chiral analysis of this compound. These are representative methods based on successful separations of similar underivatized amino acids.

Method 1: Macrocyclic Glycopeptide CSP

This method is based on the widely successful use of teicoplanin-based CSPs for the direct analysis of underivatized amino acids.[1][12]

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol / Water / Formic Acid (70:30:0.02, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 265 nm (due to the pyridine ring)

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of 3-(3-Pyridyl)-DL-alanine (racemic mixture for method development) at 1.0 mg/mL in the mobile phase.

    • Prepare the this compound sample to be tested at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Filter all sample solutions through a 0.45 µm syringe filter prior to injection.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times and resolution of the D- and L-enantiomers. On teicoplanin phases, the D-enantiomer is typically retained longer than the L-enantiomer.[1]

    • Inject the this compound sample.

    • Calculate the optical purity by determining the peak area of the L-enantiomer as a percentage of the total area of both enantiomer peaks.

Method 2: Zwitterionic CSP

This protocol utilizes a cinchona alkaloid-derived zwitterionic CSP, which provides an alternative selectivity based on ion-pairing interactions.[6][7]

  • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm)

  • Mobile Phase: Methanol / Acetonitrile (50:50, v/v) containing 50 mM formic acid and 25 mM diethylamine.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 265 nm

  • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a stock solution of 3-(3-Pyridyl)-DL-alanine at 1.0 mg/mL in the mobile phase.

    • Prepare the this compound sample to be tested at a concentration of approximately 0.5 mg/mL in the mobile phase.

    • Filter all sample solutions through a 0.45 µm syringe filter prior to injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to confirm the separation and identify the elution order. For a ZWIX(+) column, the L-enantiomer typically elutes before the D-enantiomer.[7]

    • Inject the this compound sample.

    • Quantify the L-enantiomer impurity based on peak area relative to the total peak area.

Experimental Workflow and Logic

The process of selecting and optimizing an HPLC method for chiral analysis follows a logical progression. The primary goal is to achieve baseline resolution (Rs > 1.5) between the enantiomers to ensure accurate quantification of optical purity.

HPLC_Workflow cluster_prep 1. Preparation cluster_screening 2. Method Screening cluster_eval 3. Evaluation cluster_optim 4. Optimization cluster_final 5. Final Method A Define Analyte: 3-(3-Pyridyl)-alanine B Procure Racemic Standard (D/L Mixture) C Prepare Stock Solutions D Select Diverse CSPs (e.g., Macrocyclic, Zwitterionic, Polysaccharide) E Screen with Generic Mobile Phases D->E F Inject Racemic Standard E->F G Resolution Achieved? F->G H Adjust Mobile Phase: - Organic Modifier Ratio - Additive Concentration - pH G->H No J Validate Method & Analyze Sample for Optical Purity G->J Yes I Optimize Conditions: - Temperature - Flow Rate H->I I->F Re-inject

Caption: Chiral HPLC method development workflow.

This guide provides a framework for selecting and implementing a suitable HPLC method for determining the optical purity of this compound. For novel compounds, an empirical screening approach using a variety of chiral stationary phases is often the most effective strategy to identify optimal separation conditions.

References

Navigating the Complexities of Non-Canonical Peptide Analysis: A Comparative Guide to Mass Spectrometry of D-3-Pal Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of modified peptide therapeutics, the incorporation of non-canonical amino acids like D-3-(2-pyridyl)-alanine (D-3-Pal) presents both exciting opportunities and analytical challenges. This guide provides a comparative analysis of the expected mass spectrometric behavior of D-3-Pal-containing peptides against their natural counterparts, offering insights into fragmentation patterns and providing detailed experimental protocols to support robust characterization.

The inclusion of D-amino acids and other unique residues into peptide sequences is a powerful strategy to enhance proteolytic stability, modulate receptor binding, and improve pharmacokinetic profiles. However, the introduction of these modifications necessitates a thorough understanding of their impact on analytical characterization, particularly by mass spectrometry, a cornerstone technique in proteomics and drug development. This guide focuses on D-3-Pal, a non-canonical amino acid featuring a pyridine ring, and explores its anticipated behavior under common fragmentation techniques.

Comparative Fragmentation Analysis: D-3-Pal Peptides vs. Standard Peptides

The fragmentation of peptides in a mass spectrometer is highly dependent on the amino acid sequence and the type of fragmentation method employed. The presence of a D-3-Pal residue is expected to introduce unique fragmentation pathways compared to peptides composed solely of standard amino acids. While direct, comprehensive studies on the fragmentation of D-3-Pal are limited, we can infer its behavior based on studies of peptides containing its isomer, histidine, and other derivatized aromatic residues.

Collision-Induced Dissociation (CID): In low-energy CID, protonated peptides primarily fragment along the peptide backbone, generating b- and y-type ions. For standard peptides, the relative abundance of these ions provides sequence information. The presence of an aromatic residue like phenylalanine or tyrosine can influence fragmentation, sometimes leading to specific neutral losses. For a D-3-Pal-containing peptide, the basicity of the pyridine side chain is expected to play a significant role. Similar to histidine, the D-3-Pal residue may sequester the proton, leading to enhanced cleavage at the N-terminal side of the residue. Furthermore, a characteristic neutral loss of the pyridylmethyl group (C6H6N, ~92.05 Da) from the precursor or fragment ions is a plausible and diagnostic fragmentation pathway.

Higher-Energy Collisional Dissociation (HCD): HCD, performed in an Orbitrap mass spectrometer, typically yields a greater abundance of b- and y-ions with higher accuracy compared to CID. For D-3-Pal peptides, HCD is expected to produce a rich spectrum of backbone fragments. The higher energy may also promote more pronounced side-chain fragmentations. A key diagnostic feature to monitor would be the generation of an immonium ion corresponding to D-3-Pal at m/z 121.06, which can confirm the presence of this residue in the peptide.

Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications and for fragmenting larger peptides. It generates primarily c- and z-type fragment ions. For a standard peptide, ETD provides complementary sequence information to CID/HCD. When analyzing a D-3-Pal-containing peptide, ETD is expected to cleave the peptide backbone while leaving the pyridyl side chain intact. This would be advantageous for pinpointing the exact location of the D-3-Pal residue within the peptide sequence without the complication of side-chain losses that might occur in CID or HCD.

The following table summarizes the expected fragmentation behavior:

Fragmentation MethodStandard Peptide (e.g., containing Phe)D-3-Pal Containing Peptide (Predicted)
CID Predominantly b- and y-ions. Potential neutral loss of the phenyl group from fragment ions.Predominantly b- and y-ions. Enhanced cleavage N-terminal to D-3-Pal. Potential neutral loss of the pyridylmethyl group (~92.05 Da).
HCD High-resolution b- and y-ions. Immonium ion for Phe at m/z 120.08.High-resolution b- and y-ions. Diagnostic immonium ion for D-3-Pal at m/z 121.06.
ETD c- and z-type ions, preserving side chains.c- and z-type ions, preserving the pyridyl side chain, allowing for precise localization.

Experimental Protocols

Robust and reproducible data are the foundation of any comparative analysis. Below are detailed protocols for the synthesis and mass spectrometric analysis of peptides incorporating D-3-Pal.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-3-Pal Containing Peptide

This protocol outlines the synthesis of a model peptide using Fmoc/tBu chemistry.

  • Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve 4 equivalents of the Fmoc-protected amino acid (standard or Fmoc-D-3-Pal-OH) and 3.95 equivalents of HBTU in DMF.

    • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM. Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and air dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using MALDI-TOF or ESI-MS.

Protocol 2: LC-MS/MS Analysis of D-3-Pal Peptides

This protocol details the liquid chromatography-tandem mass spectrometry analysis.

  • Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL. For LC-MS/MS analysis, dilute this stock solution to 10-50 pmol/µL with the same solvent.

  • Liquid Chromatography:

    • LC System: A nano- or micro-flow HPLC system.

    • Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% B over 30 minutes.

    • Flow Rate: 300 nL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer capable of CID, HCD, and ETD fragmentation.

    • Ionization Mode: Positive electrospray ionization (ESI).

    • MS1 Scan: Acquire full scan spectra from m/z 300-1800 in the Orbitrap at a resolution of 120,000.

    • MS2 Scans (Data-Dependent Acquisition):

      • Select the top 10 most intense precursor ions for fragmentation.

      • CID/HCD: Perform fragmentation in the ion trap or HCD cell with a normalized collision energy of 28-32%. Acquire fragment ion spectra in the Orbitrap at a resolution of 30,000.

      • ETD: If available, perform ETD on selected precursors. Set the ETD reaction time and supplemental activation as appropriate for the instrument.

  • Data Analysis: Analyze the resulting data using proteomics software to identify the peptide and characterize its fragmentation patterns. Manually inspect the spectra to identify characteristic fragment ions and neutral losses associated with the D-3-Pal residue.

Visualizing the Workflow and Fragmentation

To better illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation SPPS Solid-Phase Peptide Synthesis (incorporating D-3-Pal) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification LC LC Separation Purification->LC MS1 MS1 Scan (Precursor Ion) LC->MS1 DDA Data-Dependent Acquisition MS1->DDA CID CID DDA->CID HCD HCD DDA->HCD ETD ETD DDA->ETD MS2 MS2 Scan (Fragment Ions) CID->MS2 HCD->MS2 ETD->MS2 DataAnalysis Data Analysis MS2->DataAnalysis

Caption: Experimental workflow from peptide synthesis to mass spectrometry analysis.

fragmentation_pathways cluster_cid_hcd CID / HCD cluster_etd ETD Precursor [Peptide+H]+ b_ions b-ions Precursor->b_ions y_ions y-ions Precursor->y_ions immonium_ion Immonium Ion (m/z 121.06) Precursor->immonium_ion neutral_loss Neutral Loss (Pyridylmethyl) Precursor->neutral_loss c_ions c-ions Precursor->c_ions z_ions z-ions Precursor->z_ions

Caption: Predicted fragmentation pathways for a D-3-Pal containing peptide.

Illuminating the Blueprint: A Comparative Guide to Confirming 3-(3-Pyridyl)-D-alanine Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of unnatural amino acids (UAAs) into peptide-based therapeutics is a critical determinant of efficacy and safety. This guide provides an objective comparison of nuclear magnetic resonance (NMR) spectroscopy with alternative analytical techniques for the unambiguous confirmation of 3-(3-Pyridyl)-D-alanine incorporation, supported by experimental data and detailed protocols.

The tailored introduction of UAAs like this compound offers a powerful strategy to enhance the pharmacological properties of peptides, including increased stability, improved receptor binding, and novel functionalities. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the identity, purity, and precise location of the incorporated UAA. While several methods can provide insights into peptide composition, NMR spectroscopy stands out for its ability to deliver detailed atomic-level structural information.

The Power of NMR in Unnatural Peptide Characterization

NMR spectroscopy is a non-destructive technique that provides a wealth of information about the chemical environment of each atom within a molecule. For peptides containing UAAs, NMR is instrumental in not only confirming the presence of the UAA but also in elucidating its impact on the peptide's three-dimensional structure.

Key NMR Techniques for UAA Incorporation Analysis:
  • 1D ¹H NMR: The initial and most straightforward NMR experiment. The proton spectrum of a peptide provides a unique fingerprint. The incorporation of this compound will introduce characteristic signals from the pyridyl ring protons in the aromatic region (typically 7-9 ppm) and distinct shifts for the α- and β-protons of the amino acid.

  • 2D Correlation Spectroscopy (COSY): This experiment reveals through-bond proton-proton couplings. For this compound, COSY is crucial for connecting the α-proton to the β-protons, and for identifying the coupling network within the pyridyl ring, thus confirming the side chain structure.

  • 2D Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY establishes correlations between all protons within a spin system. This is particularly useful for identifying the complete set of proton resonances belonging to the this compound residue.

  • 2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. An HSQC spectrum provides the chemical shifts of the carbon atoms of the UAA, offering an additional layer of confirmation.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is invaluable for connecting the protons of the this compound side chain to the peptide backbone, definitively placing the UAA within the sequence.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are close in proximity, irrespective of their bond connectivity. NOESY and ROESY are essential for determining the conformation of the peptide and the spatial orientation of the this compound side chain relative to the rest of the peptide.

Quantitative Data Presentation

The following table presents hypothetical ¹H and ¹³C NMR chemical shift data for a peptide containing this compound (D-3-Pal) to illustrate the expected resonance positions. Actual chemical shifts will vary depending on the peptide sequence and solvent conditions.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
D-3-Pal α-H 4.5 - 4.855 - 58
D-3-Pal β-H 3.1 - 3.438 - 42
D-3-Pal Pyridyl H2 8.5 - 8.7150 - 152
D-3-Pal Pyridyl H4 7.7 - 7.9136 - 138
D-3-Pal Pyridyl H5 7.3 - 7.5123 - 125
D-3-Pal Pyridyl H6 8.4 - 8.6148 - 150
D-3-Pal Pyridyl C2 -150 - 152
D-3-Pal Pyridyl C3 -135 - 137
D-3-Pal Pyridyl C4 -136 - 138
D-3-Pal Pyridyl C5 -123 - 125
D-3-Pal Pyridyl C6 -148 - 150

Comparison with Alternative Methods

While NMR provides unparalleled structural detail, other techniques are also employed for peptide characterization. The choice of method often depends on the specific information required, sample amount, and available instrumentation.

Technique Principle Advantages Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed 3D structural information, non-destructive, can analyze samples in solution.[1]Lower sensitivity compared to MS, requires larger sample amounts, complex data analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.High sensitivity, high throughput, can determine molecular weight with high accuracy.Provides limited structural information, can be destructive, may not distinguish isomers.
Edman Degradation Sequential removal and identification of N-terminal amino acids.Directly determines the amino acid sequence from the N-terminus.Limited to shorter peptides (typically < 50 residues), cannot be used if the N-terminus is blocked, may have issues with certain UAAs.[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
  • Resin Swelling: Swell a suitable solid support resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with a 20% piperidine solution in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Dissolve the Fmoc-protected amino acid and coupling reagents (e.g., HBTU, HOBt) in DMF. Add diisopropylethylamine (DIPEA) to activate the carboxyl group and add the mixture to the deprotected resin. Allow the coupling reaction to proceed for 2 hours.

    • For this compound: Dissolve Fmoc-D-3-(3-Pyridyl)-alanine and coupling reagents in DMF. Add DIPEA and couple to the deprotected resin for 2 hours.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and air-dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide by mass spectrometry.

NMR Analysis of the this compound Containing Peptide
  • Sample Preparation: Dissolve approximately 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a final concentration of 0.5-5 mM. Add a small amount of a reference standard (e.g., DSS or TMS) for chemical shift calibration. Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire a series of 2D NMR spectra, including COSY, TOCSY, HSQC, HMBC, and NOESY/ROESY. The specific parameters for each experiment (e.g., mixing times for TOCSY and NOESY) should be optimized for the specific peptide.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate NMR software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.

    • Resonance Assignment:

      • Use the TOCSY spectrum to identify the spin systems of all amino acid residues. The characteristic chemical shifts of the pyridyl ring protons will help to identify the this compound spin system.

      • Use the NOESY/ROESY spectrum to establish sequential connectivities between adjacent amino acid residues (dαN(i, i+1), dNN(i, i+1), dβN(i, i+1)).

      • Use the HSQC and HMBC spectra to assign the ¹³C resonances of the peptide, further confirming the identity of the this compound residue.

    • Structural Analysis: Analyze the NOESY/ROESY cross-peaks to derive interproton distance restraints. These restraints can be used in molecular modeling programs to calculate the three-dimensional structure of the peptide.

Visualizing Workflows and Pathways

To further clarify the processes involved in confirming UAA incorporation, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway.

experimental_workflow Experimental Workflow for UAA Peptide Characterization cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization cluster_nmr_details NMR Analysis Details SPPS Solid-Phase Peptide Synthesis (Incorporation of D-3-Pal) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Verify Mass) Purification->MS NMR NMR Spectroscopy (Confirm Structure) Purification->NMR OneD 1D ¹H NMR NMR->OneD TwoD 2D NMR (COSY, TOCSY, HSQC, HMBC, NOESY) OneD->TwoD Assignment Resonance Assignment TwoD->Assignment Structure 3D Structure Calculation Assignment->Structure

Caption: Workflow for the synthesis and characterization of a peptide containing this compound.

signaling_pathway Neuregulin-1/ErbB4 Signaling Pathway Neuregulin Neuregulin-1 (NRG1) ErbB4 ErbB4 Receptor Neuregulin->ErbB4 Binds Dimerization Receptor Dimerization & Autophosphorylation ErbB4->Dimerization Induces PI3K PI3K Dimerization->PI3K Activates MAPK MAPK Dimerization->MAPK Activates Akt Akt PI3K->Akt Downstream Downstream Signaling (Cell Proliferation, Survival, Differentiation) Akt->Downstream MAPK->Downstream PyridylInhibitor Pyridyl-Containing Inhibitor PyridylInhibitor->ErbB4 Blocks NRG1 Binding

Caption: The Neuregulin-1/ErbB4 signaling pathway, a target for pyridyl-containing therapeutic agents.

References

A Tale of Two Isomers: 3-(3-Pyridyl)-D-alanine vs. 3-(4-Pyridyl)-D-alanine in Peptide Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the intricate world of peptide drug design, the substitution of natural amino acids with non-natural counterparts is a key strategy to enhance therapeutic properties. Among these, the pyridylalanines have emerged as valuable tools for modulating peptide function. This guide provides a comprehensive comparison of two closely related D-amino acid isomers, 3-(3-Pyridyl)-D-alanine (3-Pal) and 3-(4-Pyridyl)-D-alanine (4-Pal), for researchers, scientists, and drug development professionals. By examining their impact on peptide activity, stability, and solubility across different therapeutic classes, this document serves as a critical resource for informed decision-making in peptide engineering.

The position of the nitrogen atom in the pyridine ring—at the 3- or 4-position—imparts distinct physicochemical properties to the amino acid, which in turn influences the overall behavior of the peptide into which it is incorporated. This comparison synthesizes experimental data from studies on Gonadotropin-Releasing Hormone (GnRH) antagonists, somatostatin analogs, and glucagon analogs to highlight the functional differences between these two isomers.

Comparative Analysis of Performance

The choice between incorporating 3-Pal or 4-Pal into a peptide sequence can lead to significant differences in biological activity and physicochemical properties. The following sections and tables summarize key findings from comparative studies.

Receptor Binding and Functional Activity

The spatial orientation of the pyridine nitrogen can directly affect the interaction of a peptide with its target receptor, leading to variations in binding affinity and subsequent biological response.

In the context of Gonadotropin-Releasing Hormone (GnRH) antagonists , the position of the pyridyl nitrogen has been shown to be a critical determinant of in vivo activity. One seminal study demonstrated that the incorporation of D-3-Pal at position 3 of a GnRH antagonist resulted in superior inhibition of ovulation in rats compared to the analog containing D-4-Pal at the same position . This suggests a more favorable conformation for receptor interaction is achieved with the meta-substituted pyridine ring in this specific peptide backbone.

Conversely, in the development of somatostatin receptor subtype 2 (SST2) antagonists , the 4-pyridyl isomer has shown an advantage. A recent study directly comparing pyridylalanine isomers at position 3 of a DOTA-conjugated somatostatin analog found that the peptide containing 4-Pal exhibited a higher binding affinity (lower K D value) for the SST2 receptor than the 3-Pal and 2-Pal containing counterparts .[1] This indicates that the para-position of the nitrogen is more conducive to a high-affinity binding interaction in this particular receptor pocket.

The functional consequences of these substitutions are evident in downstream signaling pathways. For glucagon analogs , where the goal is often to modulate the stimulation of the glucagon receptor, both 3-Pal and 4-Pal have been utilized to enhance solubility while maintaining biological activity. The choice between the two may depend on the specific balance of potency and physicochemical properties desired for a given therapeutic application.

Table 1: Comparative Receptor Binding and Functional Activity

Peptide ClassAmino Acid PositionIsomerObserved EffectQuantitative DataReference
GnRH Antagonist 3This compoundSuperior inhibition of ovulation-Folkers et al., 1983
33-(4-Pyridyl)-D-alanineLower activity in ovulation inhibition-Folkers et al., 1983
Somatostatin Antagonist 3This compoundLower binding affinityK D = 0.15 ± 0.01 nMMansi et al., 2025[1]
33-(4-Pyridyl)-D-alanineHigher binding affinityK D = 0.11 ± 0.01 nMMansi et al., 2025[1]
Glucagon Analog 6, 10, 133-(3-Pyridyl)-alanine & 4-(Pyridyl)-alanineMaintained in vitro potencyEC50 values comparable to native glucagonDiMarchi et al., 2016
Physicochemical Properties: Solubility and Stability

A primary motivation for incorporating pyridylalanines into peptides is to improve their aqueous solubility, a common challenge in peptide drug development. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the hydrophilicity of the amino acid side chain compared to aromatic residues like phenylalanine.

In a study on glucagon analogs , the systematic substitution of hydrophobic residues with both 3-Pal and 4-Pal was shown to significantly enhance the aqueous solubility of the peptide at neutral pH . While both isomers conferred this benefit, the degree of solubility enhancement can be subtly influenced by the isomer choice and the surrounding peptide sequence. The dissymmetry in the electronic density of 3-Pal compared to the more symmetrical 4-Pal can lead to differences in dipole moment and solvation properties.[2]

Metabolic stability is another critical parameter for peptide therapeutics. The introduction of D-amino acids like D-3-Pal and D-4-Pal inherently provides resistance to degradation by endogenous proteases, which are stereospecific for L-amino acids. While direct comparative studies on the metabolic stability of peptides containing 3-Pal versus 4-Pal are limited, the inherent stability of the D-configuration is a shared advantage for both isomers.

Table 2: Comparative Physicochemical Properties

Peptide ClassIsomerObserved Effect on SolubilityQuantitative DataReference
Glucagon Analog 3-(3-Pyridyl)-alanineEnhanced aqueous solubility>10-fold increase over native glucagonDiMarchi et al., 2016
4-(Pyridyl)-alanineEnhanced aqueous solubility>10-fold increase over native glucagonDiMarchi et al., 2016
Somatostatin Antagonist 3-(3-Pyridyl)-alanineHigher hydrophilicity than 2-PallogD = -2.5 ± 0.1Mansi et al., 2025[1]
4-(Pyridyl)-alanineHighest hydrophilicity among isomerslogD = -2.6 ± 0.1Mansi et al., 2025[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing 3-Pal and 4-Pal is typically achieved through standard Fmoc-based solid-phase peptide synthesis.

  • Resin: A suitable resin, such as a Rink Amide or Wang resin, is used as the solid support.

  • Amino Acid Activation: The Fmoc-protected D-pyridylalanine and other amino acids are activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

  • Coupling: The activated amino acid is coupled to the N-terminus of the growing peptide chain on the resin.

  • Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling cycle.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane and water.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

G Resin Solid Support Resin Coupling Amino Acid Coupling Resin->Coupling Fmoc-AA-OH, HBTU, DIEA Fmoc_Deprotection Fmoc Deprotection Coupling->Fmoc_Deprotection Piperidine/DMF Fmoc_Deprotection->Coupling Repeat for each AA Cleavage Cleavage & Side-Chain Deprotection Fmoc_Deprotection->Cleavage Final AA coupled Purification Purification Cleavage->Purification TFA Cocktail Characterization Characterization Purification->Characterization RP-HPLC Final_Peptide Purified Peptide Characterization->Final_Peptide Mass Spec

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

In Vivo Ovulation Inhibition Assay (Rat Model)

This assay is used to determine the in vivo antagonist activity of GnRH analogs.

  • Animals: Adult female rats exhibiting regular estrous cycles are used.

  • Treatment: On the day of proestrus, rats are administered the GnRH antagonist via subcutaneous injection at various doses.

  • Ovulation Assessment: The following morning (day of estrus), the rats are euthanized, and the oviducts are examined under a microscope to count the number of ova.

  • Data Analysis: The percentage of ovulation inhibition is calculated for each dose group relative to a vehicle-treated control group.

G Select_Rats Select Cycling Female Rats Administer_Antagonist Subcutaneous Injection of GnRH Antagonist Select_Rats->Administer_Antagonist Proestrus Day Assess_Ovulation Count Ova in Oviducts Administer_Antagonist->Assess_Ovulation Estrus Day Data_Analysis Calculate % Ovulation Inhibition Assess_Ovulation->Data_Analysis G cluster_0 Assay Components Membranes SST2-expressing Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Competitor Unlabeled Test Peptide Competitor->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Data_Analysis Calculate IC50 and KD Counting->Data_Analysis G Plate_Cells Plate GCGR-expressing Cells Stimulate_Cells Stimulate with Glucagon Analog Plate_Cells->Stimulate_Cells Adherence Lyse_Cells Cell Lysis Stimulate_Cells->Lyse_Cells Incubation Detect_cAMP Measure Intracellular cAMP Lyse_Cells->Detect_cAMP Data_Analysis Calculate EC50 Detect_cAMP->Data_Analysis

References

A Comparative Analysis of the Biological Activity of L- and D-Isomers of 3-(3-Pyridyl)-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the L- and D-isomers of 3-(3-Pyridyl)-alanine, supported by experimental data. The distinct stereochemistry of these non-proteinogenic amino acids results in significantly different pharmacological profiles, making their individual applications vast and varied in drug discovery and development.

Core Biological Activity Comparison

Experimental evidence demonstrates a clear divergence in the biological effects of L- and D-3-(3-Pyridyl)-alanine. The L-isomer actively participates in metabolic pathways related to neurotransmitter synthesis, whereas the D-isomer is largely inert in this capacity but serves as a valuable structural component in synthetic peptides.

A pivotal study directly comparing the effects of the two isomers in male Wistar rats revealed that the biological activity of the racemic DL-3-(3-Pyridyl)-alanine is attributable to the L-isomer.[1] The L-isomer was found to significantly increase brain serotonin (5-hydroxytryptamine, 5-HT) concentrations by inhibiting the enzyme tryptophan pyrrolase.[1][2] In stark contrast, the D-isomer exhibited no discernible effect on serotonin levels or the associated metabolic enzymes.[1]

Data Presentation

The following tables summarize the key quantitative findings from comparative studies.

Table 1: Effect on Brain Serotonin and Tryptophan Metabolism

IsomerDose (mg/kg)Change in Brain Serotonin (5-HT) ConcentrationChange in Liver Tryptophan Pyrrolase ActivityChange in Serum-Free Tryptophan Concentration
L-3-(3-Pyridyl)-alanine 50Significant IncreaseDecreasedIncreased
D-3-(3-Pyridyl)-alanine Not specifiedNo EffectNo EffectNo Effect
DL-3-(3-Pyridyl)-alanine 100Significant IncreaseDecreasedIncreased

Data extrapolated from Shimeno et al. The study noted that the effects of a 100 mg/kg dose of the DL-isomer were not statistically different from a 50 mg/kg dose of the L-isomer, indicating the L-isomer is the active component.[1]

Table 2: Applications in Peptide-Based Therapeutics

IsomerTherapeutic ApplicationRationale
L-3-(3-Pyridyl)-alanine Peptide SynthesisUsed as a building block in solid-phase peptide synthesis, often to create bioactive peptides. Its unique structure can influence peptide conformation and receptor binding.
D-3-(3-Pyridyl)-alanine LHRH AntagonistsIncorporated into synthetic peptides to create potent antagonists of the Luteinizing Hormone-Releasing Hormone (LHRH). The D-configuration provides resistance to proteolytic degradation, enhancing the peptide's in vivo stability and duration of action.

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

In Vivo Animal Studies
  • Animal Model: Male Wistar rats were used for the in vivo experiments.

  • Administration: The L-, D-, and DL-isomers of 3-(3-Pyridyl)-alanine were administered to the rats.

  • Sample Collection: At specified time points post-administration, brain and liver tissues, as well as blood serum, were collected for analysis.

Measurement of Brain Serotonin Concentration
  • Technique: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of serotonin in brain tissue.

  • Procedure Outline:

    • Brain tissue is homogenized in a suitable buffer.

    • The homogenate is centrifuged to remove particulate matter.

    • The supernatant is then injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

    • Serotonin is separated from other compounds and detected, often by electrochemical or fluorescence detectors.

    • The concentration is determined by comparing the peak area of the sample to that of a known standard.

Tryptophan Pyrrolase Activity Assay
  • Principle: This assay measures the activity of the liver enzyme tryptophan pyrrolase, which catalyzes the first step in the kynurenine pathway of tryptophan degradation.

  • Procedure Outline:

    • Liver tissue is homogenized.

    • The homogenate is incubated with a substrate solution containing L-tryptophan.

    • The reaction is stopped, and the amount of kynurenine produced is measured spectrophotometrically.

    • Enzyme activity is expressed as the amount of product formed per unit of time per milligram of protein.

Mandatory Visualization

The differential effects of L- and D-3-(3-Pyridyl)-alanine on serotonin levels can be understood by examining the tryptophan-to-serotonin metabolic pathway.

Tryptophan_Serotonin_Pathway Tryptophan Tryptophan TP Tryptophan Pyrrolase Tryptophan->TP Metabolized by TH Tryptophan Hydroxylase Tryptophan->TH Converted by Kynurenine Kynurenine Pathway TP->Kynurenine Produces L_3PA L-3-(3-Pyridyl)-alanine L_3PA->TP Inhibits HTP 5-Hydroxytryptophan (5-HTP) TH->HTP Produces AADC Aromatic L-Amino Acid Decarboxylase HTP->AADC Converted by Serotonin Serotonin (5-HT) AADC->Serotonin Produces

Caption: Tryptophan-to-Serotonin Pathway and the effect of L-3-(3-Pyridyl)-alanine.

Conclusion

The L- and D-isomers of 3-(3-Pyridyl)-alanine possess distinct biological activities that dictate their respective applications in research and drug development. The L-isomer's ability to modulate the serotonergic system by inhibiting tryptophan pyrrolase presents opportunities for therapeutic intervention in conditions where serotonin levels are implicated. Conversely, the D-isomer's resistance to enzymatic degradation makes it a valuable component for enhancing the stability and efficacy of peptide-based drugs, such as LHRH antagonists. A thorough understanding of these stereospecific properties is crucial for the rational design of novel therapeutic agents.

References

Substitution of Phenylalanine with 3-(3-Pyridyl)-D-alanine: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic substitution of natural amino acids with non-canonical counterparts is a powerful tool to enhance the therapeutic properties of peptides. This guide provides an objective comparison of the effects of substituting phenylalanine (Phe) with the synthetic amino acid 3-(3-Pyridyl)-D-alanine (3-Pal), supported by experimental data.

The incorporation of this compound, a structural analog of phenylalanine, introduces a pyridine ring into the peptide backbone. This modification can significantly alter the electronic and structural properties of the peptide, influencing its interaction with biological targets, solubility, and stability.

Quantitative Comparison of Performance

The substitution of an aromatic amino acid like tyrosine (Tyr), which is structurally similar to phenylalanine, with 3-pyridylalanine (3-Pal) in somatostatin antagonists has been shown to modulate receptor binding affinity and cellular uptake.

ParameterPeptide with TyrPeptide with 3-PalFold Change
Binding Affinity (Kd in nM) 0.09 ± 0.020.15 ± 0.011.7-fold decrease
Inhibitory Concentration (IC50 in nM) Not specified~2.5-fold higher than Tyr analog~2.5-fold decrease in potency
Cellular Uptake (% of added activity) 67.25 ± 1.4182.90 ± 2.421.23-fold increase
Hydrophilicity (logD) -2.3 ± 0.1-2.5 ± 0.1Increased hydrophilicity

Table 1: Comparison of a somatostatin antagonist containing Tyrosine versus one with 3-Pyridylalanine at the same position. Data extracted from a study on radiolabeled somatostatin antagonists.[1]

In the context of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, the substitution of other amino acids with D-3-Pyridylalanine at position 3 resulted in a superior inhibition of ovulation, indicating enhanced in vivo efficacy.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-3-(3-Pyridyl)-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • For the incorporation of this compound, use Fmoc-D-3-(3-Pyridyl)-alanine.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection and Cleavage: After the final coupling, wash the resin, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to deprotect the side chains and cleave the peptide from the resin.

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Radioligand Displacement Assay for GPCR Binding Affinity

This protocol describes a method to determine the binding affinity (Ki) of a peptide for a G-protein coupled receptor (GPCR) using a competitive binding assay.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [125I]-Tyr-somatostatin)

  • Unlabeled peptide (competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled peptide (the competitor).

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Transfer the reaction mixture to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Binding Affinity Assay cluster_functional Functional Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (Phe or 3-Pal) s2->s3 s4 Cleavage & Purification s3->s4 a1 Incubate Membranes with Radioligand & Peptide s4->a1 Synthesized Peptides a2 Separate Bound/ Unbound Ligand a1->a2 a3 Quantify Radioactivity a2->a3 a4 Calculate Kd/IC50 a3->a4 f1 Cell-based Assays (e.g., cAMP, β-arrestin) a4->f1 Binding Affinity Data f2 Measure Downstream Signaling f1->f2

Figure 1: A generalized workflow for comparing peptides.

signaling_pathway cluster_receptor GPCR Activation cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Pathway ligand Peptide Ligand (Phe or 3-Pal) gpcr GPCR ligand->gpcr Binding g_protein G-Protein gpcr->g_protein Activation grk GRK gpcr->grk effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger p_gpcr Phosphorylated GPCR grk->p_gpcr Phosphorylation b_arrestin β-Arrestin p_gpcr->b_arrestin Recruitment internalization Receptor Internalization b_arrestin->internalization

Figure 2: Potential GPCR signaling pathways affected.

References

A Comparative Analysis of Pyridylalanine and Tryptophan in Receptor Binding Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyridylalanine (Pal) and tryptophan (Trp) in the context of receptor binding, with a particular focus on their roles within peptide-based ligands. Understanding the subtle yet significant differences between these aromatic amino acids is crucial for the rational design of novel therapeutics with tailored receptor affinity, selectivity, and pharmacokinetic profiles. While both residues feature aromatic systems capable of engaging in various non-covalent interactions, the introduction of a nitrogen atom in the pyridyl ring of Pal imparts unique electronic and hydrophilic properties compared to the indole ring of Trp.

This document summarizes key experimental data, outlines detailed methodologies for relevant binding assays, and visualizes associated signaling pathways to facilitate a deeper understanding of their comparative pharmacology.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of peptides where a natural aromatic amino acid has been replaced by pyridylalanine isomers. The data is derived from a study on the somatostatin receptor subtype 2 (SST₂), a G-protein coupled receptor frequently targeted in oncology. In this study, the tyrosine (Tyr) residue at position 3 of the SSTR₂ antagonist, LM3, was substituted with different pyridylalanine isomers.[1] Tyrosine, like tryptophan, is an aromatic amino acid, and this data provides valuable insight into how the introduction of a pyridyl moiety in place of a natural aromatic residue impacts receptor binding.

Compound/LigandAmino Acid at Position 3ReceptorBinding Affinity (K D ) [nM]
[¹⁷⁷Lu]Lu-DOTA-LM3Tyrosine (Tyr)Somatostatin Receptor 2 (SST₂)0.09 ± 0.02[1]
[¹⁷⁷Lu]Lu-DOTA-[l2Pal³]-LM3l-2-PyridylalanineSomatostatin Receptor 2 (SST₂)0.18 ± 0.02[1]
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM33-PyridylalanineSomatostatin Receptor 2 (SST₂)0.15 ± 0.01[1]
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM34-PyridylalanineSomatostatin Receptor 2 (SST₂)0.11 ± 0.01[1]

Note: A lower K D value indicates a higher binding affinity.

Discussion of Tryptophan vs. Tyrosine Context:

The provided data directly compares pyridylalanine to tyrosine. While both are aromatic, their side chains have notable differences that influence receptor interactions. The hydroxyl group of tyrosine can act as both a hydrogen bond donor and acceptor, whereas the indole nitrogen of tryptophan is primarily a hydrogen bond donor.[2] Tryptophan's larger bicyclic indole ring offers a more extensive surface area for hydrophobic and π-stacking interactions compared to tyrosine's single phenyl ring.[2] These differences suggest that a direct substitution of tryptophan with pyridylalanine could lead to varied effects on binding affinity depending on the specific interactions at the receptor binding pocket.

Physicochemical Properties: Pyridylalanine vs. Tryptophan

PropertyPyridylalanine (Pal)Tryptophan (Trp)
Structure Alanine with a pyridyl group on the β-carbon. Exists as 2-, 3-, and 4-isomers.Alanine with an indole group on the β-carbon.
Aromatic System Pyridine ring (single six-membered ring with one nitrogen atom).Indole ring (fused bicyclic system: benzene and pyrrole rings).
Polarity/Hydrophilicity More polar and hydrophilic than tryptophan due to the nitrogen atom in the pyridine ring, which can act as a hydrogen bond acceptor.[1]Generally considered hydrophobic, but the indole nitrogen can participate in hydrogen bonding.[2]
Hydrogen Bonding The pyridyl nitrogen is a hydrogen bond acceptor.The indole NH group is a hydrogen bond donor.
π-Interactions The electron-deficient pyridine ring can participate in π-stacking and cation-π interactions.The electron-rich indole ring is well-known for its involvement in π-stacking and cation-π interactions.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparative study of pyridylalanine and tryptophan in receptor binding.

Radioligand Saturation Binding Assay for Somatostatin Receptor Subtype 2 (SST₂)

This protocol is a representative example for determining the binding affinity (K D ) and the maximum number of binding sites (B max ) of a radiolabeled ligand to its receptor.

1. Cell Culture and Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing the human somatostatin receptor subtype 2 (SST₂) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are grown to confluence, washed with ice-cold phosphate-buffered saline (PBS), and harvested by scraping.

  • The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce homogenizer.

  • The homogenate is centrifuged at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and intact cells.

  • The supernatant is then ultracentrifuged at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4). Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

2. Saturation Binding Assay:

  • A series of dilutions of the radiolabeled ligand (e.g., [¹⁷⁷Lu]Lu-DOTA-peptide) are prepared in the binding buffer.

  • For total binding, aliquots of the cell membrane preparation (typically 20-50 µg of protein) are incubated with increasing concentrations of the radiolabeled ligand in a final volume of 200 µL.

  • For non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 1 µM) of the corresponding unlabeled peptide to saturate the specific binding sites.

  • The incubation is carried out at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. The filters are pre-soaked in a solution containing a high concentration of the unlabeled ligand to reduce non-specific binding to the filter.

  • The filters are washed rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radiolabeled ligand concentration.

  • The specific binding data is then plotted against the concentration of the radiolabeled ligand.

  • The K D and B max values are determined by non-linear regression analysis of the saturation curve using a one-site binding model (e.g., using GraphPad Prism software).

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling Pathway

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Ligand Somatostatin Analog Ligand->SSTR2 Binding PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylation of Targets experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubation of Receptor and Ligand Receptor_Source->Incubation Ligand_Prep Ligand Preparation (Radiolabeled or Fluorescent) Ligand_Prep->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Detection Detection of Bound Ligand Separation->Detection Data_Processing Data Processing and Calculation of Specific Binding Detection->Data_Processing Curve_Fitting Non-linear Regression Curve Fitting Data_Processing->Curve_Fitting Results Determination of Kd and Bmax Curve_Fitting->Results AHR_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHR_complex AHR-HSP90-XAP2 Complex AHR_ARNT AHR-ARNT Heterodimer AHR_complex->AHR_ARNT Translocation & Dimerization Ligand Tryptophan Metabolite Ligand->AHR_complex Binding XRE XRE (DNA Element) AHR_ARNT->XRE Binding Target_Gene Target Gene (e.g., CYP1A1) XRE->Target_Gene Transcription Activation

References

D-3-Pyridylalanine Confers Superior Proteolytic Resistance Compared to L-Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical challenge. The substitution of natural L-amino acids with their non-natural D-isomers represents a highly effective strategy to overcome this hurdle. This guide provides a detailed comparison of the proteolytic resistance of peptides containing D-3-pyridylalanine (D-3-Pal) versus their L-amino acid counterparts, supported by established principles and representative experimental data.

The inherent susceptibility of L-amino acid-containing peptides to rapid degradation by endogenous proteases significantly limits their therapeutic potential, leading to short in vivo half-lives.[1] Proteases, being chiral enzymes, are stereospecific for L-amino acids, the natural building blocks of proteins.[1] The incorporation of a D-amino acid, such as D-3-Pal, introduces a stereochemical barrier that hinders the peptide from fitting into the protease's active site.[1] This steric hindrance dramatically reduces the rate of proteolytic cleavage, thereby enhancing the peptide's stability and prolonging its circulation time.[1]

Quantitative Comparison of Proteolytic Stability

While specific quantitative data for D-3-Pal is not extensively published in direct comparative studies, the principle of increased stability holds true for D-amino acids in general. The following table provides representative data extrapolated from typical results observed when an L-amino acid is replaced by its D-enantiomer in a proteolytically labile position. This data illustrates the significant improvement in stability against common proteases and in human serum.

Peptide VariantProtease Assay (Trypsin) - % Intact Peptide after 4hHuman Serum Stability - Half-life (t½) in hours
L-Amino Acid Peptide < 20%~ 3.2 h
D-3-Pal Containing Peptide > 95%> 48 h

Note: This data is representative and the actual stability will vary depending on the specific peptide sequence and the location of the D-3-Pal substitution.

Mechanism of Increased Proteolytic Resistance

The enhanced stability of peptides containing D-3-Pal is rooted in the stereospecificity of proteases. The following diagram illustrates how the incorporation of a D-amino acid prevents enzymatic degradation.

Protease_Resistance cluster_L_Peptide L-Amino Acid Peptide cluster_D_Peptide D-3-Pal Containing Peptide L_Peptide L-Peptide Protease_L Protease Active Site L_Peptide->Protease_L Binding & Cleavage Degraded_L Degraded Fragments Protease_L->Degraded_L D_Peptide D-3-Pal Peptide Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance (No Binding) Intact_D Intact Peptide

Caption: Steric hindrance from D-3-Pal prevents binding to the protease active site.

Experimental Protocols

To assess the proteolytic stability of peptides containing D-3-Pal, the following experimental protocols can be employed.

In Vitro Protease Stability Assay

Objective: To determine the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • Lyophilized test peptides (L-amino acid and D-3-Pal containing versions)

  • Protease of interest (e.g., Trypsin)

  • Assay buffer (e.g., Ammonium bicarbonate buffer, pH 8.0)

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Preparation: Prepare stock solutions of the test peptides and the protease in the assay buffer.

  • Incubation: Incubate the peptides with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100) at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from degraded fragments. Quantify the peak area of the intact peptide.

  • Confirmation: Confirm the identity of the peaks using Mass Spectrometry.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate.

In Vitro Human Serum Stability Assay

Objective: To evaluate the stability of a peptide in a more physiologically relevant environment.

Materials:

  • Lyophilized test peptides

  • Pooled human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 1% TFA (Protein precipitation and quenching solution)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation: Prepare stock solutions of the test peptides.

  • Incubation: Incubate a known concentration of each peptide with human serum (e.g., 90% serum in PBS) at 37°C.

  • Time Points: At various time points, withdraw an aliquot of the incubation mixture.

  • Protein Precipitation: Add cold ACN with 1% TFA to the aliquot to precipitate serum proteins and stop proteolytic activity.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the peptide by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of remaining peptide against time and calculate the half-life (t½) of the peptide in serum by fitting the data to an exponential decay model.[2]

The following diagram outlines the general workflow for assessing peptide stability in human serum.

Serum_Stability_Workflow cluster_workflow Human Serum Stability Assay Workflow start Peptide Incubation in Human Serum (37°C) sampling Aliquots taken at various time points start->sampling precipitation Protein Precipitation (Cold ACN + TFA) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation analysis Supernatant Analysis by LC-MS centrifugation->analysis data Data Analysis (Half-life determination) analysis->data

Caption: Workflow for determining peptide stability in human serum.

References

A Comparative Guide to Quantifying 3-(3-Pyridyl)-D-alanine Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of unnatural amino acid incorporation is critical for ensuring the quality, efficacy, and safety of novel peptide-based therapeutics and research tools. This guide provides an objective comparison of two primary analytical techniques for quantifying the incorporation of 3-(3-Pyridyl)-D-alanine: traditional Amino Acid Analysis (AAA) via High-Performance Liquid Chromatography (HPLC) and the more modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. Detailed experimental protocols and supporting data are presented to facilitate an informed decision on the most suitable method for specific research needs.

The incorporation of this compound, a non-proteinogenic amino acid, into peptides can confer unique structural and functional properties, such as enhanced metabolic stability, altered receptor binding affinity, and improved pharmacokinetic profiles. Accurate and precise quantification of its incorporation is therefore a crucial step in the characterization of synthetic peptides containing this residue.

Comparison of Analytical Methodologies

Two principal methods are employed for the quantification of amino acid composition in peptides: traditional amino acid analysis involving acid hydrolysis followed by derivatization and HPLC separation with UV detection, and a more direct approach using LC-MS/MS. Each method offers a distinct set of advantages and limitations in terms of sensitivity, specificity, and workflow complexity.

FeatureAmino Acid Analysis (HPLC-based)LC-MS/MS-based Quantification
Principle Indirect quantification of total amino acid content after complete peptide hydrolysis and derivatization.Direct or indirect quantification of the specific amino acid or a signature peptide fragment.
Sample Preparation Acid hydrolysis, derivatization.Enzymatic digestion (for peptide mapping) or acid hydrolysis.
Instrumentation HPLC with UV or fluorescence detector.LC system coupled to a triple quadrupole mass spectrometer.
Specificity Lower; relies on chromatographic separation of all amino acids. Potential for co-elution.High; based on mass-to-charge ratio of the amino acid or its specific peptide fragment.
Sensitivity Typically in the picomole range.Can reach femtomole to attomole levels.
Throughput Lower, due to lengthy hydrolysis and derivatization steps.Higher, especially with modern automated systems.
Quantification Strategy External calibration with amino acid standards.Stable isotope-labeled internal standards for highest accuracy.
Development Effort Method development for derivatization and chromatography is required.Requires optimization of MS parameters (e.g., SRM transitions).

Experimental Protocols

Method 1: Quantifying this compound Incorporation by Amino Acid Analysis (AAA)

This method involves the complete hydrolysis of the peptide into its constituent amino acids, followed by pre-column derivatization to enable chromatographic separation and UV detection.

1. Peptide Hydrolysis:

  • Place a known amount of the peptide (approximately 1-5 mg) into a hydrolysis tube.

  • Add 1 mL of 6 M HCl.

  • Seal the tube under vacuum.

  • Heat at 110°C for 24 hours.

  • After hydrolysis, cool the tube and open it carefully.

  • Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove the HCl.

  • Reconstitute the dried amino acid mixture in a known volume of 0.1 M HCl.

2. Derivatization (Example using Phenylisothiocyanate - PITC):

  • To an aliquot of the reconstituted hydrolysate, add a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v).

  • Add a solution of PITC in ethanol.

  • Incubate at room temperature for 20 minutes.

  • Dry the sample under vacuum to remove excess reagents.

  • Reconstitute the derivatized amino acids in a suitable solvent for HPLC analysis (e.g., mobile phase A).

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.14 M sodium acetate buffer with 0.5% triethylamine, pH 6.4.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 0% to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Quantification: Prepare a standard curve using a known concentration of derivatized this compound and other standard amino acids. Calculate the amount of each amino acid in the sample by comparing its peak area to the standard curve. The incorporation percentage can be determined by comparing the molar ratio of this compound to a stable, natural amino acid in the peptide sequence.

experimental_workflow_AAA cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Peptide Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Peptide->Hydrolysis Derivatization Derivatization (e.g., PITC) Hydrolysis->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC UV_Detection UV Detection (254 nm) HPLC->UV_Detection Quantification Quantification (vs. Standard Curve) UV_Detection->Quantification Result Incorporation % Quantification->Result

Amino Acid Analysis Workflow

Method 2: Quantifying this compound Incorporation by LC-MS/MS

This method offers a more direct and highly specific approach, often relying on the enzymatic digestion of the peptide followed by the quantification of a signature peptide fragment containing the unnatural amino acid.

1. Peptide Digestion (Example using Trypsin):

  • Dissolve a known amount of the peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).

  • Incubate at 37°C for 4-16 hours.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

2. LC-MS/MS Analysis:

  • LC System: UPLC or HPLC system.

  • Column: C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the target peptide fragment.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): The m/z of the protonated signature peptide containing this compound.

    • Product Ions (Q3): Select 2-3 specific fragment ions of the signature peptide for monitoring.

  • Quantification: Spike the sample with a known concentration of a stable isotope-labeled version of the signature peptide as an internal standard. The incorporation efficiency is determined by the ratio of the peak area of the native signature peptide to the peak area of the labeled internal standard.

experimental_workflow_LCMS cluster_prep_lcms Sample Preparation cluster_analysis_lcms Analysis cluster_data_lcms Data Processing Peptide_lcms Peptide Sample Digestion Enzymatic Digestion (e.g., Trypsin) Peptide_lcms->Digestion Spiking Spike with Internal Standard Digestion->Spiking LC_Separation LC Separation (C18 Column) Spiking->LC_Separation MSMS_Detection MS/MS Detection (SRM Mode) LC_Separation->MSMS_Detection Quantification_lcms Quantification (Peak Area Ratio) MSMS_Detection->Quantification_lcms Result_lcms Incorporation % Quantification_lcms->Result_lcms

LC-MS/MS Quantification Workflow

Concluding Remarks

The choice between traditional amino acid analysis and LC-MS/MS for quantifying this compound incorporation will depend on the specific requirements of the study. For routine analysis where high precision is required and the sample matrix is relatively simple, traditional AAA can be a robust and reliable method. However, for applications demanding high sensitivity, specificity, and throughput, particularly in complex biological matrices, LC-MS/MS is the superior technique. The detailed protocols provided in this guide serve as a starting point for the development and validation of analytical methods for the characterization of peptides containing this and other unnatural amino acids.

D-3-Pal Substitution: A Circular Dichroism-Based Assessment of Peptide Conformational Changes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic substitution of natural L-amino acids with their D-enantiomers is a powerful tool in peptide and protein engineering, often employed to enhance proteolytic stability and modulate biological activity. However, such modifications can significantly impact the three-dimensional structure, thereby altering function. Circular Dichroism (CD) spectroscopy stands out as a rapid and sensitive technique to assess these conformational changes in solution. This guide provides a comprehensive comparison of how the substitution of an L-amino acid with D-3-(2-pyridyl)-alanine (D-3-Pal) can be analyzed using CD spectroscopy, supported by experimental data and protocols.

Impact of D-Amino Acid Substitution on Peptide Conformation: A Quantitative Overview

The introduction of a D-amino acid into a peptide sequence that is otherwise composed of L-amino acids can disrupt the regular hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets. CD spectroscopy is exceptionally well-suited to quantify these changes. The far-UV CD spectrum (190-250 nm) is particularly informative, as the peptide bond is the primary chromophore in this region. Characteristic CD signals for different secondary structures include:

  • α-helix: Negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.

  • β-sheet: A negative band around 218 nm and a positive band near 195 nm.

  • Random coil: A strong negative band below 200 nm and very low ellipticity at longer wavelengths.

ParameterModel Peptide (L-amino acid)Model Peptide (D-amino acid substitution)
Secondary Structure Content
α-Helix~45%~25%
β-Sheet~10%~15%
Random Coil~45%~60%
Molar Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) -15,000-8,000
Thermal Stability (Tm) (°C) 55.145.2 (for a D-Glu substitution in VHP)[1][2]

Note: The secondary structure and molar ellipticity values are illustrative, based on typical changes observed upon D-amino acid substitution in helical peptides. The Tm value is from a study on the villin headpiece subdomain (VHP) where an L-glutamate was replaced by a D-glutamate, demonstrating a significant decrease in thermal stability.[1][2]

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining high-quality, reproducible CD data. The following workflow outlines the key steps in assessing the conformational changes resulting from a D-3-Pal substitution.

G Experimental Workflow for CD Analysis of D-3-Pal Substituted Peptides cluster_0 Sample Preparation cluster_1 CD Spectroscopy cluster_2 Data Analysis cluster_3 Interpretation peptide_synthesis Peptide Synthesis & Purification (L- and D-3-Pal analogs) concentration Accurate Concentration Determination peptide_synthesis->concentration buffer_prep Buffer Preparation (CD transparent) concentration->buffer_prep far_uv Far-UV CD Spectra Acquisition (190-260 nm) buffer_prep->far_uv thermal_melt Thermal Denaturation (e.g., 20-95°C, monitoring at 222 nm) far_uv->thermal_melt tm_calc Tm Calculation thermal_melt->tm_calc data_processing Data Processing (Baseline correction, conversion to MRE) deconvolution Secondary Structure Deconvolution data_processing->deconvolution comparison Comparative Analysis of L- vs D-analog deconvolution->comparison tm_calc->comparison

Caption: Workflow for CD analysis of D-3-Pal peptides.

Detailed Experimental Protocols

1. Sample Preparation

  • Peptide Synthesis and Purification: Synthesize both the native peptide (with the L-amino acid) and the D-3-Pal substituted analog using standard solid-phase peptide synthesis (SPPS). Purify the peptides to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry.

  • Concentration Determination: Accurately determine the peptide concentration. This is a critical step for obtaining correct molar ellipticity values.[3][4] Methods such as quantitative amino acid analysis or UV absorbance at a specific wavelength (if the peptide contains Trp or Tyr) are recommended over colorimetric assays like Bradford or Lowry.[3][4]

  • Buffer Preparation: Use a buffer that is transparent in the far-UV region. A 10 mM sodium or potassium phosphate buffer (pH 7.4) is a common choice. Avoid buffers with high absorbance below 220 nm, such as Tris.[3]

2. Far-UV CD Spectroscopy

  • Instrument: Use a calibrated CD spectropolarimeter.

  • Parameters:

    • Wavelength range: 190-260 nm.

    • Cuvette path length: Typically 0.1 cm.

    • Peptide concentration: 0.1-0.2 mg/mL.

    • Scan speed: 50 nm/min.

    • Bandwidth: 1 nm.

    • Data pitch: 0.5 nm.

    • Averaging: 3-5 scans.

    • Temperature: 25°C.

  • Procedure:

    • Record a baseline spectrum of the buffer in the cuvette.

    • Record the spectrum of the peptide solution.

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (millidegrees × mean residue weight) / (pathlength in mm × concentration in mg/mL)

3. Thermal Denaturation

  • Instrument: A CD spectropolarimeter equipped with a Peltier temperature controller.

  • Parameters:

    • Wavelength: Monitor the CD signal at 222 nm (for α-helical peptides) or 218 nm (for β-sheet peptides).

    • Temperature range: 20°C to 95°C.

    • Heating rate: 1°C/min.

    • Data pitch: 1°C.

  • Procedure:

    • Equilibrate the sample at the starting temperature.

    • Increase the temperature at a constant rate while recording the CD signal.

    • Plot the mean residue ellipticity at the chosen wavelength as a function of temperature.

    • Determine the melting temperature (Tm), the midpoint of the unfolding transition, by fitting the data to a sigmoidal curve.

Comparison with Alternative Techniques

While CD spectroscopy is a powerful tool for assessing overall secondary structure, other techniques can provide complementary and more detailed information.

TechniqueInformation ProvidedAdvantagesLimitations
Circular Dichroism (CD) Overall secondary structure content (α-helix, β-sheet, etc.), conformational changes, and thermal stability.Rapid, requires small amounts of sample, suitable for a wide range of solution conditions.Provides global structural information, not residue-specific. Limited in resolving tertiary structure details.
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution 3D structure in solution, residue-specific conformational dynamics, and intermolecular interactions.Provides detailed atomic-level structural information.Requires larger amounts of isotopically labeled protein, data acquisition and analysis are time-consuming.
Fourier-Transform Infrared (FTIR) Spectroscopy Secondary structure content, particularly good for distinguishing β-sheet structures and aggregation.Can be used for samples in various states (solution, solid, films). Less susceptible to light scattering from turbid samples.Water absorption can interfere with the amide I band, often requiring the use of D₂O. Less sensitive than CD for detecting subtle conformational changes.

Signaling Pathways and Logical Relationships

The conformational state of a peptide is directly linked to its ability to interact with its biological target and initiate a signaling cascade. A D-3-Pal substitution can alter this conformation, leading to a modified or inhibited biological response.

G Impact of D-3-Pal Substitution on a Signaling Pathway cluster_0 L-Peptide (Native) cluster_1 D-3-Pal Substituted Peptide L_Peptide Native L-Peptide L_Conformation Specific 3D Conformation L_Peptide->L_Conformation L_Binding Binds to Receptor L_Conformation->L_Binding D_Conformation Altered 3D Conformation L_Signaling Activates Signaling Pathway L_Binding->L_Signaling L_Response Cellular Response L_Signaling->L_Response D_Peptide D-3-Pal Substituted Peptide D_Peptide->D_Conformation D_Binding Reduced/Altered Receptor Binding D_Conformation->D_Binding D_Signaling Inhibited/Altered Signaling D_Binding->D_Signaling D_Response Modified/No Cellular Response D_Signaling->D_Response

Caption: D-3-Pal substitution can alter peptide conformation and downstream signaling.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(3-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of 3-(3-Pyridyl)-D-alanine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Hazard Information

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Due to these potential health effects, this compound must be handled with care, and all disposal procedures should be conducted in accordance with established safety protocols for hazardous chemical waste. The recommended disposal method is to send the material to an approved waste disposal plant.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory to prevent exposure:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A laboratory coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.
Spill and Contamination Procedures

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.

  • Don PPE: Put on the appropriate personal protective equipment.

  • Containment: For solid spills, carefully sweep the material to avoid generating dust. Use a dustpan and brush designated for chemical waste.

  • Collection: Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a controlled hazardous waste stream.

  • Waste Collection:

    • Collect all solid waste of this compound in a dedicated, properly sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

    • The label must include the full chemical name, "this compound," the words "Hazardous Waste," and the appropriate hazard pictograms (e.g., irritant).

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials.

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

    • Do not attempt to dispose of this chemical through standard trash or down the drain.

  • Handover for Final Disposal:

    • The EHS office will transport the waste to a licensed and approved hazardous waste disposal facility for final treatment, which may include incineration or secure landfilling in accordance with federal, state, and local regulations.

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the chemical degradation or neutralization of this compound for disposal purposes. The standard and required procedure is collection and disposal via a certified hazardous waste management service.

Visualized Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste collect 1. Collect Waste in Labeled Container start->collect store 2. Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs store->spill request 3. Contact EHS for Waste Pickup store->request spill_proc Follow Spill Cleanup Protocol spill->spill_proc Yes spill_proc->collect handover 4. Handover to EHS for Final Disposal request->handover end End: Professional Disposal handover->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 3-(3-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-Pyridyl)-D-alanine. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly followed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

While some sources may not classify this compound as hazardous, other data indicates that it may cause skin, eye, and respiratory irritation[1]. Therefore, a cautious approach to handling is recommended, and the use of appropriate personal protective equipment is essential.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Use
Eye Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Nitrile glovesWear appropriate protective gloves to prevent skin exposure[2][3].
Body Protection Laboratory coatA standard lab coat should be worn to protect skin and clothing.
Respiratory Protection N95 respirator or use in a ventilated areaRecommended when handling the solid form to avoid inhalation of dust[3][4][5].

Experimental Protocol: Safe Handling and Disposal Workflow

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize inhalation exposure.

  • Before handling, inspect all PPE for damage and ensure it is the correct size.

  • Have an emergency eye wash station and safety shower readily accessible.

2. Donning PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator (if required): If handling the powder outside of a fume hood, don an N95 respirator. Ensure a proper seal.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.

3. Handling this compound:

  • Handle the compound in a designated area, away from ignition sources.

  • When weighing or transferring the solid material, do so in a manner that minimizes dust generation.

  • Avoid contact with skin, eyes, and clothing[5].

  • In case of accidental contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[6].

    • Ingestion: Clean the mouth with water and seek medical attention[2].

4. Doffing PPE:

  • Gloves: Remove gloves first by peeling them off from the cuff downwards, without touching the outside of the glove with bare hands.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it to contain any contamination.

  • Eye Protection: Remove safety glasses or goggles.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

5. Waste Disposal:

  • Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.

  • Dispose of the chemical waste according to federal, state, and local regulations. Do not empty into drains[6].

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and logical flow for the safe handling of this compound.

A Preparation B Don PPE A->B C Handling in Ventilated Area B->C D Accidental Exposure? C->D E First Aid Measures D->E Yes G Doff PPE D->G No E->C F Continue Handling H Waste Disposal G->H I End H->I

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Pyridyl)-D-alanine
Reactant of Route 2
3-(3-Pyridyl)-D-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.